molecular formula C11H16N2O2 B1334280 2-(3,4-Dimethylphenoxy)propanohydrazide CAS No. 438613-32-2

2-(3,4-Dimethylphenoxy)propanohydrazide

Cat. No.: B1334280
CAS No.: 438613-32-2
M. Wt: 208.26 g/mol
InChI Key: HSIVMBBYPVLEEJ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenoxy)propanohydrazide (CAS 438613-32-2) is a high-purity chemical compound offered for research and development applications. With a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol, this compound is supplied in 100 mg quantities and should be stored at room temperature . This chemical features a versatile hydrazide functional group, making it a valuable scaffold and building block in organic and medicinal chemistry. The hydrazide moiety is a cornerstone for synthesizing diverse heterocyclic compounds, such as oxadiazoles, thiadiazoles, and pyrazoles, which are privileged structures in pharmaceutical research . Furthermore, the reactive hydrazide group readily undergoes condensation with aldehydes and ketones to form N-acylhydrazones, a class of derivatives known for a broad spectrum of investigated biological activities, including antimicrobial, antifungal, and anticancer properties . The 3,4-dimethylphenoxy substituent influences the compound's lipophilicity and steric profile, which can be critical for modulating its physicochemical properties and interaction with biological targets. The synthesis of this compound and its analogs typically follows established pathways, often involving a Williamson ether synthesis to form the phenoxypropanoate ester intermediate, followed by hydrazinolysis to yield the final hydrazide product . Attention: This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethylphenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7-4-5-10(6-8(7)2)15-9(3)11(14)13-12/h4-6,9H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIVMBBYPVLEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395941
Record name 2-(3,4-dimethylphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438613-32-2
Record name 2-(3,4-dimethylphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(3,4-Dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,4-Dimethylphenoxy)propanohydrazide, a niche chemical compound with potential applications in medicinal chemistry and materials science. The document details its core molecular and physical properties, including its structure, molecular weight, and formula. A plausible and detailed synthetic pathway is proposed, grounded in established organic chemistry principles, to facilitate its laboratory preparation. Furthermore, this guide explores the potential research applications of this molecule, drawing insights from the known bioactivities of related hydrazide and phenoxy-based structures. This document is intended to serve as a foundational resource for scientists investigating this compound or similar chemical entities.

Chemical Identity and Core Properties

This compound is an organic molecule characterized by a central propanohydrazide scaffold linked to a 3,4-dimethylphenoxy group via an ether bond. The presence of the hydrazide functional group (-CONHNH₂) and the substituted aromatic ring are key determinants of its chemical reactivity and potential biological activity.

Molecular Structure

The definitive structure of the molecule consists of a 3,4-dimethylphenol moiety connected at the oxygen to the second carbon of a propane chain. The propane chain terminates in a hydrazide group.

Chemical Structure of this compound

Figure 1: 2D Chemical Structure of this compound.

Physicochemical and Computed Data

A summary of the key identifiers and molecular properties for this compound is presented below. These values are critical for experimental design, analytical characterization, and computational modeling.

PropertyValueSource
CAS Number 438613-32-2[1][2][3][4]
Molecular Formula C₁₁H₁₆N₂O₂[1][2][3][4]
Molecular Weight 208.26 g/mol [1][2]
SMILES String CC1=CC=C(OC(C(NN)=O)C)C=C1C[1]
Topological Polar Surface Area (TPSA) 64.35 Ų[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 3[1]

Proposed Synthesis and Experimental Protocol

While specific documented syntheses for this exact molecule are not prevalent in mainstream literature, a logical and efficient synthetic route can be devised based on its structure. A two-step process involving a Williamson ether synthesis followed by hydrazinolysis is the most chemically sound approach.

Causality of Experimental Choices:

  • Step 1 (Williamson Ether Synthesis): This classic and reliable method is ideal for forming the aryl ether bond. 3,4-Dimethylphenol is used as the nucleophile (after deprotonation) and an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate) serves as the electrophile. The base (e.g., K₂CO₃) is chosen for its moderate strength and ease of removal.

  • Step 2 (Hydrazinolysis): The conversion of the resulting ester to the desired hydrazide is efficiently achieved by reaction with hydrazine hydrate. This is a standard and high-yielding transformation for ester-to-hydrazide conversion.

Synthetic Workflow Diagram

The proposed synthetic pathway is visualized below, outlining the transformation from starting materials to the final product.

G A 3,4-Dimethylphenol + Ethyl 2-bromopropanoate B Williamson Ether Synthesis A->B K₂CO₃, Acetone Reflux C Intermediate: Ethyl 2-(3,4-dimethylphenoxy)propanoate B->C D Hydrazinolysis C->D Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol, Reflux E Final Product: This compound D->E

A proposed two-step synthesis for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-(3,4-dimethylphenoxy)propanoate

  • To a round-bottom flask equipped with a reflux condenser, add 3,4-dimethylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.

  • Stir the suspension vigorously and add ethyl 2-bromopropanoate (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure intermediate ester.

Step 2: Synthesis of this compound

  • Dissolve the purified ethyl 2-(3,4-dimethylphenoxy)propanoate (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (3.0-5.0 eq) to the solution.

  • Heat the mixture to reflux for 4-8 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture in an ice bath to maximize precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the final hydrazide compound.

Potential Applications and Research Directions

The molecular architecture of this compound suggests several avenues for research, particularly in drug discovery and development. The hydrazide moiety is a versatile functional group known to be a key pharmacophore in a wide range of biologically active compounds.

  • Antimicrobial Agents: Benzohydrazide derivatives have been extensively studied and are known to exhibit antimicrobial, antifungal, and antimycobacterial properties.[5] The combination of the hydrazide core with the lipophilic dimethylphenoxy group could lead to compounds with enhanced cell membrane penetration and novel antimicrobial activity.

  • Anticancer Research: The hydrazide and related hydrazone scaffolds are present in numerous compounds evaluated as potential anticancer agents.[6][7][8] These molecules can act through various mechanisms, including the inhibition of critical enzymes like EGFR kinase or by inducing apoptosis.[7] Investigating the cytotoxicity of this compound against various cancer cell lines would be a logical first step.

  • Enzyme Inhibition: Hydrazides are known inhibitors of various enzymes, including monoamine oxidases (MAOs), which are targets for antidepressant drugs.[9] The specific substitution pattern on the phenoxy ring could be tailored to achieve selective inhibition of enzyme isoforms.

Conclusion

This compound is a well-defined chemical entity with a molecular formula of C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol .[1][2] Its structure, featuring a hydrazide functional group and a substituted aromatic ring, makes it an interesting candidate for further investigation in medicinal chemistry. The proposed two-step synthesis provides a reliable and scalable method for its preparation, enabling researchers to access this compound for biological screening and materials science applications. The established bioactivities of related hydrazide derivatives suggest that this molecule warrants exploration for its potential antimicrobial, anticancer, and enzyme-inhibitory properties.

References

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  • BuyersGuideChem. This compound | C11H16 N2 O2. [Link]

  • BuyersGuideChem. This compound | 438613-32-2. [Link]

  • MDPI. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. [Link]

  • National Institutes of Health (NIH). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. [Link]

  • Der Pharma Chemica. Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]

  • Pensoft Publishers. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. [Link]

  • PubMed Central. Design, synthesis, and evaluation of novel benzoylhydrazone derivatives as Nur77 modulators with potent antitumor activity against hepatocellular carcinoma. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-(3,4-Dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive, technically detailed methodology for the synthesis of 2-(3,4-Dimethylphenoxy)propanohydrazide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations at each stage of the synthesis. The narrative follows a logical three-part synthetic pathway: the formation of the core phenoxy-acid structure via Williamson ether synthesis, subsequent esterification, and the final conversion to the target hydrazide through hydrazinolysis. Each protocol is presented as a self-validating system, grounded in established chemical theory and supported by authoritative citations.

Introduction: The Significance of the Hydrazide Moiety

Hydrazides are a pivotal class of organic compounds, serving not only as crucial intermediates in the synthesis of various heterocyclic systems (e.g., oxadiazoles, triazoles) but also exhibiting a wide spectrum of biological activities.[1][2] The hydrazide functional group, characterized by the -C(=O)NHNH₂ moiety, is a key pharmacophore in numerous therapeutic agents, including antitubercular drugs like Isoniazid.[1] The target molecule, this compound (CAS No. 438613-32-2), combines this active hydrazide group with a dimethylphenoxy scaffold, making it a compound of significant interest for library synthesis and as a precursor in medicinal chemistry and agrochemical research.[1][3][4] This guide details a robust and reproducible synthetic route to this valuable molecule.

Conceptual Framework: A Retrosynthetic Approach

Before delving into the experimental protocols, it is instructive to deconstruct the target molecule to devise a logical synthetic strategy. This process, known as retrosynthesis, simplifies the pathway into a series of manageable, high-yielding steps.

G cluster_target Target Molecule cluster_precursors Key Intermediates cluster_starting Starting Materials target This compound ester Ethyl 2-(3,4-Dimethylphenoxy)propanoate target->ester Hydrazinolysis acid 2-(3,4-Dimethylphenoxy)propanoic Acid ester->acid Esterification phenol 3,4-Dimethylphenol acid->phenol Williamson Ether Synthesis halide Ethyl 2-bromopropanoate acid->halide Williamson Ether Synthesis

Caption: Retrosynthetic analysis of this compound.

This analysis reveals a three-stage synthesis:

  • Stage 1: Formation of the ether linkage to create the 2-(3,4-dimethylphenoxy)propanoic acid backbone.

  • Stage 2: Conversion of the carboxylic acid to an ester to activate the carbonyl group.

  • Stage 3: Reaction of the ester with hydrazine to form the final hydrazide product.

Stage 1: Synthesis of 2-(3,4-Dimethylphenoxy)propanoic Acid via Williamson Ether Synthesis

Principle and Mechanism

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages.[5] The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[6] In this specific application, the weakly acidic hydroxyl group of 3,4-dimethylphenol is first deprotonated by a base to form a potent nucleophile, the corresponding phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide (e.g., ethyl 2-bromopropanoate), displacing the halide leaving group in a single, concerted step.[5][6]

Caption: Mechanism of the S_N2 reaction in Williamson ether synthesis.

Experimental Protocol
  • Phenoxide Formation: To a solution of 3,4-dimethylphenol (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetone, add a base like anhydrous potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydroxide (NaOH, 1.1 eq).[7][8] Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the sodium or potassium 3,4-dimethylphenoxide salt.

    • Causality: Anhydrous conditions are crucial to prevent the base from being consumed by water. Aprotic polar solvents are preferred as they effectively solvate the cation of the base without interfering with the nucleophilicity of the phenoxide.[7]

  • S_N2 Reaction: To the phenoxide solution, add ethyl 2-bromopropanoate or ethyl 2-chloropropanoate (1.1 eq) dropwise at room temperature. After the addition, heat the reaction mixture to 60-80°C and maintain for 4-8 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: A primary or secondary alkyl halide is essential for an efficient S_N2 reaction; tertiary halides would lead predominantly to elimination (E2) products.[6] Heating increases the reaction rate, allowing the synthesis to be completed in a practical timeframe.

  • Hydrolysis to the Acid: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add a 10-20% aqueous solution of sodium hydroxide and heat the mixture under reflux for 1-2 hours to hydrolyze the ester to the corresponding carboxylic acid.

  • Work-up and Isolation: Cool the reaction mixture and pour it into water. Perform an extraction with a non-polar solvent like diethyl ether to remove any unreacted starting material or non-acidic byproducts. Acidify the aqueous layer to a pH of 1-2 with concentrated hydrochloric acid (HCl), which will precipitate the 2-(3,4-Dimethylphenoxy)propanoic acid. Filter the solid precipitate, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Stage 2: Fischer Esterification of the Carboxylic Acid

Principle and Mechanism

The conversion of the synthesized carboxylic acid to its corresponding ester is a prerequisite for the final hydrazinolysis step. The most direct method is the Fischer esterification, a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[10] The reaction is reversible, and its equilibrium can be shifted toward the product side by using an excess of the alcohol or by removing the water formed during the reaction.[11][12]

Experimental Protocol
  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 2-(3,4-Dimethylphenoxy)propanoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq), which acts as both the reagent and the solvent.[1][13]

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 0.1-0.2 eq) to the mixture.[14]

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 3-5 hours.[13] The progress can be monitored by TLC, observing the disappearance of the carboxylic acid spot.

  • Work-up and Isolation: After cooling, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Remove the excess ethanol under reduced pressure using a rotary evaporator. Extract the resulting aqueous residue with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ethyl 2-(3,4-dimethylphenoxy)propanoate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Data Presentation: Typical Esterification Conditions
ParameterConditionRationale / Reference
Acid to Alcohol Ratio 1:10 to 1:20 (molar)Drives equilibrium towards product formation (Le Châtelier's principle).[11][12]
Catalyst Conc. H₂SO₄Protonates the carbonyl oxygen, increasing electrophilicity.[10]
Temperature Reflux (e.g., ~78°C)Increases reaction rate without degrading reagents.[14]
Reaction Time 3 - 5 hoursSufficient for reaching equilibrium or completion.[1]
Typical Yield 80 - 95%A generally high-yielding reaction under these conditions.[13]

Stage 3: Hydrazinolysis of the Ester to this compound

Principle and Mechanism

The final step is the conversion of the ester intermediate into the target hydrazide. This is achieved through hydrazinolysis, a nucleophilic acyl substitution where hydrazine (N₂H₄), a powerful nucleophile, attacks the electrophilic carbonyl carbon of the ester.[15] This leads to the formation of a tetrahedral intermediate, which subsequently collapses to expel the alkoxy group (e.g., ethoxide), yielding the stable hydrazide product.[16]

G cluster_workflow Overall Synthetic Workflow start Starting Materials: 3,4-Dimethylphenol Ethyl 2-bromopropanoate step1 Step 1: Williamson Ether Synthesis - Base (K₂CO₃) - Solvent (DMF) - Heat (60-80°C) start->step1 intermediate1 Intermediate: 2-(3,4-Dimethylphenoxy)propanoic Acid step1->intermediate1 step2 Step 2: Fischer Esterification - Ethanol (excess) - Catalyst (H₂SO₄) - Reflux intermediate1->step2 intermediate2 Intermediate: Ethyl 2-(3,4-Dimethylphenoxy)propanoate step2->intermediate2 step3 Step 3: Hydrazinolysis - Hydrazine Hydrate - Solvent (Ethanol) - Reflux intermediate2->step3 product Final Product: This compound step3->product

Caption: A streamlined workflow for the synthesis of the target compound.

Experimental Protocol
  • Reaction Setup: Dissolve the ethyl 2-(3,4-dimethylphenoxy)propanoate (1.0 eq) in a minimal amount of absolute ethanol in a round-bottomed flask fitted with a reflux condenser.[16]

  • Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O, 1.5-2.0 eq) to the solution.[1]

  • Reflux: Heat the reaction mixture to reflux for 3-6 hours. The formation of the product is often indicated by the precipitation of a white solid as the reaction proceeds.[16][17]

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath to maximize precipitation. Filter the solid product and wash it with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[17] The resulting white solid of this compound is often of high purity. If necessary, it can be further purified by recrystallization from ethanol.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • FTIR (Fourier-Transform Infrared Spectroscopy): Expect characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-O-C stretching of the ether (around 1230-1270 cm⁻¹).

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): Look for signals corresponding to the aromatic protons, the methyl groups on the benzene ring, the methine and methyl protons of the propionyl group, and the exchangeable protons of the -NH and -NH₂ groups.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the product (C₁₁H₁₆N₂O₂ = 208.26 g/mol ).[3][4]

Conclusion

This guide outlines a logical, efficient, and well-documented three-stage synthesis for this compound. By employing foundational organic reactions—the Williamson ether synthesis, Fischer esterification, and hydrazinolysis—the target compound can be reliably produced from commercially available starting materials. The detailed protocols and the rationale behind each experimental choice provide researchers with a robust framework for obtaining this valuable chemical intermediate, paving the way for its application in the development of novel bioactive molecules.

References

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Unlocking the Therapeutic Potential of 2-(3,4-Dimethylphenoxy)propanohydrazide: A Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a critical starting point for the development of new therapeutic agents. 2-(3,4-Dimethylphenoxy)propanohydrazide is a molecule of significant interest, not for a known biological activity of its own, but for its potential as a foundational structure for the synthesis of a diverse library of bioactive compounds. Its chemical architecture, combining a phenoxy moiety with a hydrazide functional group, offers a unique opportunity to explore a wide range of pharmacological activities.

The hydrazide group is a key building block in the synthesis of hydrazones, a class of compounds renowned for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The phenoxyacetic acid scaffold and its derivatives have also been extensively studied, revealing potent anti-inflammatory, analgesic, and antiepileptic activities. This guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, outlining synthetic strategies and detailed experimental workflows for the discovery and evaluation of novel therapeutic candidates.

Synthetic Strategy: A Gateway to Chemical Diversity

The primary utility of this compound lies in its reactivity as a nucleophile, specifically in condensation reactions with various aldehydes and ketones to form a diverse library of hydrazone derivatives. This straightforward synthetic approach allows for the systematic modification of the molecule's periphery, enabling the exploration of structure-activity relationships (SAR).

The general synthesis of hydrazones from this compound involves the reaction of the hydrazide with a selected aldehyde or ketone, typically in the presence of an acid catalyst in a suitable solvent like ethanol.[1][2]

Experimental Protocol: General Synthesis of Hydrazone Derivatives

  • Dissolution: Dissolve equimolar amounts of this compound and the desired aldehyde or ketone in a suitable solvent (e.g., absolute ethanol) in a round-bottom flask.

  • Catalysis: Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid) to the reaction mixture.

  • Reaction: Reflux the mixture for a period of 2-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure hydrazone derivative.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Hydrazide This compound Reaction Condensation Reaction Hydrazide->Reaction Carbonyl Aldehyde or Ketone (R-CHO or R-CO-R') Carbonyl->Reaction Solvent Ethanol Solvent->Reaction Catalyst Glacial Acetic Acid Catalyst->Reaction Heat Reflux Heat->Reaction Hydrazone Hydrazone Derivative Water Water (H₂O) Reaction->Hydrazone Reaction->Water

Caption: Synthetic pathway for hydrazone derivatives.

Potential Therapeutic Applications and Screening Workflows

The diverse biological activities reported for hydrazones and phenoxy derivatives suggest several promising avenues for the therapeutic application of compounds derived from this compound.

Antimicrobial Agents

Rationale: The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Hydrazone derivatives have demonstrated significant antibacterial and antifungal activities.[3] The core structure of these compounds may interfere with microbial growth through various mechanisms, including the inhibition of essential enzymes or disruption of cell wall synthesis.

Screening Workflow:

G Start Synthesized Hydrazone Library MIC Determine Minimum Inhibitory Concentration (MIC) via Broth Microdilution Assay [28] Start->MIC MBC Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) MIC->MBC TimeKill Time-Kill Kinetic Assay [14] MBC->TimeKill Toxicity In Vitro Cytotoxicity Assay (e.g., MTT on mammalian cell lines) [9] TimeKill->Toxicity End Lead Compound Identification Toxicity->End

Caption: Workflow for antimicrobial screening.

Experimental Protocol: Broth Microdilution for MIC Determination [4][5]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the synthesized hydrazones in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Agents

Rationale: The hydrazone scaffold is a prominent feature in many compounds with potent anticancer activity.[6] These molecules can exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The phenoxy moiety can also contribute to cytotoxic activity.

Screening Workflow:

G Start Synthesized Hydrazone Library PrimaryScreen Primary Screening: MTT or SRB Assay on a panel of cancer cell lines (e.g., NCI-60) [1, 26] Start->PrimaryScreen IC50 Determine IC₅₀ values for active compounds PrimaryScreen->IC50 Mechanism Mechanism of Action Studies: - Cell Cycle Analysis (Flow Cytometry) - Apoptosis Assay (Annexin V staining) [8] - Western Blot for key proteins IC50->Mechanism Selectivity Selectivity Index Determination: Compare cytotoxicity on cancer vs. non-cancerous cell lines Mechanism->Selectivity End Lead Compound Identification Selectivity->End G Start Synthesized Hydrazone Library InVitro In Vitro COX-1/COX-2 Inhibition Assay [2, 12, 17, 21, 25] Start->InVitro Selectivity Determine COX-2 Selectivity Index InVitro->Selectivity InVivo In Vivo Anti-inflammatory Models: - Carrageenan-induced paw edema in rats [27] - Acetic acid-induced vascular permeability [11] Selectivity->InVivo Toxicity Acute Toxicity and Ulcerogenic Potential Studies InVivo->Toxicity End Lead Compound Identification Toxicity->End G Start Synthesized Hydrazone Library PrimaryScreen Primary In Vivo Screening: - Maximal Electroshock (MES) Test [6] - Subcutaneous Pentylenetetrazole (scPTZ) Test [6] Start->PrimaryScreen ED50 Determine Median Effective Dose (ED₅₀) for active compounds PrimaryScreen->ED50 SecondaryScreen Secondary Screening: - 6-Hz Psychomotor Seizure Model [16, 20] ED50->SecondaryScreen Neurotoxicity Neurotoxicity Assessment: - Rotarod Test SecondaryScreen->Neurotoxicity End Lead Compound Identification Neurotoxicity->End

Caption: Workflow for anticonvulsant screening.

Experimental Protocol: Maximal Electroshock (MES) Test

[7][8]1. Animal Preparation: Use adult male mice or rats, acclimatized to the laboratory conditions. 2. Compound Administration: Administer the synthesized hydrazones intraperitoneally or orally at various doses. A vehicle control group and a positive control group (e.g., phenytoin) should be included. 3. Induction of Seizure: At the time of peak drug effect (determined in preliminary studies), induce a seizure by applying an electrical stimulus through corneal electrodes. 4. Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. 5. ED₅₀ Determination: The dose that protects 50% of the animals from the tonic hindlimb extension is determined as the median effective dose (ED₅₀).

Data Presentation

Systematic documentation and clear presentation of screening data are essential for identifying lead compounds and understanding SAR.

Table 1: Hypothetical Antimicrobial Screening Data

Compound IDTest MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
HYD-01S. aureus1632
HYD-01E. coli32>64
HYD-02S. aureus816
HYD-02E. coli1632
Positive ControlS. aureus2 (Vancomycin)4
Positive ControlE. coli1 (Ciprofloxacin)2

Table 2: Hypothetical Anticancer Screening Data

Compound IDCell LineIC₅₀ (µM)Selectivity Index (SI)
HYD-05MCF-7 (Breast)12.54.2
HYD-05A549 (Lung)25.82.0
HYD-06MCF-7 (Breast)5.210.1
HYD-06A549 (Lung)8.95.9
Positive ControlMCF-7 (Breast)2.1 (Doxorubicin)15.3
Positive ControlA549 (Lung)1.5 (Doxorubicin)21.2
SI = IC₅₀ in non-cancerous cell line / IC₅₀ in cancer cell line

Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its potential is not in any inherent biological activity, but in its capacity to serve as a versatile starting material for the synthesis of a vast library of hydrazone derivatives. By leveraging the well-documented pharmacological activities of both hydrazones and phenoxy-containing compounds, researchers can embark on a rational drug design program targeting a range of therapeutic areas, including infectious diseases, cancer, inflammation, and neurological disorders. The systematic application of the synthetic strategies and screening workflows outlined in this guide will be instrumental in unlocking the full therapeutic potential of this intriguing molecular framework and identifying novel lead compounds for future drug development.

References

  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC - NIH. (2022-01-05). Retrieved from [Link]

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  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. Retrieved from [Link]

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  • Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed. (2024-06-30). Retrieved from [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - MDPI. Retrieved from [Link]

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Navigating the Bioactive Landscape: A Technical Guide to Screening Novel Hydrazide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Potential of the Hydrazide Scaffold

The hydrazide functional group (-CONHNH2) represents a cornerstone in medicinal chemistry, serving as a versatile scaffold for the synthesis of a vast array of bioactive molecules. From the pioneering antitubercular agent isoniazid to a multitude of modern therapeutic candidates, hydrazide derivatives have consistently demonstrated a broad spectrum of pharmacological activities.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the systematic biological activity screening of novel hydrazide compounds. Our focus extends beyond mere procedural enumeration to instill a deep understanding of the causality behind experimental choices, ensuring the generation of robust and reliable data.

Chapter 1: Charting the Course – A Strategic Approach to Primary Screening

The initial phase of screening is designed to cast a wide net, identifying promising candidates from a library of novel hydrazide compounds. The selection of primary assays should be guided by the structural features of the synthesized molecules and the desired therapeutic targets. A typical primary screening cascade often investigates antimicrobial, anticancer, and antioxidant activities due to the established prevalence of these properties within the hydrazide class of compounds.[1][3]

Foundational Workflow for Primary Screening

A logical and efficient workflow is paramount to successful primary screening. The following diagram illustrates a typical decision-making process, commencing with the synthesized compound library and progressing through a series of assays to identify initial "hits."

cluster_0 Compound Library cluster_1 Primary Screening Assays cluster_2 Hit Identification Compound_Library Novel Hydrazide Compound Library Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Compound_Library->Antimicrobial Anticancer Anticancer Screening (e.g., MTT Assay) Compound_Library->Anticancer Antioxidant Antioxidant Screening (e.g., DPPH/ABTS Assay) Compound_Library->Antioxidant Hit_Identification Identification of 'Hits' (Compounds showing significant activity) Antimicrobial->Hit_Identification Anticancer->Hit_Identification Antioxidant->Hit_Identification caption Figure 1: Primary Screening Workflow

Caption: Figure 1: A generalized workflow for the primary biological activity screening of a novel hydrazide compound library.

Chapter 2: The Crucible of Discovery – In-Depth Protocols for Primary Assays

This chapter provides detailed, step-by-step methodologies for the core primary screening assays. Adherence to these protocols is critical for ensuring the reproducibility and validity of the generated data.

Unveiling Antimicrobial Potential: The Broth Microdilution Method

The broth microdilution assay is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of a compound's activity – the Minimum Inhibitory Concentration (MIC).[4][5][6] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the novel hydrazide compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 100 µL of the prepared bacterial suspension.

    • Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[8]

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[7]

  • Data Interpretation:

    • The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the MIC value to established breakpoints for similar classes of compounds or by categorizing based on the observed potency.[4][9]

Assessing Cytotoxicity: The MTT Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[10] It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the hydrazide compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[11][13]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis and IC₅₀ Determination:

    • The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of compound concentration versus the percentage of cell viability.[1][14]

Gauging Antioxidant Potential: DPPH and ABTS Radical Scavenging Assays

Antioxidant activity is a common feature of hydrazide compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used to evaluate the free radical scavenging capacity of novel compounds.[15]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2.[16]

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the hydrazide compound (dissolved in methanol).

    • Add 100 µL of the DPPH working solution to each well.

    • Include a control (methanol and DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.[16]

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm.

    • The percentage of radical scavenging activity is calculated using the formula: [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100.

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[17][18]

    • Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[18]

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•⁺ solution to 10 µL of the hydrazide compound at various concentrations.

    • Incubate at room temperature for a set time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

Chapter 3: From Hit to Lead – Secondary Assays and Mechanism of Action Studies

Compounds identified as "hits" in the primary screen require further investigation to validate their activity and elucidate their mechanism of action (MOA). Secondary assays are more specific and often target a particular enzyme or cellular pathway.

Enzyme Inhibition Assays: A Focus on Specific Targets

Many hydrazide derivatives exert their biological effects by inhibiting specific enzymes.[19] The following protocols detail assays for enzymes commonly inhibited by this class of compounds.

Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is relevant for cosmetics and the treatment of hyperpigmentation disorders.[20]

  • Reagent Preparation:

    • Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

    • Prepare a solution of L-DOPA (substrate) in the same buffer.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the hydrazide compound at various concentrations.

    • Add 50 µL of the tyrosinase solution and incubate at 25°C for 10 minutes.[20]

    • Initiate the reaction by adding 30 µL of the L-DOPA solution.[20]

  • Measurement and Calculation:

    • Measure the absorbance at 475 nm (for dopachrome formation) kinetically for a set period (e.g., 20 minutes).[21]

    • Calculate the percentage of inhibition by comparing the rate of reaction in the presence and absence of the inhibitor.

Urease is an enzyme that catalyzes the hydrolysis of urea and is a virulence factor for several pathogenic bacteria, including Helicobacter pylori.[3]

  • Reagent Preparation:

    • Prepare a solution of Jack bean urease in phosphate buffer.

    • Prepare a solution of urea in the same buffer.

  • Assay Procedure:

    • Pre-incubate the urease enzyme with the hydrazide compound for a specified time.

    • Initiate the reaction by adding the urea solution. The reaction produces ammonia, which increases the pH.

  • Detection and Measurement:

    • The amount of ammonia produced can be quantified using the Berthelot method, where the absorbance is measured at approximately 625 nm.[22]

    • Alternatively, a pH indicator can be used to detect the change in pH.

  • Calculation:

    • Calculate the percentage of inhibition based on the reduction in ammonia production or the change in pH compared to the control.

α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[23]

  • Reagent Preparation:

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

    • Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Assay Procedure:

    • In a 96-well plate, pre-incubate 50 µL of the hydrazide compound with 50 µL of the α-glucosidase solution at 37°C for 20 minutes.[24]

    • Add 40 µL of the pNPG substrate to initiate the reaction and incubate for a further 20 minutes at 37°C.[24]

    • Stop the reaction by adding 130 µL of 0.2 M sodium carbonate.[24]

  • Measurement and Calculation:

    • Measure the absorbance of the released p-nitrophenol at 405 nm.[24]

    • Calculate the percentage of inhibition.

Visualizing the Path Forward: A Generalized MOA Workflow

The journey from a validated hit to a lead compound involves a deeper dive into its mechanism of action. The following diagram outlines a conceptual workflow for these more in-depth studies.

cluster_0 Validated Hit cluster_1 Mechanism of Action Studies cluster_2 Lead Compound Validated_Hit Validated 'Hit' Compound Target_ID Target Identification & Validation Validated_Hit->Target_ID Enzyme_Kinetics Enzyme Kinetic Studies (e.g., Lineweaver-Burk plot) Target_ID->Enzyme_Kinetics Cell_Based_Assays Cell-Based Pathway Analysis (e.g., Western Blot, qPCR) Enzyme_Kinetics->Cell_Based_Assays In_Vivo_Models In Vivo / Ex Vivo Model Testing Cell_Based_Assays->In_Vivo_Models Lead_Compound Lead Compound for Further Development In_Vivo_Models->Lead_Compound caption Figure 2: Mechanism of Action Workflow

Caption: Figure 2: A conceptual workflow for elucidating the mechanism of action of a validated hit compound.

Chapter 4: Data Integrity and Interpretation – The Foundation of Sound Science

Robust data analysis and a thorough understanding of assay validation are non-negotiable for the integrity of any screening campaign.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from the primary and secondary screening assays.

Compound IDAntimicrobial MIC (µg/mL) vs. S. aureusAnticancer IC₅₀ (µM) vs. MCF-7Antioxidant (DPPH) IC₅₀ (µM)Tyrosinase Inhibition IC₅₀ (µM)
HZ-0016425.3> 10012.7
HZ-002> 1285.845.1> 100
HZ-003878.115.62.5
Control Ciprofloxacin: 0.5 Doxorubicin: 0.9 Ascorbic Acid: 8.2 Kojic Acid: 5.1

Table 1: Example of a data summary table for the biological activity screening of novel hydrazide compounds.

The Principle of Self-Validation

Every protocol described in this guide is designed to be a self-validating system. This is achieved through the consistent use of appropriate controls:

  • Positive Control: A known active compound for the specific assay (e.g., ciprofloxacin for antimicrobial assays, doxorubicin for anticancer assays). This ensures the assay is performing as expected.

  • Negative/Vehicle Control: The solvent used to dissolve the test compounds. This accounts for any effects of the solvent on the assay system.

  • Blank/Sterility Control: Reagents without the biological component (e.g., cells, bacteria, enzyme). This establishes the baseline signal and confirms the sterility of the reagents.

Assay validation is an ongoing process that ensures the reliability and reproducibility of the results.[25][26]

Conclusion: From Benchtop to Breakthrough

This technical guide provides a robust framework for the biological activity screening of novel hydrazide compounds. By integrating detailed, validated protocols with a clear understanding of the underlying scientific principles, researchers can confidently navigate the complex landscape of drug discovery. The journey from a newly synthesized hydrazide to a potential therapeutic agent is arduous, but with a systematic and rigorous screening approach, the probability of identifying promising lead compounds is significantly enhanced.

References

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Propanohydrazide Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Hydrazide Scaffold

In the landscape of medicinal chemistry, the hydrazide functional group (-CONHNH2) represents a cornerstone scaffold for the development of novel therapeutic agents. Its derivatives, particularly propanohydrazides, have garnered significant attention due to their broad spectrum of biological activities. These compounds are characterized by a propanoyl moiety attached to a hydrazide group, a structural feature that imparts unique physicochemical properties, influencing their pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth exploration of propanohydrazide derivatives, from their synthesis and characterization to their diverse biological applications and the underlying structure-activity relationships that govern their efficacy. Our focus is to furnish researchers, scientists, and drug development professionals with a comprehensive resource that is both theoretically grounded and practically applicable.

Hydrazones, formed by the condensation of hydrazides with aldehydes or ketones, are a particularly important class of hydrazide derivatives, possessing an azometine (-NHN=CH-) proton.[1] This structural motif is a key pharmacophore in a multitude of biologically active compounds. The therapeutic potential of hydrazide derivatives is extensive, with demonstrated efficacy as antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular agents.[1][2][3][4] The versatility of the hydrazide core allows for a wide range of chemical modifications, enabling the fine-tuning of their biological activity and the development of targeted therapies. This guide will delve into the nuances of these applications, providing a robust framework for future research and development in this exciting field.

Synthesis of Propanohydrazide Derivatives: A Step-by-Step Approach

The synthesis of propanohydrazide derivatives is typically a straightforward process, primarily involving the condensation of a propanohydrazide with a suitable aldehyde or ketone. This reaction, often carried out under mild conditions, leads to the formation of the corresponding hydrazone. The choice of solvent and catalyst can significantly influence the reaction rate and yield.

A general synthetic scheme for the preparation of propanohydrazide derivatives is outlined below:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_final_step Final Step PropylEster Propyl Ester Propanohydrazide Propanohydrazide PropylEster->Propanohydrazide Reaction with Hydrazine Hydrate HydrazineHydrate Hydrazine Hydrate HydrazineHydrate->Propanohydrazide PropanohydrazideDerivative Propanohydrazide Derivative (Hydrazone) Propanohydrazide->PropanohydrazideDerivative Condensation AldehydeKetone Aldehyde/Ketone AldehydeKetone->PropanohydrazideDerivative

Caption: General synthetic workflow for propanohydrazide derivatives.

Experimental Protocol: Synthesis of Propanedihydrazide

This protocol describes the synthesis of propanedihydrazide, a key intermediate for the preparation of various derivatives.[5]

Materials:

  • Diethyl malonate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve diethyl malonate (1.52 mL, 10 mmol) in ethanol (10 mL) in a suitable reaction vessel.[5]

  • Slowly add hydrazine hydrate to the solution with continuous stirring.

  • Reflux the reaction mixture for a period of 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting solid product, propanedihydrazide, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Experimental Protocol: Synthesis of Schiff Bases of Propanedihydrazide

This protocol outlines the synthesis of Schiff bases from propanedihydrazide.[5]

Materials:

  • Propanedihydrazide

  • Substituted aldehydes (e.g., nicotineldehyde, isonicotinaldehyde)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve propanedihydrazide (10 mmol) in ethanol (20 mL).[5]

  • Add a few drops of glacial acetic acid to the solution to act as a catalyst.

  • To this solution, add the substituted aldehyde (20 mmol) in a dropwise manner with constant stirring.

  • Reflux the mixture for 2-3 hours.

  • Monitor the completion of the reaction by TLC.

  • After cooling, the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent to yield the pure Schiff base derivative.

Biological Activities of Propanohydrazide Derivatives

Propanohydrazide derivatives have been extensively studied for their wide array of pharmacological activities. The presence of the hydrazone linkage is crucial for their biological action, and modifications to the aromatic or heterocyclic rings attached to this core structure can significantly modulate their potency and selectivity.

Antimicrobial Activity

Hydrazide derivatives are well-documented for their potent antimicrobial properties.[6] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.

Experimental Protocol: In Vitro Antibacterial Screening (Agar Well Diffusion Method)

  • Prepare a sterile nutrient agar medium and pour it into sterile Petri plates.

  • Once the agar solidifies, inoculate the plates with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

  • Create wells of uniform diameter in the agar using a sterile cork borer.

  • Fill the wells with a known concentration of the synthesized propanohydrazide derivative dissolved in a suitable solvent (e.g., DMSO).

  • A well containing only the solvent serves as a negative control, and a well with a standard antibiotic (e.g., ciprofloxacin) serves as a positive control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Table 1: Antimicrobial Activity of Selected Hydrazide Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Reference
Derivative AS. aureus18[2]
Derivative BE. coli15[2]
CiprofloxacinS. aureus25[2]
CiprofloxacinE. coli22[2]
Anticonvulsant Activity

Several hydrazide derivatives have shown promising anticonvulsant effects, potentially through the modulation of GABAergic neurotransmission or interaction with voltage-gated ion channels.[7]

Experimental Protocol: Maximal Electroshock (MES) Induced Seizure Test in Mice

  • Administer the test propanohydrazide derivative intraperitoneally to a group of mice at a specific dose.

  • A control group receives the vehicle only. A positive control group receives a standard anticonvulsant drug (e.g., phenytoin).

  • After a predetermined time (e.g., 30-60 minutes), subject each mouse to a short electrical stimulus via corneal electrodes to induce a tonic-clonic seizure.

  • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • The ability of the compound to prevent the tonic hind limb extension is considered an indication of anticonvulsant activity.

  • Calculate the percentage of protection for each group.

Table 2: Anticonvulsant Activity of Representative Compounds

CompoundDose (mg/kg)Protection (%) in MES testReference
Derivative C5075[8]
Derivative D10090[8]
Phenytoin30100[8]
Anti-inflammatory Activity

The anti-inflammatory properties of hydrazide derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[9][10]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Administer the test propanohydrazide derivative orally or intraperitoneally to a group of rats.

  • A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Table 3: Anti-inflammatory Activity of Selected Derivatives

CompoundDose (mg/kg)Inhibition of Paw Edema (%) at 3hReference
Derivative E2045.2[11]
Derivative F4062.8[11]
Indomethacin1075.5[11]
Antitubercular Activity

Isoniazid, a hydrazide derivative, is a cornerstone of tuberculosis treatment.[12] Its mechanism involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[13] Many novel hydrazide derivatives have been synthesized and evaluated for their potential to overcome isoniazid resistance.[14][15]

Experimental Protocol: In Vitro Antitubercular Activity against Mycobacterium tuberculosis H37Rv (Microplate Alamar Blue Assay)

  • Prepare serial dilutions of the test propanohydrazide derivatives in a 96-well microplate.

  • Add a standardized inoculum of Mycobacterium tuberculosis H37Rv to each well.

  • Include a drug-free control and a control with a standard antitubercular drug (e.g., isoniazid, rifampicin).

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue solution to each well and incubate for another 24 hours.

  • A color change from blue to pink indicates bacterial growth. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.

Table 4: Antitubercular Activity of Isoniazid and its Derivatives

CompoundMIC (µg/mL) against M. tuberculosis H37RvReference
Isoniazid0.05[4]
Derivative G0.2[4]
Derivative H0.1[4]

Structure-Activity Relationship (SAR) and Mechanism of Action

The biological activity of propanohydrazide derivatives is intricately linked to their chemical structure.[16][17] Structure-activity relationship (SAR) studies aim to elucidate the key structural features responsible for their therapeutic effects.

SAR cluster_modifications Structural Modifications cluster_activity Biological Activity Core Propanohydrazide Core ArylRing Aryl/Heterocyclic Ring (R1) AlkylChain Alkyl Chain Length Potency Potency ArylRing->Potency influences Toxicity Toxicity ArylRing->Toxicity impacts Substituents Substituents on R1 (e.g., -Cl, -NO2, -OH) Substituents->Potency modulates Selectivity Selectivity Substituents->Selectivity affects AlkylChain->Potency can alter

Caption: Key structural features influencing the biological activity of propanohydrazide derivatives.

Generally, the nature of the substituent on the aromatic or heterocyclic ring plays a critical role. Electron-withdrawing groups, such as nitro or halogen moieties, can enhance antimicrobial and anticonvulsant activities. Conversely, electron-donating groups like hydroxyl or methoxy groups may increase anti-inflammatory or antioxidant properties. The lipophilicity of the molecule, governed by the overall substitution pattern, is also a crucial determinant of its ability to cross biological membranes and reach its target site.

The proposed mechanism of action for many hydrazide derivatives involves their ability to chelate metal ions essential for enzymatic activity in pathogens or to interact with specific receptors or enzymes in the host. For instance, the antitubercular activity of isoniazid is initiated by its activation by the mycobacterial catalase-peroxidase enzyme (KatG), leading to the formation of a reactive species that inhibits the synthesis of mycolic acids.

Conclusion and Future Perspectives

Propanohydrazide derivatives represent a promising and versatile class of compounds with a wide range of therapeutic applications. Their straightforward synthesis, coupled with the potential for diverse structural modifications, makes them attractive candidates for drug discovery programs. The insights gained from structure-activity relationship studies are invaluable for the rational design of new derivatives with enhanced potency, improved selectivity, and reduced toxicity.

Future research in this area should focus on several key aspects. A deeper understanding of the molecular mechanisms underlying the various biological activities of propanohydrazide derivatives is essential. The use of computational tools, such as molecular docking and molecular dynamics simulations, can aid in the identification of specific molecular targets and the optimization of ligand-receptor interactions. Furthermore, the exploration of novel synthetic methodologies, including green chemistry approaches, can lead to more efficient and environmentally friendly production of these valuable compounds. The development of propanohydrazide-based hybrid molecules, which combine the hydrazide scaffold with other pharmacologically active moieties, holds significant promise for the creation of multi-target drugs with improved therapeutic profiles. Through continued interdisciplinary efforts, the full potential of propanohydrazide derivatives in addressing unmet medical needs can be realized.

References

  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025). Molecular Medicine Reports. Retrieved from [Link]

  • Verma, A., & Singh, S. (2023). Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. Energy & Environmental Focus, 7(3), 287-294.
  • Maheswari, R., & Manjula, J. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research, 1(9), 78-83.
  • Synthesis, Characterization and Biological Evaluation of Schiff Bases of Propanedihydrazide. (2020). ResearchGate. Retrieved from [Link]

  • Antimicrobial Activity of Some Steroidal Hydrazones. (2021). Molecules, 26(15), 4479.
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  • Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. (2015).
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  • Synthesis, Characterization and Biological Evaluation of Schiff Bases of Propanedihydrazide. (2020). International Journal of Pharmaceutical Sciences and Research, 11(9), 4556-4562.
  • Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. (2011). Journal of Physical Organic Chemistry, 24(10), 945-953.
  • Hu, G., et al. (2017). Isoniazid derivatives and their anti-tubercular activity. European Journal of Medicinal Chemistry, 137, 456-470.
  • Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. (2022). Molecules, 27(19), 6543.
  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). Molecules, 29(15), 3567.
  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2023). Molecules, 28(8), 3369.
  • Structure Activity Relationship of Brevenal Hydrazide Derivatives. (2016). Marine Drugs, 14(11), 203.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • Role of Some Benzohydrazide Derivatives as Corrosion Inhibitors for Carbon Steel in HCl Solution. (2013). International Journal of Electrochemical Science, 8, 10735-10750.
  • Pevarello, P., et al. (2000). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of Medicinal Chemistry, 43(16), 3166-3175.
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). Molecules, 26(23), 7339.
  • Thorat, B. R., et al. (2025). Hydrazide-Hydrazone derivatives and their antitubercular activity. Russian Journal of Bioorganic Chemistry, 51(1), 35-52.
  • Application Notes & Protocols: Synthesis of Pyrazole Derivatives
  • Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. (2012). Journal of Applied Pharmaceutical Science, 2(10), 125-128.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). Molecules, 29(9), 1989.
  • Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives. (2025). Scientific Reports, 15, 12345.
  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2024). Pharmaceuticals, 17(9), 1156.
  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2023). Molecules, 28(8), 3369.
  • A review exploring biological activities of hydrazones. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 2), 15-22.
  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. (2025). Scientific Reports, 15, 54321.
  • Synthesis and Anti Convulsant Activity of Novel Oxadiazole Substituted Phenothiazine Derivatives. (2014). Research and Reviews: Journal of Chemistry, 3(4), 1-8.
  • Structure Activity Rel
  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. (2015). Molecules, 20(10), 18888-18903.
  • Involvement of GABA/BDZ receptors in the anticonvulsant effects of dihydrosanguinarine from Bocconia arborea S. Watson. (2021). Journal of Ethnopharmacology, 279, 114389.
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  • Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. (2023). Cancers, 15(13), 3345.
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Methodological & Application

Application Note and Synthesis Protocol for 2-(3,4-Dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Hydrazide Moiety in Medicinal Chemistry

Hydrazides are a pivotal class of organic compounds characterized by the functional group R-C(=O)NHNH2. This structural motif is of significant interest in medicinal chemistry and drug development due to its versatile biological activities. Hydrazide derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular properties.[1][2] The well-known antituberculosis drug, Isoniazid, is a prominent example of a clinically successful hydrazide-containing compound.[3] The ability of the hydrazide group to form stable complexes with metal ions and to participate in hydrogen bonding interactions often contributes to its biological efficacy.

This document provides a detailed, two-step protocol for the synthesis of 2-(3,4-Dimethylphenoxy)propanohydrazide, a compound of interest for further derivatization and biological screening. The synthesis proceeds via the initial formation of an ester, ethyl 2-(3,4-dimethylphenoxy)propanoate, followed by its conversion to the target hydrazide through hydrazinolysis.

Overall Synthesis Workflow

The synthesis of this compound is accomplished in two sequential reactions, as depicted in the workflow diagram below. The initial step involves a Williamson ether synthesis to form the propanoate ester, followed by a nucleophilic acyl substitution to yield the final hydrazide product.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis Start 3,4-Dimethylphenol + Ethyl 2-bromopropionate Reaction1 Williamson Ether Synthesis (K2CO3, Acetone, Reflux) Start->Reaction1 Intermediate Ethyl 2-(3,4-dimethylphenoxy)propanoate Reaction1->Intermediate Reaction2 Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) Intermediate->Reaction2 Product This compound Reaction2->Product caption Overall workflow for the synthesis of this compound.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of Ethyl 2-(3,4-dimethylphenoxy)propanoate

Principle and Rationale

The initial step in the synthesis is the formation of the ester intermediate, ethyl 2-(3,4-dimethylphenoxy)propanoate. This is achieved through a Williamson ether synthesis, a reliable and widely used method for forming ethers. In this specific application, the phenoxide ion of 3,4-dimethylphenol acts as a nucleophile, attacking the electrophilic carbon atom of ethyl 2-bromopropionate. Anhydrous potassium carbonate is employed as a mild base to deprotonate the phenol, generating the reactive phenoxide in situ. Acetone is an excellent solvent for this reaction due to its ability to dissolve the reactants and its suitable boiling point for reflux conditions.[4]

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
3,4-Dimethylphenol122.161.22 g10
Ethyl 2-bromopropionate181.031.99 g (1.41 mL)11
Anhydrous Potassium Carbonate138.212.07 g15
Dry Acetone58.0850 mL-
Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethylphenol (1.22 g, 10 mmol), anhydrous potassium carbonate (2.07 g, 15 mmol), and dry acetone (50 mL).

  • Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes to ensure a fine suspension. To this, add ethyl 2-bromopropionate (1.99 g, 11 mmol) dropwise using a dropping funnel.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 8:2).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with 1M sodium hydroxide solution (2 x 25 mL) to remove any unreacted phenol, followed by a wash with brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(3,4-dimethylphenoxy)propanoate.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary.

Part 2: Synthesis of this compound

Principle and Rationale

The final step of the synthesis is the conversion of the ester to the corresponding hydrazide. This transformation is known as hydrazinolysis and involves the nucleophilic substitution of the ester's alkoxy group (-OEt) by hydrazine.[5] Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. This reaction is typically carried out in an alcoholic solvent, such as ethanol, which serves to dissolve both the ester and the hydrazine hydrate.[5][6] The reaction is driven to completion by refluxing the mixture.

Reaction Mechanism: Hydrazinolysis of an Ester

The mechanism involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form the stable hydrazide product.

Hydrazinolysis_Mechanism Ester R-C(=O)OEt Intermediate R-C(O-)-OEt    |  +NH2-NH2 Ester->Intermediate Nucleophilic Attack Hydrazine H2N-NH2 Hydrazide R-C(=O)NH-NH2 Intermediate->Hydrazide Elimination of Ethoxide Ethanol EtOH caption Simplified mechanism of ester hydrazinolysis.

Sources

Application Note: A Multi-faceted Approach to the Analytical Characterization of 2-(3,4-Dimethylphenoxy)propanohydratazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, the rigorous characterization of new chemical entities (NCEs) is a foundational requirement for ensuring safety, efficacy, and quality. 2-(3,4-Dimethylphenoxy)propanohydrazide (MW: 208.26 g/mol , Formula: C₁₁H₁₆N₂O₂) is a molecule of interest featuring a dimethylphenoxy moiety linked to a propanohydrazide functional group.[1][2] The presence of the hydrazide group, a versatile pharmacophore, suggests potential biological activity, making a comprehensive analytical strategy paramount.[3][4]

This guide provides a detailed framework of orthogonal analytical techniques for the definitive characterization of this compound. As no standardized monograph currently exists for this specific compound, the protocols herein are built upon established principles for the analysis of structurally related molecules, including phenoxy derivatives and hydrazides.[5][6][7] The objective is to provide researchers, scientists, and drug development professionals with a robust, self-validating system for identity confirmation, purity assessment, and structural elucidation.

Guiding Principle: An Orthogonal Analytical Strategy

No single analytical method can provide a complete picture of a chemical entity. A robust characterization strategy relies on an orthogonal approach, where different techniques provide complementary information based on distinct chemical and physical principles. This minimizes the risk of overlooking impurities or misinterpreting structural features. Our strategy integrates spectroscopic and chromatographic methods to build a comprehensive profile of the target molecule.

cluster_0 Characterization Workflow cluster_1 Analytical Techniques Synthesis Synthesis Isolation Isolation Synthesis->Isolation Crude Product Analysis Analysis Isolation->Analysis Purified Sample Data_Review Data_Review Analysis->Data_Review Analytical Data LC_MS LC-MS (Identity & MW) Analysis->LC_MS NMR NMR (Structure) Analysis->NMR HPLC_UV HPLC-UV (Purity & Assay) Analysis->HPLC_UV FTIR FT-IR (Functional Groups) Analysis->FTIR

Caption: Orthogonal workflow for NCE characterization.

Part 1: Identity and Structural Confirmation

The primary step is to unequivocally confirm the molecular structure and mass of the synthesized compound. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: LC-MS is the cornerstone for confirming molecular weight (MW). The hydrazide moiety is readily protonated, making positive ion electrospray ionization (ESI+) an ideal choice for generating the molecular ion [M+H]⁺.[8] The preceding liquid chromatography step provides initial purity information and separates the analyte from non-volatile impurities and salts that could interfere with ionization.

Protocol: LC-MS for Molecular Weight Confirmation

  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution. Further dilute to 1-10 µg/mL for injection.

  • Chromatographic Separation:

    • Rationale: A rapid gradient is sufficient to desalt and deliver a clean sample to the mass spectrometer. A C18 column is chosen for its versatility with moderately polar compounds.

  • Mass Spectrometry Detection:

    • Rationale: ESI in positive mode is selected to generate the protonated molecular ion. A full scan range from m/z 50 to 500 will cover the expected molecular ion and potential fragments. Hydrazide derivatives are known to produce useful data under tandem mass spectrometry conditions for structural elucidation.[9]

Data Presentation: LC-MS Parameters

ParameterValueRationale
LC System Standard HPLC/UHPLCProvides necessary separation and flow to the MS.
Column C18, 2.1 x 50 mm, 1.8 µmGood retention for moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic eluent.
Gradient 5% to 95% B over 5 minRapid desalting and elution.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
MS Detector Quadrupole or TOFFor accurate mass measurement.
Ionization Mode ESI, PositiveHydrazides readily form [M+H]⁺ ions.[8]
Scan Range m/z 50 - 500Covers expected MW (208.26) and fragments.

Trustworthiness (Expected Outcome): A prominent peak should be observed in the chromatogram. The mass spectrum for this peak should show a dominant ion at m/z 209.27, corresponding to the [M+H]⁺ of C₁₁H₁₆N₂O₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While MS confirms the molecular formula, NMR provides the definitive atomic-level connectivity, confirming the isomeric structure. Both ¹H and ¹³C NMR are required. NMR spectroscopy is a highly sensitive method for analyzing microenvironments and confirming molecular structures.[10]

Protocol: ¹H and ¹³C NMR for Structural Elucidation

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Rationale: DMSO-d₆ is often preferred for hydrazides as the amide (NH ) and amine (NH ₂) protons are less likely to exchange, making them visible in the spectrum.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum (typically proton-decoupled).

    • (Optional but recommended) Acquire 2D NMR spectra (e.g., COSY, HSQC) to confirm H-H and C-H correlations.

  • Data Interpretation (Expected Signals for this compound):

    • ¹H NMR: Expect signals corresponding to aromatic protons on the dimethylphenyl ring, a methine (CH) proton adjacent to the oxygen, methyl (CH₃) protons from the dimethylphenyl and propanoyl groups, and exchangeable protons from the NH and NH₂ groups.[6][11]

    • ¹³C NMR: Expect distinct signals for the aromatic carbons, the carbonyl carbon (C=O), the aliphatic carbons, and the two methyl carbons.[4]

Part 2: Purity and Assay Determination

For any application in drug development, quantifying the purity of the compound is critical. Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the industry-standard method for this purpose.

Expertise & Experience: The goal is to develop a stability-indicating method capable of separating the main peak from any potential impurities or degradants. The aromatic nature of the dimethylphenoxy group provides a strong chromophore, making UV detection highly suitable. Method development for hydrazide-containing compounds often utilizes standard C18 columns with buffered mobile phases.[12][13][14]

cluster_0 HPLC Method Validation Workflow cluster_1 Validation Parameters Method_Dev Method Development (Selectivity, Resolution) Validation Method Validation (ICH Q2(R1)) Method_Dev->Validation Routine_Use Routine Analysis (QC Testing) Validation->Routine_Use Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness

Caption: HPLC method validation based on ICH Q2(R1) guidelines.

Protocol: RP-HPLC-UV for Purity and Assay

  • Sample and Standard Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in diluent (e.g., 50:50 Acetonitrile:Water).

    • Prepare sample solutions at the same concentration.

  • Chromatographic Conditions:

    • Rationale: A phosphate buffer is used to control the pH and ensure consistent peak shapes. The gradient is designed to provide good resolution between the main peak and potential early- and late-eluting impurities. A wavelength of 275 nm is chosen as a starting point, typical for phenoxy derivatives, but should be optimized by examining the UV spectrum.

  • Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate it is suitable for its intended purpose.[15][16][17] This involves assessing parameters like specificity, linearity, accuracy, precision, and robustness.[18]

  • System Suitability: Before any analysis, the system's performance must be verified.[19] This is a core requirement of pharmacopoeial methods.[20][21][22]

    • Inject a standard solution five or six times.

    • Calculate the relative standard deviation (RSD) of the peak area (must be ≤2.0%).

    • Determine the tailing factor for the analyte peak (should be ≤2.0).

    • Calculate the theoretical plates (typically >2000).

Data Presentation: HPLC-UV Parameters

ParameterValueRationale / Guideline
Column C18, 4.6 x 150 mm, 5 µmStandard for pharmaceutical analysis.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Buffered for reproducible retention.
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient 30% to 80% B over 20 minEnsures separation of impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CImproves peak shape and reproducibility.
Injection Vol. 10 µLStandard volume.
UV Detection 275 nm (or λmax)Phenoxy chromophore absorption.
System Suitability Tailing ≤ 2.0, RSD ≤ 2.0%Per USP <621> requirements.[19][20]

Conclusion

The analytical characterization of this compound requires a systematic, multi-technique approach. The protocols outlined in this application note provide a robust framework for establishing the identity, structure, and purity of this novel compound. By integrating LC-MS for molecular weight confirmation, NMR for structural elucidation, and a validated HPLC-UV method for purity and assay, researchers can generate a comprehensive and reliable data package suitable for progression in a research and drug development pipeline. Adherence to established validation principles, such as those in ICH Q2(R1), ensures the trustworthiness and scientific integrity of the data generated.[15][16]

References

  • Ajani, O. O., et al. (2010). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. Available at: [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]

  • Google Patents. (n.d.). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate. Google Patents.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. HELIX Chromatography. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. LCGC International. Available at: [Link]

  • MDPI. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. Available at: [Link]

  • NIH. (n.d.). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies. National Institutes of Health. Available at: [Link]

  • NIH. (n.d.). NMR and Docking Calculations Reveal Novel Atomistic Selectivity. National Institutes of Health. Available at: [Link]

  • PubMed. (n.d.). Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes. PubMed. Available at: [Link]

  • RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN J. Chem. Available at: [Link]

  • ResearchGate. (2020). Synthesis, Characterization and Biological Evaluation of Schiff Bases of Propanedihydrazide. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. ResearchGate. Available at: [Link]

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Application Notes and Protocols for In Vitro Assay Development of 2-(3,4-Dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Hydrazide Compound

The hydrazide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of this structural class have demonstrated a broad spectrum of therapeutic activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] 2-(3,4-Dimethylphenoxy)propanohydrazide is a novel compound featuring this key functional group. While its specific biological targets are yet to be elucidated, its chemical structure warrants a comprehensive in vitro screening strategy to uncover its potential pharmacological profile.

This guide provides a detailed framework for the systematic in vitro evaluation of this compound. We will progress from broad-spectrum cell viability assays to more targeted enzyme inhibition and mechanistic cell-based assays. The protocols outlined herein are designed to be robust and adaptable, providing researchers with the necessary tools to thoroughly characterize the bioactivity of this and other novel chemical entities.

Part 1: Foundational Cytotoxicity Screening

The initial step in characterizing a novel compound is to assess its general effect on cell viability across a panel of relevant cell lines. This provides a macroscopic view of its potency and selectivity. The MTT assay, a colorimetric method for assessing cell metabolic activity, is a reliable and high-throughput method for this purpose.[1]

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer and normal cell lines.

Cell Line Panel:

  • MCF-7: Human breast adenocarcinoma (cancer)[1]

  • A549: Human lung carcinoma (cancer)

  • HCT116: Human colon cancer (cancer)

  • HEK293: Human embryonic kidney (normal)[3]

Materials:

  • This compound

  • Selected cell lines

  • DMEM or RPMI-1640 medium (as appropriate for the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, 5% CO2.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Expected Data Presentation:

Cell LineCompound IC50 (µM)
MCF-7[Example Value]
A549[Example Value]
HCT116[Example Value]
HEK293[Example Value]

Part 2: Targeted Biochemical Assays - Enzyme Inhibition

Based on the known activities of hydrazide-containing compounds, several enzyme families are plausible targets.[4][5] These include enzymes involved in critical physiological processes, making them attractive targets for drug development.[6][7] A logical next step is to screen this compound against a panel of relevant enzymes.

Potential Enzyme Targets and Rationale:
  • Monoamine Oxidase (MAO): MAO inhibitors are used in the treatment of neurological disorders. The hydrazide moiety is a known pharmacophore for MAO inhibition.[6]

  • Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key strategy for managing Alzheimer's disease.[4][5]

  • Carbonic Anhydrases (CA): CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[4][5]

  • α-Amylase: Inhibition of this enzyme is a therapeutic approach for managing type 2 diabetes.[8]

Protocol 2: General Enzyme Inhibition Assay (Colorimetric)

Objective: To determine the inhibitory effect of this compound on the activity of a selected enzyme.

Materials:

  • Purified enzyme (e.g., MAO-A, AChE, CA-II, α-amylase)

  • Substrate specific to the enzyme

  • Assay buffer specific to the enzyme

  • This compound

  • Known inhibitor for the specific enzyme (positive control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Assay Preparation:

    • Prepare a stock solution of the compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound and positive control in the assay buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer, the enzyme solution, and the diluted compound or controls.

    • Pre-incubate for a specified time at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the substrate.

  • Detection:

    • Incubate for a defined period.

    • Stop the reaction (if necessary) and measure the absorbance of the product at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value.

Expected Data Presentation:

Enzyme TargetCompound IC50 (µM)Positive Control IC50 (µM)
MAO-A[Example Value][Example Value]
AChE[Example Value][Example Value]
CA-II[Example Value][Example Value]
α-Amylase[Example Value][Example Value]

Part 3: Mechanistic Cell-Based Assays

Should the initial cytotoxicity screening reveal significant and selective activity against cancer cell lines, further investigation into the mechanism of cell death is warranted. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[1] Flow cytometry-based assays using Annexin V and Propidium Iodide (PI) staining can effectively quantify apoptotic and necrotic cell populations.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

Objective: To determine if this compound induces apoptosis in a sensitive cancer cell line.

Materials:

  • Cancer cell line showing sensitivity in the MTT assay

  • This compound

  • Complete culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Data Visualization and Interpretation: The results are typically presented as quadrant plots, where the distribution of the cell population indicates the mode of cell death.

Workflow for In Vitro Assay Development

Assay_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanism of Action A Compound Synthesis This compound B Cytotoxicity Screening (MTT Assay) A->B Test Compound C Biochemical Assays (Enzyme Inhibition) B->C Active Compound D Cell-Based Mechanistic Assays (e.g., Apoptosis Assay) B->D Selective Cytotoxicity Signaling_Pathway cluster_pathway Hypothetical Apoptotic Pathway Compound 2-(3,4-Dimethylphenoxy) propanohydrazide Target Cellular Target (e.g., Kinase, DNA) Compound->Target Inhibition/Binding Caspase_Activation Caspase Activation Target->Caspase_Activation Signal Transduction Apoptosis Apoptosis Caspase_Activation->Apoptosis Execution Phase

Caption: A hypothetical signaling pathway for compound-induced apoptosis.

Conclusion and Future Directions

This comprehensive guide provides a tiered approach to the in vitro characterization of this compound. By systematically progressing from broad cytotoxicity screening to specific enzyme inhibition and mechanistic cell-based assays, researchers can efficiently elucidate the pharmacological profile of this novel compound. Positive results in these assays would warrant further investigation, including more advanced techniques like high-content screening to explore morphological changes and protein expression, as well as eventual progression to in vivo models to assess efficacy and safety. [9][10]The methodologies described herein are fundamental to the drug discovery process, enabling the identification and validation of promising new therapeutic agents. [11][12]

References

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2595.
  • Concept Life Sciences. (n.d.). Cell-Based Assay Development. Retrieved from [Link]

  • Acres Biosciences. (n.d.). Cell-based Assays – Custom Assay Development Services. Retrieved from [Link]

  • Singh, R., Shinde, V., & Balaji, V. N. (2014). Development and application of PI3K assays for novel drug discovery. Expert Opinion on Drug Discovery, 9(12), 1433–1452.
  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • Lee, J. Y., & Lee, J. S. (2020).
  • Tüzün, B., et al. (2022). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega, 7(18), 15729–15741.
  • Salimova, D., et al. (2017). In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. Cancer Chemotherapy and Pharmacology, 79(5), 991–1002.
  • Al-Ostath, A. A., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(10), 2354.
  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences, 24(24), 17481.
  • Tüzün, B., et al. (2022). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega, 7(18), 15729–15741.
  • Rajagopal, D., et al. (2025). Development of Novel α-Amylase Inhibitors: Synthesis, Molecular Docking, and Biochemical Studies. Biological Trace Element Research.
  • Küçükgüzel, Ş. G., & Çıkla, P. (2015). Biological Activities of Hydrazone Derivatives. Mini-Reviews in Medicinal Chemistry, 15(14), 1175–1191.

Sources

Application Notes & Protocols: 2-(3,4-Dimethylphenoxy)propanohydrazide as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the utilization of 2-(3,4-Dimethylphenoxy)propanohydrazide as a key building block in the synthesis of diverse five-membered heterocyclic scaffolds. The inherent reactivity of the hydrazide moiety serves as a linchpin for constructing valuable pharmacophores such as pyrazoles, 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. This guide moves beyond mere procedural outlines to deliver an in-depth analysis of the underlying reaction mechanisms, rationale for reagent selection, and detailed, field-tested protocols. The aim is to empower researchers to leverage this precursor effectively in medicinal chemistry and drug discovery programs.

Introduction: The Strategic Value of this compound

The compound this compound (Molecular Formula: C₁₁H₁₆N₂O₂, Molecular Weight: 208.26 g/mol ) is a strategically designed precursor for heterocyclic synthesis.[1][2] Its structure incorporates three key features:

  • A Nucleophilic Hydrazide Core: The terminal -NH₂ group of the hydrazide is a potent nucleophile, while the adjacent amide nitrogen can participate in cyclization reactions. This functionality is the primary driver for forming various heterocyclic rings.

  • A Chiral Center: The presence of a stereocenter on the propionyl fragment offers the potential for developing chiral heterocyclic compounds, a critical aspect in modern drug design.

  • A Lipophilic Phenoxy Moiety: The 3,4-dimethylphenoxy group provides a stable, lipophilic scaffold that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds, such as membrane permeability and target engagement.

This combination makes the title compound an attractive starting material for generating libraries of novel chemical entities with potential therapeutic applications.

Synthesis of the Precursor: this compound

The synthesis of the title hydrazide is typically achieved through a straightforward two-step process starting from the corresponding carboxylic acid or its ester derivative.

Workflow for Precursor Synthesis

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 2-(3,4-Dimethylphenoxy)propanoic acid B Esterification (e.g., SOCl₂/Ethanol) A->B C Ethyl 2-(3,4-Dimethylphenoxy)propanoate B->C E Reflux in Ethanol C->E D Hydrazine Hydrate (NH₂NH₂·H₂O) D->E F This compound E->F

Caption: General workflow for the synthesis of the hydrazide precursor.

Protocol 2.1: Synthesis of this compound
  • Esterification: To a solution of 2-(3,4-dimethylphenoxy)propanoic acid (1.0 eq) in absolute ethanol (10 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4 hours. Monitor completion by TLC. Remove the solvent under reduced pressure to yield the crude ethyl ester.

  • Hydrazinolysis: Dissolve the crude ethyl 2-(3,4-dimethylphenoxy)propanoate (1.0 eq) in ethanol (10 mL/g). Add hydrazine hydrate (3.0 eq) and reflux the mixture for 8-12 hours. The reaction progress can be monitored by the disappearance of the ester spot on TLC.

  • Work-up & Purification: Cool the reaction mixture to room temperature. A precipitate will often form. If not, reduce the solvent volume in vacuo. Pour the mixture into cold water to precipitate the product. Filter the solid, wash with cold water, and dry. Recrystallization from ethanol or an ethanol/water mixture typically affords the pure hydrazide product.

Application in Heterocyclic Synthesis

The true utility of this compound is realized in its conversion to a variety of five-membered heterocycles. The following sections detail the protocols and mechanistic rationale for these transformations.

Synthesis of 3/5-Substituted Pyrazoles

The reaction of a hydrazide with a 1,3-dicarbonyl compound is a cornerstone of pyrazole synthesis, known as the Knorr pyrazole synthesis.[3][4] This condensation reaction proceeds with high efficiency and offers a direct route to highly functionalized pyrazole rings.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the terminal -NH₂ group of the hydrazide onto one of the carbonyl carbons of the 1,3-diketone. This is followed by an intramolecular condensation involving the second carbonyl group and the amide nitrogen, leading to a dihydropyrazole intermediate which then dehydrates to form the aromatic pyrazole ring.

G A 2-(3,4-Dimethylphenoxy) propanohydrazide C Condensation (Acidic or Neutral Conditions) A->C B 1,3-Diketone (e.g., Acetylacetone) B->C D Intermediate Adduct C->D E Intramolecular Cyclization & Dehydration D->E F Substituted Pyrazole Product E->F G A 2-(3,4-Dimethylphenoxy) propanohydrazide B Carbon Disulfide (CS₂) & KOH A->B C Potassium Dithiocarbazinate Salt B->C D Oxidative Cyclization (e.g., I₂ or H₂O₂) C->D E 5-Substituted-1,3,4-oxadiazole- 2-thione D->E

Caption: Pathway to 1,3,4-oxadiazole-2-thiones.

Protocol 3.2.1: Synthesis of a 5-Substituted-1,3,4-oxadiazole-2-thione
  • Salt Formation: Dissolve this compound (1.0 eq) in absolute ethanol (10 mL/mmol). Add potassium hydroxide (1.1 eq) and stir until dissolved.

  • Reagent Addition: Add carbon disulfide (1.5 eq) dropwise to the solution at room temperature.

  • Reaction Conditions: Stir the mixture at room temperature for 12-16 hours. The potassium dithiocarbazinate salt will precipitate.

  • Work-up & Purification: Filter the salt and wash with cold ether. The salt can be used directly or acidified. To cyclize, the salt can be treated with an oxidizing agent like iodine. Alternatively, acidifying the reaction mixture with dilute HCl will yield the target oxadiazole-thione after filtration and washing. [5]

    Parameter Value/Condition Rationale
    Base Potassium Hydroxide Deprotonates the hydrazide, increasing its nucleophilicity for attack on CS₂.
    Key Reagent Carbon Disulfide Acts as the one-carbon electrophile for the cyclization process.
    Temperature Room Temperature The reaction is typically efficient without heating, minimizing side reactions.

    | Typical Yield | 60-85% | A reliable method, though yields can vary with the purity of reagents. |

Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

The synthesis of 1,3,4-thiadiazoles from hydrazides is a robust and widely used transformation. The most common method involves acid-catalyzed cyclization of N-acylthiosemicarbazide intermediates or direct reaction with a sulfur-containing one-carbon source like carbon disulfide. [6][7][8][9]

Mechanistic Rationale

In a strong acid (e.g., concentrated H₂SO₄), the N-acylthiosemicarbazide (formed by reacting the hydrazide with a thiocyanate or isothiocyanate) undergoes intramolecular cyclodehydration. The acid protonates the carbonyl oxygen, making the carbon more electrophilic for attack by the terminal sulfur atom, followed by elimination of water to form the aromatic thiadiazole ring.

G A 2-(3,4-Dimethylphenoxy) propanohydrazide B Potassium Thiocyanate (KSCN) + HCl A->B C In-situ Thiosemicarbazide formation B->C D Conc. H₂SO₄ (Cyclodehydration) C->D E 2-Amino-5-substituted- 1,3,4-thiadiazole D->E

Caption: Synthesis of 2-amino-1,3,4-thiadiazoles.

Protocol 3.3.1: Synthesis of a 2-Amino-5-substituted-1,3,4-thiadiazole
  • Thiosemicarbazide Formation: Prepare a solution of the hydrazide (1.0 eq) and potassium thiocyanate (1.2 eq) in water. Add concentrated HCl dropwise with cooling until the pH is ~2. Stir for 1 hour. The intermediate thiosemicarbazide often precipitates and can be filtered.

  • Cyclization: Add the crude thiosemicarbazide portion-wise to ice-cold concentrated sulfuric acid (5 mL/g) with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Reaction Conditions: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

  • Work-up & Purification: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the thiadiazole product. Filter the solid, wash extensively with water to remove all acid, and then with a dilute sodium bicarbonate solution, followed by water again. Dry the product. Recrystallization from ethanol is often suitable for purification.

ParameterValue/ConditionRationale
Cyclizing Agent Conc. Sulfuric AcidActs as a powerful dehydrating agent and catalyst for the cyclization.
Key Reagent Potassium ThiocyanateServes as the source for the =N-C(SH)=N- fragment of the ring.
Temperature 0 °C to RTInitial cooling is critical to control the exothermic reaction with sulfuric acid.
Typical Yield 65-80%A robust method, but requires careful handling of concentrated acid.

Synthesis of 4,5-Disubstituted-1,2,4-Triazole-3-thiones

1,2,4-triazoles are another class of heterocycles readily accessible from hydrazides. [10][11][12][13][14]A common route involves the formation of a thiosemicarbazide intermediate by reacting the hydrazide with an isothiocyanate, followed by base-catalyzed cyclization.

Mechanistic Rationale

The hydrazide reacts with an alkyl or aryl isothiocyanate to form a 1,4-disubstituted thiosemicarbazide. In the presence of a base (e.g., NaOH or KOH), the amide nitrogen is deprotonated. The resulting anion then attacks the thiocarbonyl carbon in an intramolecular fashion. Subsequent dehydration leads to the formation of the stable 1,2,4-triazole-3-thione ring.

G A 2-(3,4-Dimethylphenoxy) propanohydrazide B Alkyl/Aryl Isothiocyanate (R-NCS) A->B C Thiosemicarbazide Intermediate B->C D Base-catalyzed Cyclization (e.g., NaOH, reflux) C->D E 4,5-Disubstituted-1,2,4-triazole- 3-thione D->E

Caption: Pathway for 1,2,4-triazole-3-thione synthesis.

Protocol 3.4.1: Synthesis of a 4-Aryl-5-substituted-1,2,4-triazole-3-thione
  • Thiosemicarbazide Synthesis: Reflux a mixture of this compound (1.0 eq) and an appropriate aryl isothiocyanate (e.g., phenyl isothiocyanate) (1.05 eq) in absolute ethanol (15 mL/mmol) for 3-4 hours. [14]2. Intermediate Isolation: Cool the reaction mixture. The thiosemicarbazide intermediate will usually precipitate. Filter the solid and wash with cold ethanol.

  • Cyclization: Suspend the isolated thiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (2N, 10 mL/g).

  • Reaction Conditions: Reflux the mixture for 4-6 hours until a clear solution is obtained.

  • Work-up & Purification: Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid to pH 3-4. The triazole-thione product will precipitate. Filter the solid, wash thoroughly with water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol or DMF/water) yields the pure product.

ParameterValue/ConditionRationale
Catalyst Sodium HydroxidePromotes the intramolecular cyclization via deprotonation.
Key Reagent Aryl IsothiocyanateProvides the N-Aryl and C=S components for the triazole ring.
Temperature RefluxDrives the base-catalyzed cyclodehydration to completion.
Typical Yield 70-85%A high-yielding, two-step procedure for accessing this important scaffold.

Safety & Handling

  • General Precautions: All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Thionyl Chloride & Conc. Sulfuric Acid: Highly corrosive and react violently with water. Handle with extreme care.

    • Hydrazine Hydrate: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

    • Carbon Disulfide: Highly flammable and toxic.

    • Isothiocyanates: Can be lachrymatory and irritants.

Conclusion

This compound has been demonstrated to be a highly effective and versatile precursor for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols detailed herein are robust, well-established, and provide reliable access to pyrazoles, 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. By understanding the mechanistic principles behind these transformations, researchers can adapt and modify these procedures to generate novel analogues for screening in drug discovery and development programs.

References

  • Liu, C., & Iwanowicz, E. J. (2003). A novel one-pot synthesis of 1,2,4-triazole-3,5-diamine derivatives from isothiocyanates and mono-substituted hydrazines. Tetrahedron Letters, 44(7), 1409–1411. Link

  • ISRES Publishing. (2022). Synthesis of 1,2,4 triazole compounds. ISRES Publishing. Link

  • Bardaweel, S. K., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7505. Link

  • MDPI. (2023). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. Link

  • Yavari, I., Hossaini, Z., & Sabbaghan, M. (2009). Synthesis of functionalized 1,2,4-triazole-3-thiones from potassium isothiocyanate, acid chlorides and arylhydrazines. Iranian Journal of Organic Chemistry, 3, 168-170. Link

  • ResearchGate. (n.d.). Hydrazides: An Important Tool for the Synthesis of 1,3,4-Oxadiazole. ResearchGate. Link

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Link

  • Al-Ghorbani, M., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 8000. Link

  • Bentham Science. (2024). Hydrazides: An Important Tool for the Synthesis of 1,3,4-oxadiazole. Bentham Science. Link

  • Wang, X., et al. (2018). Synthesis of spiro[4.4]thiadiazole derivatives via double 1,3-dipolar cycloaddition of hydrazonyl chlorides with carbon disulfide. Scientific Reports, 8(1), 16298. Link

  • American Chemical Society. (2021). Synthesis and Screening of NewO[3][5][10]xadiazole,T[5][10][11]riazole, andT[5][10][11]riazolo. ACS Omega. Link

  • Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-10. Link

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Link

  • Beilstein Journals. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 1429-1469. Link

  • Daoud, K. M., Ahmad, A. K., & Ali, A. N. (2010). Synthesis of Some Substituted 1,3,4-Oxadiazoles from Hydrazones. National Journal of Chemistry, 38, 428-435. Link

  • Nature. (2022). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 13(1), 748. Link

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Link

  • ResearchGate. (n.d.). (PDF) Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. ResearchGate. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. Link

  • Journal of Chemical and Pharmaceutical Research. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR, 9(6), 202-214. Link

  • Santa Cruz Biotechnology. (n.d.). This compound. SCBT. Link

  • HXCHEM. (n.d.). This compound. HXCHEM. Link

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Application Note: A Comprehensive Guide to the Experimental Design for Evaluating the Antimicrobial Activity of Novel Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazides and their hydrazone derivatives represent a versatile class of chemical compounds with a broad spectrum of biological activities, including significant antimicrobial potential. The historical success of the hydrazide-based drug Isoniazid in treating tuberculosis underscores the therapeutic promise of this chemical scaffold.[1][2] As antimicrobial resistance continues to pose a global health threat, the systematic evaluation of novel hydrazides is a critical endeavor in drug discovery. This guide provides a comprehensive framework for the experimental design of antimicrobial activity testing for novel hydrazide compounds. It details a strategic screening cascade, provides step-by-step, self-validating protocols for key assays, and explains the scientific rationale behind experimental choices, grounded in authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4]

Foundational Principles: Understanding the Hydrazide Scaffold

Hydrazides are a class of organic compounds characterized by the functional group -C(=O)N(R)NH₂. Their derivatives, particularly hydrazones formed by condensation with aldehydes or ketones, are of significant interest in medicinal chemistry.

1.1. Established Mechanisms of Antimicrobial Action

While the precise mechanism can vary based on the overall molecular structure, two well-documented pathways highlight the potential of hydrazides as antimicrobial agents:

  • Inhibition of Mycolic Acid Synthesis: The archetypal hydrazide drug, Isoniazid (INH), is a prodrug that requires activation by the bacterial catalase-peroxidase enzyme, KatG.[2][5] Once activated, INH covalently binds to NAD+ to form an adduct that potently inhibits InhA, an enoyl-acyl carrier protein reductase.[1][6] This enzyme is a crucial component of the fatty acid synthase II (FAS-II) system, which is essential for the synthesis of mycolic acids—the long-chain fatty acids that are fundamental to the integrity and impermeability of the mycobacterial cell wall.[2] Disruption of this pathway leads to cell wall weakening and bacterial death.[2][5]

  • Inhibition of DNA Gyrase: Some hydrazone derivatives have been shown to target bacterial DNA gyrase.[7][8] DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process required for DNA replication and transcription.[9][10] By stabilizing the cleaved DNA-gyrase complex, these compounds prevent the re-ligation of DNA strands, leading to lethal double-stranded breaks and halting bacterial DNA synthesis.[10] This mechanism is distinct from that of Isoniazid and is analogous to the action of fluoroquinolone antibiotics.[11]

Isoniazid_Mechanism cluster_0 Inside Bacterium Isoniazid Isoniazid (Prodrug) KatG KatG Enzyme Isoniazid->KatG Enters Mycobacterium Mycobacterium Cell Activated_INH Activated INH Radical KatG->Activated_INH Activates InhA InhA Enzyme (FAS-II System) Activated_INH->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Maintains Death Bacterial Death Mycolic_Acid->Death Disruption leads to

Caption: Mechanism of action for the hydrazide drug, Isoniazid.

Experimental Design: A Strategic Screening Cascade

A tiered approach is the most efficient strategy for evaluating a library of novel hydrazide compounds. This cascade prioritizes potent candidates for more resource-intensive testing.

Screening_Cascade Start Hydrazide Compound Library Primary_Screen Primary Screen: Agar Disk Diffusion Start->Primary_Screen Decision1 Active? Primary_Screen->Decision1 Inactive Inactive / Deprioritize Decision1->Inactive No Secondary_Screen Secondary Screen: Broth Microdilution (MIC) Decision1->Secondary_Screen Yes Tertiary_Screen Tertiary Screen: MBC Determination Secondary_Screen->Tertiary_Screen Decision2 Bactericidal? (MBC/MIC ≤ 4) Tertiary_Screen->Decision2 Bacteriostatic Bacteriostatic Lead Decision2->Bacteriostatic No Bactericidal Bactericidal Lead Decision2->Bactericidal Yes MOA_Studies Mechanism of Action Studies (e.g., DNA Gyrase Assay) Bacteriostatic->MOA_Studies Bactericidal->MOA_Studies

Caption: A strategic workflow for antimicrobial hydrazide screening.

2.1. Critical Pre-Experimental Considerations

  • Compound Management: Hydrazides can have variable solubility. Dimethyl sulfoxide (DMSO) is a common solvent, but stock solutions should be prepared at high concentrations to minimize the final DMSO concentration in assays (ideally ≤1%). A "vehicle control" (media with the same final concentration of DMSO) is mandatory to ensure the solvent itself is not affecting microbial growth.

  • Selection of Microbial Strains: Testing should include a clinically relevant panel of microorganisms. This ensures the assessment of broad-spectrum activity and potential against resistant pathogens.

CategorySpeciesStrain ID (Example)Relevance
Gram-Positive Staphylococcus aureusATCC 29213Common pathogen, quality control strain
Staphylococcus aureus (MRSA)ATCC BAA-44Methicillin-resistant strain
Enterococcus faecalisATCC 29212Opportunistic pathogen, quality control
Gram-Negative Escherichia coliATCC 25922Common pathogen, quality control strain
Pseudomonas aeruginosaATCC 27853Opportunistic, often drug-resistant
Klebsiella pneumoniaeATCC BAA-2452Multidrug-resistant strain
Fungi (Yeast) Candida albicansATCC 90028Common fungal pathogen, quality control
  • Controls: Every experiment must include controls to be self-validating.

    • Positive Control: A well-characterized antibiotic (e.g., Ciprofloxacin, Gentamicin, Vancomycin) with known activity against the test strains.

    • Negative/Vehicle Control: Growth medium containing the same concentration of the compound's solvent (e.g., DMSO) as the test wells. This ensures the solvent has no inhibitory effect.

    • Growth Control: Medium inoculated with the microorganism but without any test compound or solvent. This confirms the viability and normal growth of the organism under assay conditions.

    • Sterility Control: Uninoculated medium to check for contamination.

Core Protocols: Step-by-Step Methodologies

The following protocols are based on established guidelines from CLSI and EUCAST to ensure reproducibility and standardization.[3][4]

Protocol 3.1: Primary Screening - Agar Disk Diffusion (Kirby-Bauer Method)

This qualitative method provides a rapid initial assessment of a compound's antimicrobial activity.[12][13]

  • Principle: A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" (ZOI) around the disk.[14]

  • Methodology:

    • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[15]

    • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted suspension. Remove excess liquid by pressing the swab against the inside of the tube.[13] Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60° after each application to ensure a confluent lawn of growth.[12]

    • Disk Application: Allow the plate surface to dry for 3-5 minutes.[13] Using sterile forceps, apply paper disks impregnated with a known amount of the test hydrazide (e.g., 10-30 µg) onto the agar surface. Gently press each disk to ensure complete contact.[16] Place disks at least 24 mm apart.[15]

    • Controls: On the same plate, or a separate control plate, place a positive control disk (e.g., Ciprofloxacin 5 µg) and a negative control disk (impregnated with the solvent, e.g., DMSO).

    • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours. Incubation should begin within 15 minutes of disk application.

    • Data Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm). A larger ZOI generally indicates greater susceptibility of the microorganism to the compound. Compare the ZOI of the test compound against the positive and negative controls.

Protocol 3.2: Quantitative Analysis - Broth Microdilution for MIC Determination

This is the gold-standard quantitative method to determine the Minimum Inhibitory Concentration (MIC) — the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[17][18] This protocol follows CLSI M07 guidelines.[3]

  • Principle: A standardized inoculum of a microorganism is challenged with serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Methodology:

    • Inoculum Preparation: Prepare a bacterial suspension matching a 0.5 McFarland standard as described in 3.1. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[19]

    • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the hydrazide compound in CAMHB. For example, starting with a concentration of 128 µg/mL in the first well, dilute across the plate to achieve concentrations down to 0.25 µg/mL.

    • Inoculation: Add the prepared inoculum to each well containing the compound dilutions. The final volume in each well is typically 100-200 µL.

    • Controls:

      • Growth Control: Wells with inoculated broth only (no compound).

      • Sterility Control: Wells with uninoculated broth.

      • Positive Control: A separate row with a standard antibiotic undergoing serial dilution.

      • Vehicle Control: A separate row with serial dilutions of the solvent (if used).

    • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

    • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed, compared to the growth control well.[19]

Protocol 3.3: Determining Bactericidal vs. Bacteriostatic Activity - MBC Assay

This assay distinguishes whether a compound kills the bacteria (bactericidal) or merely inhibits its growth (bacteriostatic). It is performed as a follow-up to the MIC test.[20][21]

  • Principle: An aliquot from the wells of the MIC test that show no visible growth is subcultured onto an antibiotic-free agar medium. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[22][23][24]

  • Methodology:

    • Subculturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

    • Plating: Using a calibrated loop or pipette, transfer a fixed volume (e.g., 10-100 µL) from each selected well and spread it onto a fresh, antibiotic-free MHA plate. Also, plate an aliquot from the growth control well (after appropriate dilution) to determine the initial CFU/mL count.

    • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

    • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest test concentration that kills ≥99.9% of the initial bacterial population.[23]

    • Data Interpretation: The ratio of MBC to MIC is calculated to classify the compound's activity.

CompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Hydrazide A8162Bactericidal
Hydrazide B4>128>32Bacteriostatic
Ciprofloxacin122Bactericidal

A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4. It is considered bacteriostatic if the ratio is > 4.[22][23]

Conclusion

The systematic evaluation of novel hydrazide derivatives requires a robust, multi-tiered experimental design grounded in standardized, self-validating protocols. By progressing from qualitative primary screens to quantitative MIC and MBC determinations, researchers can efficiently identify and characterize promising lead compounds. This structured approach, which incorporates appropriate controls and adheres to international guidelines, ensures the generation of reliable and reproducible data essential for advancing the development of new antimicrobial agents to combat the global challenge of drug resistance.

References

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  • Isoniazid - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology. (n.d.). Retrieved January 22, 2026, from [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. (n.d.). Retrieved January 22, 2026, from [Link]

  • EUCAST - ESCMID. (n.d.). Retrieved January 22, 2026, from [Link]

  • Minimum bactericidal concentration - Grokipedia. (n.d.). Retrieved January 22, 2026, from [Link]

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Application Notes & Protocols: A Comprehensive Guide to Assessing the Antioxidant Properties of Phenoxy Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxy compounds, a broad class of molecules characterized by a phenyl ring bonded to an oxygen atom, are of significant interest due to their potent antioxidant properties.[1] This guide provides a detailed framework for researchers to comprehensively assess the antioxidant capabilities of these compounds. We will delve into the underlying chemical mechanisms, provide step-by-step protocols for key in vitro and cell-based assays, and offer insights into data interpretation and validation. This document is designed to equip researchers with the necessary tools to conduct robust and reliable evaluations of phenoxy compound antioxidant efficacy, a critical step in the development of new therapeutics and functional ingredients.

Introduction: The Significance of Phenoxy Compounds as Antioxidants

Phenoxy compounds, which include a vast array of natural and synthetic molecules such as polyphenols, are recognized for their ability to counteract oxidative stress.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. The antioxidant activity of phenoxy compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating damaging chain reactions.[2][3] The structural characteristics of a phenoxy compound, such as the number and position of hydroxyl groups on the aromatic ring, significantly influence its antioxidant potential.[4][5]

A thorough and multi-faceted assessment of the antioxidant properties of phenoxy compounds is crucial for several reasons:

  • Mechanism of Action: Understanding how a compound neutralizes free radicals provides insights into its potential therapeutic applications.

  • Structure-Activity Relationship: Elucidating the relationship between a compound's chemical structure and its antioxidant capacity guides the design of more potent derivatives.

  • Comparative Efficacy: Standardized protocols allow for the comparison of the antioxidant potential of different phenoxy compounds and their benchmarking against known antioxidants.

  • Physiological Relevance: Moving beyond simple chemical assays to cell-based models provides a more accurate prediction of in vivo efficacy.

This guide will provide a logical and experimentally sound approach to achieving these assessment goals.

Unraveling the Antioxidant Mechanisms of Phenoxy Compounds

The antioxidant action of phenoxy compounds is primarily governed by two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2][3] A comprehensive evaluation should ideally probe a compound's activity through both pathways.

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical (ArO•) is relatively stable due to resonance delocalization, preventing it from initiating new chain reactions.[2]

    • ArOH + R• → ArO• + RH

  • Single Electron Transfer (SET): In the SET mechanism, the phenoxy compound donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). The radical cation can then deprotonate to form a phenoxyl radical.[3]

    • ArOH + R• → ArOH•+ + R:-

It is important to note that some phenoxy compounds can also exert their antioxidant effects by chelating transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), which can otherwise catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction.[6]

It is also crucial to acknowledge that under certain conditions, such as high concentrations or the presence of metal ions, some phenolic compounds can exhibit pro-oxidant activity, leading to the generation of ROS.[6][7] Therefore, a comprehensive assessment should also consider the potential for pro-oxidant effects.

In Vitro Antioxidant Capacity Assays: The First Line of Screening

In vitro assays are rapid, cost-effective, and reproducible methods for the initial screening and ranking of the antioxidant potential of phenoxy compounds.[8] It is highly recommended to employ a battery of assays that operate through different mechanisms to obtain a comprehensive antioxidant profile.[9]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is one of the most widely used methods for assessing antioxidant activity.[10] It measures the ability of a compound to scavenge the stable DPPH free radical.

  • Principle: The DPPH radical is a stable free radical with a deep violet color, exhibiting a strong absorbance maximum around 517 nm.[11][12] In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow.[13] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[12] This assay is particularly well-suited for hydrophobic systems.[14]

Experimental Workflow:

DPPH Assay Workflow

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare a series of dilutions of the test phenoxy compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard to a defined volume of the DPPH working solution.[4]

    • Include a control well containing the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[10]

  • Measurement:

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 [15] Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • Plot the % scavenging against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely employed method that is applicable to both hydrophilic and lipophilic antioxidants.[14]

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[16] The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate.[13] The radical has a characteristic blue-green color with a maximum absorbance at around 734 nm.[13] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance is proportional to the antioxidant's activity.

Experimental Workflow:

ABTS Assay Workflow

Detailed Protocol:

  • Reagent Preparation:

    • Prepare an aqueous stock solution of ABTS and potassium persulfate.

    • Mix the two solutions and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[17]

    • On the day of the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of approximately 0.70 at 734 nm.

    • Prepare serial dilutions of the test compound and a standard antioxidant. For phenolic compounds, ethanol is a recommended solvent.[18]

  • Assay Procedure:

    • In a 96-well microplate, add a small volume of the test compound or standard to a larger volume of the diluted ABTS•+ solution.[13]

    • Incubate the plate at room temperature for a defined period (e.g., 6-10 minutes).[13]

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using a formula similar to the DPPH assay.

    • Determine the IC₅₀ value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[19]

  • Principle: This assay is based on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by an antioxidant at low pH.[20] The intensity of the blue color, measured at 593 nm, is directly proportional to the reducing power of the antioxidant.[6]

Experimental Workflow:

FRAP Assay Workflow

Detailed Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.

  • Assay Procedure:

    • Add the test compound solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time.

  • Measurement:

    • Measure the absorbance at 594 nm.

  • Data Analysis:

    • Construct a standard curve using a known concentration of FeSO₄.

    • Express the FRAP value of the sample in terms of Fe²⁺ equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[21]

  • Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (typically fluorescein) by an antioxidant.[22] Peroxyl radicals are generated by the thermal decomposition of an azo-compound initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[23] The antioxidant quenches the peroxyl radicals, thus preserving the fluorescence of the probe.[22] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[22]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare solutions of the fluorescent probe, the AAPH radical initiator, and the test compound in a suitable buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add the fluorescent probe and the test compound.

    • Initiate the reaction by adding the AAPH solution.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay kinetically over time.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the sample and a standard (Trolox).

    • Express the ORAC value in Trolox equivalents.

Table 1: Comparison of In Vitro Antioxidant Assays

AssayPrincipleRadical/OxidantMeasurementAdvantagesLimitations
DPPH Electron/Hydrogen TransferDPPH• (stable radical)Colorimetric (517 nm)Simple, rapid, inexpensive[8][12]Not representative of physiological radicals
ABTS Electron/Hydrogen TransferABTS•+ (radical cation)Colorimetric (734 nm)Applicable to hydrophilic and lipophilic compounds[14]Radical is not physiologically relevant
FRAP Electron TransferFe³⁺-TPTZ complexColorimetric (593 nm)Simple, automatedDoes not measure scavenging of free radicals
ORAC Hydrogen Atom TransferPeroxyl radicalFluorometricUses a biologically relevant radical[21]Requires a fluorescence plate reader

Cell-Based Assays: Bridging the Gap to Physiological Relevance

While in vitro assays are valuable for initial screening, they do not account for the bioavailability, metabolism, and intracellular localization of the test compounds.[12] Cell-based assays provide a more physiologically relevant model to assess antioxidant activity.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to inhibit intracellular ROS generation.[24]

  • Principle: This assay utilizes a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is non-fluorescent.[25] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent 2',7'-dichlorodihydrofluorescin (DCFH).[26] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[24] The antioxidant activity of a test compound is determined by its ability to reduce the fluorescence intensity by scavenging the intracellular ROS.[24]

Experimental Workflow:

CAA Assay Workflow

Detailed Protocol:

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2 human liver cancer cells) in a black, clear-bottom 96-well microplate and grow to confluence.[24]

  • Treatment:

    • Wash the cells with a suitable buffer.

    • Treat the cells with the DCFH-DA probe and various concentrations of the test phenoxy compound or a standard antioxidant like quercetin.[26]

    • Incubate for a specified time (e.g., 1 hour) to allow for cellular uptake.[26]

  • Oxidative Stress Induction:

    • Wash the cells to remove the probe and compound from the extracellular medium.

    • Add a solution of a peroxyl radical initiator, such as AAPH, to all wells.[26]

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetically over a period of time (e.g., 60 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.[24]

  • Data Analysis:

    • Calculate the area under the curve for the fluorescence versus time plot.

    • Quantify the CAA value, often expressed as quercetin equivalents.[27]

Data Interpretation and Validation: Ensuring Trustworthy Results

  • Positive Controls: Always include a well-characterized standard antioxidant (e.g., Trolox, quercetin, ascorbic acid) in each assay to validate the experimental setup and for comparative purposes.

  • Dose-Response Curves: Generate dose-response curves for each test compound to determine key parameters like IC₅₀ values.

  • Statistical Analysis: Perform statistical analysis to determine the significance of the observed antioxidant effects.

  • Method Validation: It is crucial to validate the chosen assay methods in your laboratory to ensure accuracy, precision, and reproducibility.

Conclusion: A Holistic Approach to Antioxidant Assessment

A comprehensive evaluation of the antioxidant properties of phenoxy compounds requires a multi-pronged approach. By combining a panel of in vitro assays that probe different antioxidant mechanisms with a physiologically relevant cell-based assay, researchers can gain a robust understanding of a compound's potential. This detailed guide provides the necessary protocols and theoretical background to empower researchers in their quest to identify and characterize novel antioxidant agents for applications in human health and disease prevention.

References

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  • Sigma-Aldrich. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.
  • IJNRD. (2024, March 3). A Review: Analytical methods used for In vitro Antioxidant studies.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence).
  • SciRP.org. (n.d.). Dual Role of Plant Phenolic Compounds as Antioxidants and Prooxidants.
  • PubMed. (n.d.). Assessing antioxidant and prooxidant activities of phenolic compounds.
  • NIH. (2022, February 16). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.
  • PMC - NIH. (n.d.).
  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
  • Frontiers. (2022, April 3).
  • Google Patents. (n.d.). US20110313672A1 - Cellular antioxidant activity (caa) assay.
  • MDPI. (2024, February 9). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices.
  • MDPI. (n.d.). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays.
  • ResearchGate. (2024, June 22). (PDF) Antioxidant Assays: Principles, Methods and Analyses.
  • Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit.
  • ResearchGate. (n.d.). Estimation of Scavenging Activity of Phenolic Compounds Using the ABTS •+ Assay | Request PDF.
  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
  • ResearchGate. (n.d.). Antioxidant properties of phenols | Request PDF.
  • ResearchGate. (n.d.). Antioxidant capacity assessed by ferric reducing ability (FRAP) assay....
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  • Unknown Source. (n.d.). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR.
  • ResearchGate. (n.d.). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements.
  • Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay.
  • Benchchem. (n.d.). A Comparative Guide to In Vitro Antioxidant Assays: DPPH vs. ABTS for Phenolic Compounds.
  • MDPI. (n.d.). DPPH Radical Scavenging Assay.
  • Ultimate Treat. (2024, December 9). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP) -.
  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods.
  • Active Concepts. (n.d.). Oxygen Radical Absorbance Capacity (ORAC) Assay.
  • ResearchGate. (n.d.). Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level.

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Application Notes and Protocols for Molecular Docking Studies of 2-(3,4-Dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 2-(3,4-Dimethylphenoxy)propanohydrazide through In Silico Analysis

The hydrazide moiety is a cornerstone in medicinal chemistry, contributing to the biological activity of numerous therapeutic agents.[1] Compounds featuring this functional group have demonstrated a wide spectrum of activities, including roles as enzyme inhibitors.[2][3][4][5][6][7] this compound, a distinct hydrazide derivative, presents a promising scaffold for the exploration of novel therapeutic interventions. Its structural features suggest the potential for interaction with various biological targets, necessitating a detailed investigation of its binding modes and affinities.

Molecular docking has emerged as an indispensable computational tool in modern drug discovery, offering a rapid and insightful means to predict the interaction between a small molecule (ligand) and a protein (receptor) at the atomic level.[8] This in silico approach is pivotal in the early stages of drug development for hit identification and lead optimization, providing valuable structural hypotheses that can guide further experimental validation.[9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of this compound. We will delve into the rationale for selecting specific protein targets, provide detailed, step-by-step protocols for the entire docking workflow, and offer insights into the interpretation of the resulting data. The methodologies outlined herein are designed to be robust and reproducible, ensuring the scientific integrity of the findings.

Rationale for Target Protein Selection

Based on the established biological activities of hydrazide and hydrazine derivatives, two primary classes of enzymes have been selected as high-priority targets for these docking studies: Aspartic Proteases and Monoamine Oxidases (MAOs) .

  • Aspartic Proteases (Human Cathepsin D and Plasmodium falciparum Plasmepsin-II): Hydrazide-containing compounds have been identified as potent inhibitors of aspartic proteases.[2][3][6][10] These enzymes play crucial roles in various pathological conditions. Human Cathepsin D is implicated in cancer progression and neurodegenerative diseases.[9][11][12][13] Plasmodium falciparum Plasmepsin-II is a key enzyme in the life cycle of the malaria parasite and a validated drug target.[2][14][15][16] The hydrazide group can act as a transition-state mimic, interacting with the catalytic aspartate residues in the active site of these enzymes.[2][14]

  • Monoamine Oxidases (MAO-A and MAO-B): The hydrazide/hydrazine class of compounds includes well-known irreversible inhibitors of MAO enzymes.[4] MAOs are critical in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.[4][7]

Experimental Workflow Overview

The molecular docking workflow is a multi-step process that requires careful preparation of both the ligand and the protein, followed by the docking simulation and subsequent analysis.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Protein_Prep Protein Preparation (Target Proteins) Protein_Prep->Docking Analysis Results Analysis & Visualization Docking->Analysis Validation Pose Validation & Interpretation Analysis->Validation

Caption: Molecular Docking Workflow.

Detailed Protocols

This section provides detailed, step-by-step protocols for the molecular docking studies. The open-source software AutoDock Vina will be utilized for the docking calculations, complemented by visualization software such as PyMOL or UCSF Chimera.[17]

Part 1: Ligand Preparation

The accurate three-dimensional structure of the ligand is crucial for successful docking.

  • Obtain Ligand Structure:

    • The chemical structure of this compound can be obtained from chemical databases such as PubChem or synthesized using chemical drawing software like ChemDraw.

    • CAS Number: 438613-32-2[18]

    • Molecular Formula: C₁₁H₁₆N₂O₂

  • 3D Structure Generation and Energy Minimization:

    • Convert the 2D structure into a 3D conformation using software like Avogadro or the online tool CORINA.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is critical to ensure realistic bond lengths and angles.

  • File Format Conversion and PDBQT Preparation:

    • Save the energy-minimized structure in a standard format like .mol2 or .pdb.

    • Use AutoDock Tools (ADT) to convert the ligand file to the .pdbqt format. This process involves:

      • Assigning Gasteiger charges, which are partial atomic charges crucial for calculating electrostatic interactions.

      • Merging non-polar hydrogens to reduce computational complexity.

      • Defining the rotatable bonds, which allows for ligand flexibility during the docking simulation.

Part 2: Protein Preparation

The quality of the protein structure directly impacts the reliability of the docking results.

  • Retrieve Protein Structures:

    • Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).[19][20][21][22]

    • Human Cathepsin D: PDB ID: 1LYB

    • Plasmodium falciparum Plasmepsin-II: PDB ID: 1LEE

    • Human Monoamine Oxidase A (MAO-A): PDB ID: 2BXS

    • Human Monoamine Oxidase B (MAO-B): PDB ID: 2BYB

    • Note: It is advisable to choose high-resolution crystal structures with a co-crystallized ligand, which can aid in defining the binding site and validating the docking protocol.

  • Protein Clean-up:

    • Open the PDB file in a molecular visualization program (e.g., PyMOL, UCSF Chimera).

    • Remove all non-essential molecules, including water molecules, co-solvents, and any co-crystallized ligands. The rationale for removing water molecules is that their positions are often not well-resolved and can interfere with the docking algorithm. However, in cases where a water molecule is known to play a critical role in ligand binding, it may be retained.

    • If the protein is a multimer, retain only the biologically relevant monomer or oligomeric state for the docking study.

  • Prepare Protein for Docking (PDBQT format):

    • Use AutoDock Tools (ADT) to prepare the protein structure:

      • Add polar hydrogens, as they are often missing from crystal structures but are essential for hydrogen bonding interactions.

      • Assign Kollman charges to the protein atoms.

      • Save the prepared protein in the .pdbqt format.

Part 3: Molecular Docking with AutoDock Vina

This phase involves defining the search space and running the docking simulation.

  • Define the Binding Site (Grid Box):

    • The binding site is typically defined as a cubic grid box centered on the active site of the protein.

    • If a co-crystallized ligand was present in the original PDB structure, the center of the grid box can be set to the geometric center of that ligand.

    • The size of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation. A typical size is 20x20x20 ų, but this may need to be adjusted based on the size of the ligand and the active site.

    • The coordinates of the grid box center and its dimensions are saved in a configuration file (e.g., conf.txt).

  • Create the Configuration File:

    • The configuration file is a simple text file that provides the necessary input for AutoDock Vina. It specifies the names of the protein and ligand .pdbqt files, the coordinates and dimensions of the grid box, and the name of the output file.

    • Example conf.txt:

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as an argument:

    • The --log flag will create a log file containing information about the docking run, including the binding affinities of the predicted poses.

Results Analysis and Interpretation

The output of a docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score.

Quantitative Data Summary

The binding affinity, typically expressed in kcal/mol, is an estimation of the binding free energy. A more negative value indicates a stronger predicted binding affinity.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)
Human Cathepsin D1LYB-8.5
P. falciparum Plasmepsin-II1LEE-9.2
Human MAO-A2BXS-7.8
Human MAO-B2BYB-8.1

Note: The above values are hypothetical and for illustrative purposes only. Actual values will be obtained from the docking simulation.

Visual Analysis of Binding Poses
  • Load and Visualize the Results:

    • Open the output .pdbqt file (e.g., docking_results.pdbqt) in a molecular visualization tool. This file contains the protein structure and the predicted binding poses of the ligand.

    • Analyze the top-ranked poses (those with the lowest binding energy).

  • Identify Key Interactions:

    • Examine the interactions between the ligand and the protein's active site residues. Key interactions to look for include:

      • Hydrogen bonds: These are strong, directional interactions that are critical for binding specificity.

      • Hydrophobic interactions: These occur between non-polar regions of the ligand and the protein.

      • Pi-pi stacking: Interactions between aromatic rings.

      • Electrostatic interactions: Interactions between charged groups.

  • Interaction Diagrams:

    • Generate 2D interaction diagrams to clearly visualize the binding mode.

G cluster_ligand This compound cluster_protein Aspartic Protease Active Site Ligand Hydrazide Moiety Asp34 Asp34 Ligand->Asp34 H-bond Asp214 Asp214 Ligand->Asp214 H-bond Phenoxy Dimethylphenoxy Group Hydrophobic_Pocket Hydrophobic Pocket Phenoxy->Hydrophobic_Pocket Hydrophobic Interaction

Sources

Application Notes & Protocols: A Guide to Cell-Based Assays for Evaluating the Cytotoxicity of Novel Hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Hydrazides are a class of organic compounds characterized by a hydrazine moiety, which have garnered significant interest in medicinal chemistry for their broad spectrum of biological activities. However, early assessment of cytotoxicity is a critical step in the drug development pipeline to identify and deprioritize compounds with unfavorable safety profiles.[1][2] Cell-based assays are indispensable tools for this purpose, offering physiologically relevant data on how a compound affects cellular health.[3]

This guide provides a comprehensive overview of key cell-based assays for evaluating the cytotoxicity of novel hydrazides. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying principles and rationale to empower robust experimental design and data interpretation.

Understanding Hydrazide-Induced Cytotoxicity

Hydrazides can exert toxicity through various mechanisms. Metabolism of these compounds, for instance by cytochrome P450 enzymes, can generate reactive intermediates that lead to oxidative stress.[4] This oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), can damage cellular macromolecules like DNA, proteins, and lipids, ultimately triggering cell death pathways.[5][6][7] Some hydrazide derivatives have been shown to induce ROS, disrupt the cell cycle, and trigger apoptosis in cancer cells.[8][9] Therefore, a multi-parametric approach, employing a panel of assays that probe different cellular health indicators, is essential for a thorough cytotoxicological assessment.

Strategic Assay Selection: A Multi-Faceted Approach

No single assay can provide a complete picture of a compound's cytotoxic profile. A well-designed study will incorporate a primary screening assay to determine overall toxicity, followed by secondary, more mechanistic assays to elucidate the mode of action.

Assay TypeParameter MeasuredPrincipleThroughput
MTT Assay Metabolic Activity / Cell ViabilityEnzymatic reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases in living cells.[10][11]High
LDH Release Assay Membrane Integrity / NecrosisMeasurement of lactate dehydrogenase (LDH) released from cells with compromised plasma membranes.[12][13][14]High
Caspase-3/7 Assay Apoptosis ExecutionDetection of activated caspase-3 and -7, key executioner enzymes in the apoptotic cascade.[15][16][17]High
ROS Assay Oxidative StressUse of fluorescent probes that become oxidized in the presence of reactive oxygen species.[18]Medium-High

Section 1: Primary Cytotoxicity Screening - The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11]

Principle of the Assay In viable, metabolically active cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[10] This conversion only occurs in living cells, making the amount of formazan produced directly proportional to the number of viable cells.[10] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[10]

MTT_Principle MTT MTT (Yellow, Soluble) ViableCell Viable Cell (Mitochondrial Dehydrogenases) MTT->ViableCell Uptake Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO) Quantification Quantification (Absorbance ~570 nm) Solubilization->Quantification

Figure 1. Principle of the MTT colorimetric assay.

Detailed Protocol: MTT Assay

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium (phenol red-free for the final steps is recommended to reduce background)[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well clear, flat-bottom tissue culture plates

  • Test hydrazide compounds and vehicle control (e.g., DMSO, not exceeding 0.5% final concentration)[19]

  • Positive control (e.g., Doxorubicin or Triton™ X-100)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the novel hydrazides in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls and a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[21][22]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[21]

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting or shaking to dissolve the crystals.[22]

  • Absorbance Reading: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[10][22]

Section 2: Assessing Membrane Integrity - The LDH Release Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[14][23] It is a reliable marker for necrosis or late-stage apoptosis where membrane integrity is lost.[2][12]

Principle of the Assay LDH is a stable cytosolic enzyme present in all cell types.[13][14] When the plasma membrane is compromised, LDH is released into the surrounding medium. The assay uses an enzymatic reaction where LDH oxidizes lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) to a red formazan product.[12][23] The amount of formazan is directly proportional to the amount of LDH released, and thus to the number of lysed cells.[12][23]

Detailed Protocol: LDH Release Assay

Materials:

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Abcam, or similar)

  • 96-well plates

  • Lysis buffer (usually 10X, provided in kits) to create a maximum LDH release control[24]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol. It is crucial to set up the following controls on the same plate:[23]

    • Vehicle Control: Untreated cells to measure spontaneous LDH release.

    • Maximum Release Control: Untreated cells lysed with lysis buffer 45 minutes before the assay endpoint.[24]

    • Culture Medium Background: Medium without cells.

  • Sample Collection: Centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[24]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate.[24]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[23]

  • Stop Reaction: Add 50 µL of Stop Solution (provided in the kit) to each well.[24]

  • Absorbance Reading: Measure the absorbance at 490 nm within 1 hour.[24]

Section 3: Investigating Programmed Cell Death - Caspase-3/7 Assay

To determine if cytotoxicity is mediated by apoptosis, measuring the activity of executioner caspases, such as caspase-3 and caspase-7, is a gold-standard method.[16] Activation of these proteases is a key event in the apoptotic cascade.[17]

Principle of the Assay This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3 and -7.[15][25] Upon cleavage, a substrate for luciferase (aminoluciferin) is released, which is then used by a thermostable luciferase to generate a luminescent signal.[15] This "glow-type" signal is directly proportional to the amount of active caspase-3/7 in the sample.[15]

Workflow cluster_setup Experimental Setup cluster_assays Multiplexed Assay Readout Seed 1. Seed Cells (96-well plate) Treat 2. Treat with Hydrazides (Dose-response) Seed->Treat Incubate 3. Incubate (e.g., 24h, 48h) Treat->Incubate ROS 4a. Add ROS Probe (Measure Fluorescence) Incubate->ROS Choose Assay(s) Caspase 4b. Add Caspase-Glo® 3/7 (Measure Luminescence) Incubate->Caspase Choose Assay(s) Viability 4c. Add Viability Reagent (Measure Fluorescence) Incubate->Viability Choose Assay(s) Analysis 5. Data Analysis (IC50 / EC50 Calculation) ROS->Analysis Caspase->Analysis Viability->Analysis

Figure 2. General workflow for cytotoxicity and apoptosis assays.

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega) or similar luminescent kit

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Positive control for apoptosis (e.g., Staurosporine)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 as in the MTT protocol, but use opaque-walled plates. Ensure cell numbers are within the linear range of the assay as recommended by the manufacturer.[15]

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the substrate and mixing gently.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Section 4: Data Analysis and Interpretation

Calculating IC50 Values A key metric derived from these assays is the IC50 (half-maximal inhibitory concentration), which represents the concentration of a hydrazide that reduces the measured response (e.g., cell viability) by 50%.

  • Data Normalization:

    • Subtract the background (medium-only) absorbance/luminescence from all readings.

    • Express the data as a percentage of the vehicle control. For example, for an MTT assay: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • Dose-Response Curve: Plot the percentage response (Y-axis) against the logarithm of the compound concentration (X-axis).[19]

  • Non-linear Regression: Use a software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[20] It is statistically robust to perform inferential statistics on the log10 transformed IC50 values.[19]

Interpreting the Results

  • Low IC50 (MTT) & High LDH Release: Suggests a necrotic or lytic cell death mechanism.

  • Low IC50 (MTT) & High Caspase-3/7 Activity: Strongly indicates that the hydrazide induces apoptosis.

  • Elevated ROS Levels: If observed alongside apoptosis or necrosis, this suggests that oxidative stress may be an upstream event triggering cell death.[5][8]

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. Sartorius. [Link]

  • Vescovo, T., et al. (2020). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current protocols in toxicology, 86(1), e112. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. News-Medical. [Link]

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Benchling. [Link]

  • Apoptosis Marker Assays for HTS. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • K. P. O'Brien, et al. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. [Link]

  • In vitro cell-based assays to test drugs. Applied Chemical Engineering. [Link]

  • Onoue, S., et al. (2008). Reactive oxygen species assay-based risk assessment of drug-induced phototoxicity: classification criteria and application to drug candidates. Journal of pharmaceutical and biomedical analysis, 47(4-5), 967–971. [Link]

  • Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. [Link]

  • Parboosing, R., et al. (2016). Cell-based Assays for Assessing Toxicity: A Basic Guide. Medicinal Chemistry, 13(1). [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • Wills, B. K., & Aks, S. E. (2023). Hydrazine Toxicology. In StatPearls. StatPearls Publishing. [Link]

  • Chen, Z., et al. (2009). Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. Expert opinion on investigational drugs, 18(5), 573–580. [Link]

  • Drug-Induced Oxidative Stress and Toxicity. PubMed Central - NIH. [Link]

  • Examples of toxicities associated with drug-induced oxidative stress. ResearchGate. [Link]

  • Cortessis, V. K., et al. (2021). Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines. Toxicology and applied pharmacology, 433, 115789. [Link]

  • A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers. [Link]

  • Drug-Induced Oxidative Stress and Cellular Toxicity. Mount Sinai Scholars Portal. [Link]

  • Reactive Oxygen Species in the Adverse Outcome Pathway Framework: Toward Creation of Harmonized Consensus Key Events. Frontiers. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3,4-Dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3,4-dimethylphenoxy)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this two-step synthesis. Here, we will delve into the mechanistic underpinnings of the reaction, provide detailed troubleshooting guides in a Q&A format, and offer validated experimental protocols.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is typically achieved in two sequential steps:

  • Williamson Ether Synthesis: Formation of the intermediate, ethyl 2-(3,4-dimethylphenoxy)propanoate, via the reaction of 3,4-dimethylphenol with an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate).

  • Hydrazinolysis: Conversion of the resulting ester to the final hydrazide product using hydrazine hydrate.

While seemingly straightforward, achieving a high overall yield can be challenging. The primary hurdles include competing side reactions in the ether synthesis step and ensuring the complete conversion of the ester to the hydrazide in the second step. This guide will address these challenges systematically.

DOT script for the synthesis pathway:

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrazinolysis 3_4_Dimethylphenol 3,4-Dimethylphenol Intermediate_Ester Ethyl 2-(3,4-dimethylphenoxy)propanoate 3_4_Dimethylphenol->Intermediate_Ester Ethyl_2_bromopropanoate Ethyl 2-bromopropanoate Ethyl_2_bromopropanoate->Intermediate_Ester Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMF) Base_Solvent->Intermediate_Ester SN2 reaction Hydrazine_Hydrate Hydrazine Hydrate (N2H4·H2O) Final_Product This compound Intermediate_Ester->Final_Product Hydrazine_Hydrate->Final_Product

Caption: Overall synthetic route for this compound.

II. Troubleshooting Guide: Williamson Ether Synthesis (Step 1)

This step is an SN2 reaction where the phenoxide ion of 3,4-dimethylphenol acts as a nucleophile, attacking the electrophilic carbon of ethyl 2-bromopropanoate.[1] Low yields in this step are common and can often be traced back to suboptimal reaction conditions or competing side reactions.

Q1: My yield of the intermediate ester, ethyl 2-(3,4-dimethylphenoxy)propanoate, is very low. What are the likely causes?

Several factors can contribute to a low yield in the Williamson ether synthesis. The most common culprits are competing elimination reactions and issues with the deprotonation of the phenol.[2]

  • Incomplete Deprotonation of 3,4-Dimethylphenol: For the reaction to proceed, the phenolic proton must be removed to form the more nucleophilic phenoxide. If the base is not strong enough or is used in insufficient amounts, the reaction will be slow or incomplete.[3]

  • E2 Elimination Side Reaction: The alkoxide base can also abstract a proton from the ethyl 2-bromopropanoate, leading to the formation of an alkene (ethyl acrylate) instead of the desired ether.[2][4] This is a common side reaction, especially at higher temperatures.[1]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the ether or at the aromatic ring (C-alkylation).[4][5] While O-alkylation is generally favored, certain conditions can promote C-alkylation, leading to a mixture of products and a lower yield of the desired ether.

Q2: How can I minimize the E2 elimination side reaction?

Minimizing the competing E2 elimination is crucial for maximizing the yield of the Williamson ether synthesis. Here are several strategies:

  • Control the Temperature: Lowering the reaction temperature generally favors the SN2 substitution over the E2 elimination.[4] Elimination reactions often have a higher activation energy.

  • Choice of Base: While a strong base is needed, a very strong, bulky base can favor elimination. For aryl ethers, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective and less likely to promote elimination compared to strong bases like sodium hydride (NaH).[6]

  • Choice of Alkyl Halide: The SN2 reaction is sensitive to steric hindrance.[4] Using a primary alkyl halide is best. In this synthesis, ethyl 2-bromopropanoate is a secondary halide, which makes it more prone to elimination. Careful control of other parameters is therefore critical.

Q3: What are the optimal conditions to favor O-alkylation over C-alkylation?

The choice of solvent plays a significant role in directing the reaction towards O-alkylation.

  • Use Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are recommended.[4] These solvents solvate the cation of the base, leaving the phenoxide oxygen as a "naked" and highly reactive nucleophile, which favors O-alkylation.[2]

ParameterRecommendation for High YieldRationale
Base K₂CO₃ or Cs₂CO₃Sufficiently basic to deprotonate the phenol but less likely to promote E2 elimination.[6]
Solvent DMF, DMSO, or AcetonitrilePolar aprotic solvents favor O-alkylation and the SN2 mechanism.[2][4]
Temperature 50-80 °CA balance between a reasonable reaction rate and minimizing the E2 elimination side reaction.
Reaction Time 1-8 hoursMonitor by TLC to determine completion.

DOT script for troubleshooting Step 1:

Troubleshooting_Step1 Start Low Yield of Intermediate Ester Check_Deprotonation Incomplete Deprotonation? Start->Check_Deprotonation Check_Elimination E2 Elimination? Check_Deprotonation->Check_Elimination No Sol_Base Use stronger base or increase stoichiometry Check_Deprotonation->Sol_Base Yes Check_C_Alkylation C-Alkylation? Check_Elimination->Check_C_Alkylation No Sol_Temp_Base Lower reaction temperature Use milder base (K2CO3) Check_Elimination->Sol_Temp_Base Yes Sol_Solvent Use polar aprotic solvent (DMF, DMSO) Check_C_Alkylation->Sol_Solvent Yes End Yield Optimized Check_C_Alkylation->End No Sol_Base->End Sol_Temp_Base->End Sol_Solvent->End

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

III. Troubleshooting Guide: Hydrazinolysis (Step 2)

This step involves the nucleophilic acyl substitution of the ester with hydrazine hydrate to form the desired hydrazide. The reaction is generally efficient, but incomplete conversion can lead to a lower final yield.

Q4: The conversion of my ester to the hydrazide is incomplete, even after a long reaction time. What should I do?

Incomplete hydrazinolysis is a common issue that can often be resolved by adjusting the reaction conditions.

  • Insufficient Hydrazine Hydrate: Ensure a molar excess of hydrazine hydrate is used to drive the reaction to completion. Ratios of 1.2 to 20 equivalents have been reported for similar syntheses.[7]

  • Suboptimal Reaction Time and Temperature: The reaction may require refluxing for an adequate amount of time. Monitoring the disappearance of the starting ester by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[7][8]

  • Solvent Choice: While ethanol or methanol are common solvents, ensuring the ester is fully soluble at the reaction temperature is important.

Q5: My final product is difficult to isolate or is an oil instead of a solid. How can I improve the work-up?

Isolation of the hydrazide product can sometimes be tricky.

  • Product Soluble in Reaction Solvent: If the product does not precipitate upon cooling, the solvent can be removed under reduced pressure. The resulting residue can then be triturated with a non-polar solvent to induce precipitation.[9]

  • Oily or Gummy Product: This may indicate the presence of impurities. Dissolving the crude product in a minimal amount of a suitable solvent and then adding a non-polar solvent can help to precipitate the pure hydrazide.[9] If this fails, purification by column chromatography may be necessary.

ParameterRecommendation for High YieldRationale
Hydrazine Hydrate 5-10 equivalentsA large excess drives the reaction to completion.[9]
Solvent Ethanol or MethanolGood solvents for both the ester and hydrazine hydrate.
Temperature RefluxProvides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time Monitor by TLCEnsures the reaction goes to completion without unnecessary heating that could lead to degradation.

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(3,4-dimethylphenoxy)propanoate (Intermediate)

  • To a solution of 3,4-dimethylphenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the pure ester.

Protocol 2: Synthesis of this compound (Final Product)

  • Dissolve the ethyl 2-(3,4-dimethylphenoxy)propanoate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (10 eq) to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether or hexane to induce precipitation.

  • Filter the solid product, wash with a minimal amount of cold solvent, and dry in a vacuum oven.

V. Frequently Asked Questions (FAQs)

Q: Can I use a different base for the Williamson ether synthesis? A: Yes, other bases such as sodium hydride (NaH) or sodium hydroxide (NaOH) can be used.[6][10] However, NaH is a very strong base that can increase the likelihood of the E2 elimination side reaction. NaOH can also be used, but care must be taken to remove water, as its presence can be detrimental to the reaction.[11] For this specific synthesis, K₂CO₃ offers a good balance of reactivity and selectivity.

Q: Is it necessary to use anhydrous solvents for the Williamson ether synthesis? A: Yes, using anhydrous solvents is highly recommended. Water can react with the base and reduce its effectiveness in deprotonating the phenol.

Q: How do I monitor the progress of the reactions by TLC? A: For both steps, you will need to choose a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) that gives good separation between the starting material and the product. Spot the reaction mixture alongside the starting material on the TLC plate. The reaction is complete when the spot corresponding to the starting material has disappeared.

Q: What are the expected spectroscopic data for the final product? A: The final product, this compound, should show characteristic peaks in its ¹H NMR, ¹³C NMR, and IR spectra. The IR spectrum should show N-H stretching bands for the hydrazide group. The ¹H NMR will show signals corresponding to the aromatic protons, the methyl groups on the ring, the methyl group on the propano moiety, the methine proton, and the N-H protons of the hydrazide.

VI. References

  • Common side reactions in the Williamson synthesis of ethers - Benchchem. (n.d.). Retrieved from

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis One of the side reactions in this... (2023, May 16). Transtutors. Retrieved from [Link]

  • optimizing reaction conditions for the synthesis of p-aminosalicylic acid hydrazide - Benchchem. (n.d.). Retrieved from

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22). Retrieved from [Link]

  • Optimizing the reaction conditions for hydrazinolysis of phenazine esters - Benchchem. (n.d.). Retrieved from

  • troubleshooting Williamson ether synthesis side reactions - Benchchem. (n.d.). Retrieved from

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

  • What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? - ResearchGate. (2015, August 13). Retrieved from [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Optimization of Hydrazide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of hydrazide synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the common challenges encountered during the synthesis of hydrazides. Our goal is to empower you with the scientific understanding and practical knowledge to achieve high yields and purity in your reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your hydrazide synthesis experiments in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in hydrazide synthesis are a common frustration, often stemming from several factors related to starting materials, reaction conditions, or work-up procedures.

  • Incomplete Reaction: The primary culprit for low yields is often an incomplete reaction. This can be due to:

    • Insufficient Reaction Time or Temperature: The conversion of esters or carboxylic acids to hydrazides is not always rapid. Depending on the reactivity of your substrate, the reaction may require prolonged heating. For less reactive esters, refluxing in a suitable solvent like ethanol or isopropanol for several hours is common.[1] When starting from a carboxylic acid, the choice of coupling agent and reaction temperature is critical for efficient activation.

    • Poor Quality Starting Materials: Ensure your starting ester or carboxylic acid is pure. Impurities can interfere with the reaction. Hydrazine hydrate is susceptible to degradation; using a fresh, high-quality source is crucial.

    • Steric Hindrance: Bulky groups near the carbonyl center of the ester or carboxylic acid can sterically hinder the nucleophilic attack by hydrazine, slowing down the reaction rate and leading to lower yields. In such cases, more forcing conditions (higher temperatures, longer reaction times) or the use of a more reactive starting material like an acyl chloride might be necessary.

  • Side Reactions: The formation of unwanted byproducts can significantly consume your starting materials and reduce the yield of the desired hydrazide. A common side reaction is the formation of N,N'-diacylhydrazines , where two molecules of the acyl donor react with one molecule of hydrazine.[2][3] This is more prevalent when using a high concentration of the acylating agent relative to hydrazine. To mitigate this, a molar excess of hydrazine hydrate (typically 2-5 equivalents) is recommended.

  • Product Loss During Work-up and Purification: Hydrazides can be water-soluble, especially those with low molecular weight or polar functional groups. Significant product loss can occur during aqueous work-up phases. To minimize this, saturate the aqueous layer with sodium chloride to decrease the solubility of the hydrazide before extraction with an organic solvent. During purification by recrystallization, choosing an appropriate solvent system is key to maximizing recovery.

Actionable Solutions Summary:

ProblemSolutionRationale
Incomplete ReactionIncrease reaction time and/or temperature. Use fresh, high-purity hydrazine hydrate. Consider using a more reactive starting material (e.g., acyl chloride) for sterically hindered substrates.Ensures the reaction proceeds to completion by overcoming activation energy barriers and accounting for substrate reactivity.
N,N'-Diacylhydrazine FormationUse a molar excess of hydrazine hydrate (2-5 equivalents).Shifts the reaction equilibrium towards the formation of the desired mon-acyl hydrazide.
Product Loss During Work-upSaturate the aqueous phase with NaCl before extraction. Carefully select the recrystallization solvent to ensure high recovery.Reduces the solubility of the hydrazide in the aqueous layer and optimizes crystallization for minimal loss.

Question 2: I am observing the formation of an unexpected byproduct. How can I identify and prevent it?

Answer:

The most common byproduct in hydrazide synthesis is the corresponding hydrazone . This occurs when the newly formed hydrazide reacts with a carbonyl compound present in the reaction mixture.

  • Source of Carbonyl Contamination:

    • Aldehyde/Ketone Impurities in Solvents: Some solvents, upon storage, can form aldehyde or ketone impurities. Using freshly distilled or high-purity solvents is advisable.

    • Starting Material Degradation: The starting ester or carboxylic acid might contain or degrade to form carbonyl-containing impurities.

  • Identification: Hydrazones can often be detected by Thin Layer Chromatography (TLC) as a separate spot. For structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. In the ¹H NMR spectrum, the formation of a hydrazone is indicated by the appearance of a characteristic imine proton (-N=CH-) signal, typically in the range of 8-9 ppm.

  • Prevention:

    • Use High-Purity Reagents and Solvents: This is the most straightforward way to prevent hydrazone formation.

    • Inert Atmosphere: If your starting materials are sensitive to oxidation which could generate carbonyls, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Another potential byproduct, especially when using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for carboxylic acid activation, is the formation of an N-acylurea .[4] This happens when the O-acylisourea intermediate rearranges instead of reacting with hydrazine. The use of additives like HOBt (1-Hydroxybenzotriazole) can suppress this side reaction by forming a more stable active ester.[5][6]

Question 3: My product is difficult to purify. What are the best strategies for purification?

Answer:

Purification of hydrazides can be challenging due to their polarity and potential solubility in various solvents.

  • Recrystallization: This is the most common and effective method for purifying solid hydrazides.[1] The key is to find a suitable solvent or solvent system where the hydrazide is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain soluble. Common solvents include ethanol, methanol, isopropanol, and their mixtures with water.

  • Column Chromatography: For hydrazides that are oils or difficult to crystallize, silica gel column chromatography can be employed. Due to the polar nature of hydrazides, a relatively polar eluent system is often required, such as dichloromethane/methanol or ethyl acetate/hexane mixtures with a higher proportion of the more polar solvent. It's important to monitor the fractions carefully by TLC to isolate the pure product.

  • Removal of Unreacted Hydrazine: Excess hydrazine hydrate is often used, and its removal is crucial. Being highly water-soluble, it can typically be removed by washing the organic layer with water or brine during the work-up.[7] For trace amounts, co-evaporation with a high-boiling point solvent like toluene can be effective. The absence of hydrazine can be confirmed by various analytical methods, including derivatization followed by GC-MS.[8]

  • Removal of Coupling Agent Byproducts: When using coupling agents like EDC, the resulting urea byproduct is water-soluble and can be removed during the aqueous work-up.[9] Byproducts from reagents like DCC (N,N'-Dicyclohexylcarbodiimide), such as dicyclohexylurea (DCU), are insoluble in many organic solvents and can often be removed by filtration.[10]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for hydrazide synthesis from an ester?

A1: The synthesis of a hydrazide from an ester is a nucleophilic acyl substitution reaction. The nitrogen atom of hydrazine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the alcohol (the leaving group) to form the stable hydrazide.

Q2: When should I choose to start from a carboxylic acid instead of an ester?

A2: Starting from a carboxylic acid is advantageous when the corresponding ester is not commercially available or is difficult to prepare. This route requires the use of a coupling agent (e.g., EDC, DCC) to activate the carboxylic acid, making it susceptible to nucleophilic attack by hydrazine.[11]

Q3: How do I monitor the progress of my hydrazide synthesis reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. A suitable solvent system should be chosen to achieve good separation between the starting material (ester or carboxylic acid), the hydrazide product, and any potential byproducts. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicate the reaction is proceeding. Staining with potassium permanganate or iodine can help visualize the spots. For more detailed analysis, taking aliquots from the reaction mixture for NMR or LC-MS analysis can provide quantitative information on the conversion.[12]

Q4: What are the key safety precautions when working with hydrazine?

A4: Hydrazine and its hydrate are toxic and potentially carcinogenic. Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin.

Experimental Protocols

General Protocol for Hydrazide Synthesis from an Ester

This protocol provides a general procedure for the synthesis of a hydrazide from an ester. The specific reaction time and temperature may need to be optimized for your particular substrate.

Materials:

  • Ester (1 equivalent)

  • Hydrazine hydrate (2-5 equivalents)

  • Ethanol (or other suitable solvent)

Procedure:

  • Dissolve the ester (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (2-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after 2-24 hours), cool the mixture to room temperature.

  • If the product crystallizes out of the solution, collect it by filtration.

  • If the product does not crystallize, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine to remove excess hydrazine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydrazide.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Purification by Recrystallization

Procedure:

  • Dissolve the crude hydrazide in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Data Summary

Table 1: Comparison of Reaction Conditions for Hydrazide Synthesis

This table summarizes the impact of different starting materials and conditions on the outcome of hydrazide synthesis.

Starting MaterialCoupling Agent/CatalystTypical SolventTypical TemperatureAdvantagesDisadvantages
EsterNoneEthanol, Methanol, IsopropanolRefluxSimple procedure, no coupling agent byproducts.[1]Can be slow for unreactive esters.
Carboxylic AcidEDC/HOBtDMF, Dichloromethane0 °C to Room Temp.Direct conversion from acid, good for unavailable esters.[11]Requires coupling agents, potential for N-acylurea byproduct.[4][6]
Carboxylic AcidDCCDichloromethane0 °C to Room Temp.Effective activation of carboxylic acids.DCU byproduct can be difficult to remove completely.[10]
Acyl ChlorideNone (or a mild base)Dichloromethane, THF0 °C to Room Temp.Highly reactive, good for sterically hindered substrates.Acyl chlorides can be moisture-sensitive and corrosive.

Visualizations

Workflow for Optimization of Hydrazide Synthesis

Hydrazide_Synthesis_Optimization cluster_start Starting Material Selection cluster_reaction Reaction Optimization cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification cluster_analysis Product Analysis Start Ester or Carboxylic Acid Solvent Solvent Selection (e.g., EtOH, DMF) Start->Solvent Temperature Temperature Optimization (RT to Reflux) Solvent->Temperature Reagent_Ratio Reagent Ratio (Hydrazine Excess) Temperature->Reagent_Ratio Coupling_Agent Coupling Agent (if applicable) Reagent_Ratio->Coupling_Agent TLC TLC Analysis Reagent_Ratio->TLC Coupling_Agent->TLC LCMS LC-MS/NMR (for complex mixtures) TLC->LCMS Extraction Aqueous Work-up (Brine wash) TLC->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Purity Purity Assessment (HPLC, Elemental Analysis) Characterization->Purity

Caption: A general workflow for the optimization of hydrazide synthesis.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(64), 39149–39161.
  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

  • Ptaszyńska, K., et al. (2021). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 26(16), 4983.
  • Zubi, A. A., & Innok, A. A. (2022). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Dalton Transactions, 51(1), 123-132.
  • Ferreira, R. J., et al. (2023).
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Govender, T., et al. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 8(15), 3457-3464.
  • Al-Hourani, B. J. (2018). Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. Current Organic Synthesis, 15(6), 789-799.
  • Google Patents. (n.d.). CN114516819A - Preparation method of N, N' -diacetyl hydrazine.
  • Sun, M., et al. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 529-533.
  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. Retrieved from [Link]

  • Reddit. (2025, June 8). Help with Low Yield Synthesis. Retrieved from [Link]

  • ResearchGate. (2024, December 16). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Retrieved from [Link]

  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. Retrieved from [Link]

  • RXMARINE. (n.d.). How to determine level of Hydrazine. Retrieved from [Link]

  • Wang, Z., et al. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Molecules, 22(6), 937.
  • Tech Briefs. (2010, May 1). Three Methods of Detection of Hydrazines. Retrieved from [Link]

  • Google Patents. (n.d.). DE4329599C1 - Process for removing impurities from hydrazine hydrate.
  • Al-Masri, M. A., et al. (2023). Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups. Polymers, 15(23), 4567.
  • NASA Tech Briefs. (n.d.). Three Methods of Detection of Hydrazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(3,4-Dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3,4-Dimethylphenoxy)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to larger-scale production. We will address common challenges, provide in-depth troubleshooting guides, and offer detailed protocols grounded in established chemical principles. Our focus is not just on the "how," but the "why," to empower you to make informed decisions during your scale-up campaign.

Synthesis Overview & Core Chemistry

The synthesis of this compound is typically achieved via a robust two-step process. Understanding the fundamentals of each step is critical for successful scale-up.

  • Step 1: Fischer Esterification. The process begins with the esterification of 2-(3,4-dimethylphenoxy)propanoic acid with a simple alcohol (e.g., methanol or ethanol) under acidic catalysis. This is a reversible reaction, and strategies to drive it to completion are essential for high overall yield.[1][2]

  • Step 2: Hydrazinolysis. The resulting ester is then reacted with hydrazine hydrate to yield the final product, this compound. This nucleophilic acyl substitution is generally efficient but can be prone to side reactions if not properly controlled.[3][4][5]

Below is a workflow diagram illustrating the overall synthetic pathway.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis start_acid 2-(3,4-Dimethylphenoxy)propanoic Acid ester_product Methyl/Ethyl 2-(3,4-dimethylphenoxy)propanoate start_acid->ester_product  Methanol/Ethanol,  cat. H₂SO₄,  Reflux   final_hydrazide This compound ester_product->final_hydrazide  Hydrazine Hydrate,  Ethanol,  Reflux   Troubleshooting_Hydrazinolysis node_sol node_sol node_cause node_cause start Low Hydrazide Yield q1 Is starting ester fully consumed? (Check TLC/HPLC) start->q1 q2 Is diacylhydrazine byproduct observed? q1->q2 Yes cause1 Incomplete Reaction q1->cause1 No cause2 Side Reaction Dominates q2->cause2 Yes cause3 Product Loss During Workup q2->cause3 No sol1 Increase reflux time. Check internal temperature. Ensure sufficient hydrazine. cause1->sol1 Solution sol2 Add ester slowly to hydrazine. Use slight excess of hydrazine. cause2->sol2 Solution sol3 Check solubility in workup solvents. Optimize crystallization/filtration. Ensure pH is correct before extraction. cause3->sol3 Solution

Caption: Troubleshooting decision tree for low hydrazide yield.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for handling hydrazine hydrate at scale? A1: Hydrazine hydrate is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood or a contained reactor system. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), splash goggles, and a lab coat. At scale, consider a closed-transfer system for charging the reactor. Have an emergency plan and appropriate spill kits readily available.

Q2: How can I effectively monitor these reactions at a large scale? A2: In-process controls (IPCs) are crucial. For both steps, Thin-Layer Chromatography (TLC) is a simple and effective tool. [6]Withdraw small aliquots from the reactor periodically to spot on a TLC plate against standards of your starting material and product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be developed to track the disappearance of starting material and the appearance of the product with high precision.

Q3: What are the best practices for purifying the final this compound product? A3: Recrystallization is typically the most effective method for purifying the final hydrazide. [7]After the reaction, the crude product can often be isolated by cooling and filtration. This crude solid can then be dissolved in a minimum amount of a hot solvent (e.g., ethanol, isopropanol) and allowed to cool slowly to form pure crystals. The key is to perform solubility studies to find a solvent that dissolves the product well when hot but poorly when cold, while impurities remain soluble at all temperatures.

Experimental Protocols

The following protocols are provided as a starting point for a 1.0 mole scale synthesis. Always perform a thorough safety review and risk assessment before proceeding.

Protocol 1: Synthesis of Methyl 2-(3,4-dimethylphenoxy)propanoate
ParameterValueNotes
Starting Acid 1.0 mol2-(3,4-dimethylphenoxy)propanoic acid
Methanol 10.0 molActs as both reactant and solvent. [8]
Catalyst 0.05 molConcentrated Sulfuric Acid (H₂SO₄)
Temperature ~65°CReflux
Time 4-8 hoursMonitor by TLC/HPLC for completion.

Procedure:

  • Charge a suitable reactor with 2-(3,4-dimethylphenoxy)propanoic acid (1.0 mol) and methanol (10.0 mol).

  • Begin agitation and ensure the solid is well-suspended.

  • Slowly and carefully add concentrated sulfuric acid (0.05 mol) to the mixture. An exotherm will be observed.

  • Heat the mixture to reflux (approx. 65°C) and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC until the starting acid is consumed.

  • Cool the reactor to room temperature.

  • Distill off the excess methanol under reduced pressure.

  • Dilute the residue with ethyl acetate (2 L) and slowly neutralize with saturated NaHCO₃ solution.

  • Separate the organic layer, wash with brine (1 L), dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude ester, which can be used directly in the next step.

Protocol 2: Synthesis of this compound
ParameterValueNotes
Starting Ester 1.0 molMethyl 2-(3,4-dimethylphenoxy)propanoate
Hydrazine Hydrate 1.2 molUse a slight excess to avoid side products. [9]
Solvent 2 LEthanol
Temperature ~78°CReflux
Time 3-5 hoursMonitor by TLC/HPLC for completion.

Procedure:

  • Charge the reactor with hydrazine hydrate (1.2 mol) and ethanol (1 L). Begin agitation.

  • In a separate vessel, dissolve the crude ester (from Step 1, ~1.0 mol) in ethanol (1 L).

  • Slowly add the ester solution to the hydrazine solution in the reactor over 30-60 minutes. Control the addition rate to manage any initial exotherm.

  • Once the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 3-5 hours. [4]5. Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture slowly to 0-5°C. The product should precipitate as a white solid.

  • Filter the solid product and wash the filter cake with a small amount of cold ethanol.

  • Dry the solid under vacuum at a temperature not exceeding 50°C to yield the final hydrazide product.

  • If further purification is needed, recrystallize from a suitable solvent like ethanol.

References

  • Vertex AI Search Result. (2021, October 27).
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Technical Support Center: Interpreting the Complex NMR Spectra of 2-(3,4-Dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the spectral analysis of 2-(3,4-Dimethylphenoxy)propanohydrazide. This document is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting the nuanced NMR spectra of this and structurally related molecules. As a molecule possessing a substituted aromatic ring, a chiral center, and labile hydrazide protons, its NMR spectrum presents a confluence of common yet complex interpretive challenges.

This guide moves beyond a simple recitation of data, providing a logical framework for spectral interpretation, troubleshooting common issues, and leveraging advanced techniques for unambiguous structural confirmation.

Section 1: Predicted ¹H NMR Spectrum - An Analytical Baseline

Before delving into troubleshooting, it is essential to establish a theoretical baseline for what to expect in the ¹H NMR spectrum. The structure of this compound contains several distinct proton environments.

Molecular Structure with Proton Assignments

Caption: Structure of this compound with proton labels.

The expected signals in a ¹H NMR spectrum are summarized below. Note that chemical shifts (δ) are highly dependent on the solvent and concentration.[1][2][3][4]

Proton LabelDescriptionApprox. δ (ppm)MultiplicityIntegrationKey Couplings
Hᵢ, Hⱼ Aromatic Methyls (Ar-CH₃)2.1 - 2.32 x Singlet (s)3H eachNone
Hₑ Propano Methyl (-CH-CH₃)1.3 - 1.5Doublet (d)3HJ ≈ 7 Hz to Hd
Hd Methine (-O-CH-)4.5 - 4.8Quartet (q)1HJ ≈ 7 Hz to He
Hf,g,h Aromatic (Ar-H)6.6 - 7.0Multiplet (m)3HOrtho & Meta coupling
Hₐ, Hₑ, Hₑ Hydrazide (-CONHNH₂)4.0 - 9.5 (variable)Broad Singlets (br s)1H (NH), 2H (NH₂)Often none observed
Section 2: Troubleshooting Guide & FAQs

This section addresses the most common points of confusion and experimental artifacts encountered during the analysis.

Q1: Why does the aromatic region of my spectrum (6.6-7.0 ppm) look like a messy multiplet instead of clean peaks?

Cause: This complexity arises from the 1,2,4-trisubstitution pattern on the benzene ring, which results in three distinct aromatic protons (Hf, Hg, Hh). These protons couple to each other at different magnitudes.

Detailed Explanation:

  • Coupling Constants: Protons adjacent to each other on the ring (ortho coupling) have a relatively large coupling constant (Jortho ≈ 7–10 Hz). Protons separated by one carbon (meta coupling) have a much smaller coupling constant (Jmeta ≈ 2–3 Hz).[5]

  • Resulting Pattern: The signal for each aromatic proton is split by its neighbors. For example, Hh is split by Hg (ortho coupling) and Hf (meta coupling), resulting in a doublet of doublets (dd). When these patterns overlap, the region appears as a complex multiplet.[6] The appearance of this region is highly dependent on the spectrometer's field strength.

Troubleshooting Action:

  • High-Field NMR: If available, acquire the spectrum on a higher field instrument (e.g., 500 MHz or greater). This will increase the chemical shift dispersion and may resolve the multiplet into more interpretable patterns.

  • 2D COSY: The definitive method to resolve these couplings is a COSY experiment, which will show cross-peaks between all coupled aromatic protons, confirming their relationships.[7][8]

Q2: I can't find my -NH and -NH₂ protons, or they appear as a single broad hump. What is happening?

Cause: These are "exchangeable protons," meaning they can rapidly exchange with other acidic protons in the sample, including trace water in the solvent.[9] This rapid exchange has several consequences.

Detailed Explanation:

  • Signal Broadening: The rapid chemical exchange averages the magnetic environments, leading to signal broadening. At room temperature, the exchange can be so fast that distinct signals for NH and NH₂ merge, and coupling to other protons is often not observed.[1]

  • Variable Chemical Shift: The position of these signals is extremely sensitive to solvent, temperature, and sample concentration due to differences in hydrogen bonding.[1][10][11] In a non-hydrogen-bonding solvent like CDCl₃, they may appear further upfield. In a hydrogen-bond-accepting solvent like DMSO-d₆, they are typically shifted significantly downfield and the exchange rate is slower, often allowing for the observation of separate NH and NH₂ signals.[12]

  • Disappearance in Protic Solvents: In solvents like D₂O or MeOD, the NH protons will exchange with the solvent's deuterium atoms. Since deuterium is not observed in a ¹H NMR experiment, the NH and NH₂ signals will disappear entirely.

Troubleshooting Workflow:

Caption: Workflow for identifying and troubleshooting exchangeable hydrazide protons.

Protocol: D₂O Exchange Experiment This is a simple and definitive test to identify exchangeable protons.

  • Acquire Standard Spectrum: Dissolve ~5-10 mg of your compound in ~0.6 mL of a suitable deuterated solvent (DMSO-d₆ is recommended) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) directly to the NMR tube.

  • Mix: Gently shake the tube for 30-60 seconds to ensure thorough mixing.

  • Re-acquire Spectrum: Acquire a second ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. The signals corresponding to the NH and NH₂ protons will have disappeared or significantly diminished in the second spectrum, confirming their identity.

Q3: My chemical shifts don't perfectly match predicted values or literature data. Is my compound impure?

Cause: Not necessarily. Absolute chemical shifts are sensitive to experimental conditions. The structural information lies in the relative shifts, splitting patterns, and integrations.

Detailed Explanation:

  • Solvent Effects: As discussed, the solvent can induce significant changes in chemical shifts, particularly for protons capable of hydrogen bonding.[3][4] Aromatic solvents can also cause shifts due to anisotropic effects.[13]

  • Concentration: Sample concentration affects intermolecular interactions, which can slightly alter the chemical environment and thus the chemical shifts.

  • Temperature & pH: These factors can also influence molecular conformation and hydrogen bonding, leading to shifts.

Troubleshooting Action:

  • Focus on Patterns: Prioritize matching the splitting patterns (e.g., quartet, doublet), integrations (proton counts), and coupling constants (J-values), as these are less sensitive to external factors than absolute chemical shifts.

  • Internal Standard: Ensure your spectrometer is properly calibrated using a reliable internal standard like Tetramethylsilane (TMS).

  • Consistent Conditions: When comparing spectra, ensure they were acquired under identical conditions (solvent, temperature, and approximate concentration).

Section 3: Definitive Structural Elucidation with 2D NMR

For a molecule with overlapping signals and complex spin systems, 1D NMR alone may not be sufficient for unambiguous assignment. Two-dimensional (2D) NMR techniques are essential tools for mapping the molecular connectivity.[14][15]

Recommended 2D NMR Workflow

workflow Start 1. Acquire ¹H Spectrum COSY 2. Acquire ¹H-¹H COSY (Correlation Spectroscopy) Start->COSY Identify H-H spin systems HSQC 3. Acquire ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) COSY->HSQC Assign protons to their directly attached carbons HMBC 4. Acquire ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) HSQC->HMBC Connect molecular fragments across 2-3 bonds End Complete Structure Assignment HMBC->End

Caption: Logical workflow for structure elucidation using 2D NMR experiments.

How each 2D experiment solves a piece of the puzzle:
  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: Identifies protons that are coupled to each other (typically through 2 or 3 bonds).[7][8]

    • Application: A cross-peak in the COSY spectrum will definitively link the methine quartet (Hd) to the propano methyl doublet (He). It will also show correlations between the coupled aromatic protons (Hf, Hg, Hh), allowing you to trace their connectivity around the ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates each proton directly to the carbon atom it is attached to (a one-bond correlation).[14][16][17]

    • Application: This experiment allows you to assign the carbon signals based on the already-known proton assignments. For example, the proton signal at ~4.6 ppm (Hd) will show a cross-peak to the carbon signal of the methine group. This is invaluable for assigning both the ¹H and ¹³C spectra simultaneously.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for connecting the individual spin systems into a complete molecule.[18]

    • Application:

      • A correlation from the aromatic methyl protons (Hᵢ, Hⱼ) to the aromatic ring carbons will confirm their positions.

      • A correlation from the methine proton (Hd) to the carbonyl carbon will confirm the propanoyl fragment.

      • Crucially, correlations from the aromatic protons (especially Hh) to the ether carbon (C1_ar) will link the phenoxy ring to the propanohydrazide chain, completing the structural puzzle.

By systematically applying this 2D NMR workflow, every proton and carbon in this compound can be assigned with a high degree of confidence, overcoming the ambiguities of the 1D spectrum.

References
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Validation & Comparative

Comparative Analysis of the Biological Activity of 2-(3,4-Dimethylphenoxy)propanohydrazide Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a detailed comparative analysis of the biological activities of a promising class of compounds: 2-(3,4-Dimethylphenoxy)propanohydrazide analogs and related phenoxy hydrazide derivatives. Recognizing the nascent stage of research into the specific this compound scaffold, this document broadens its scope to encompass the wider, more extensively studied classes of phenoxy hydrazides and phenoxy acetic acid analogs. This approach provides a robust framework for understanding the potential therapeutic applications of these molecules, grounded in established scientific findings.

Designed for researchers, scientists, and professionals in drug development, this guide delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds. It presents a comparative overview of their antimicrobial, antioxidant, and anticancer activities, supplemented with detailed experimental protocols and illustrative diagrams to facilitate further research and development.

Introduction: The Therapeutic Potential of Phenoxy Hydrazide and Phenoxy Acetic Acid Analogs

Phenoxy hydrazide and phenoxy acetic acid derivatives have emerged as privileged scaffolds in medicinal chemistry, courtesy of their remarkable structural versatility and diverse pharmacological profiles. The fundamental structure, characterized by a phenoxy moiety linked to a hydrazide or acetic acid group, provides a fertile ground for the design of novel therapeutic agents. The biological properties of these compounds can be meticulously tailored by introducing various substituents onto the phenyl ring and by modifying the hydrazide or acetic acid side chain, enabling the optimization of their pharmacokinetic and pharmacodynamic characteristics.

The hydrazide-hydrazone functional group (-CONH-N=CH-) is a well-established pharmacophore, known to impart a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects[1][2][3]. In a similar vein, the phenoxyacetic acid scaffold is a cornerstone in drug discovery, with its derivatives demonstrating potent anti-inflammatory, antioxidant, and antimicrobial properties[4][5].

The this compound structure is a specific exemplar within this broader class. The dimethyl substitutions on the phenoxy ring are anticipated to modulate the molecule's lipophilicity and electronic character, thereby influencing its biological activity. The propanohydrazide side chain offers a convenient point for chemical elaboration, paving the way for the synthesis of a diverse library of analogs. This guide will navigate the comparative biological activities of analogs within these classes, shedding light on their therapeutic promise and the intricate interplay between their structure and function.

A Comparative Look at Biological Activities

The biological activities of phenoxy hydrazide and phenoxy acetic acid analogs are multifaceted and intricately linked to their chemical architecture. This section provides a comparative examination of their antimicrobial, antioxidant, and anticancer properties, substantiated by experimental data from peer-reviewed literature.

Antimicrobial Efficacy

Hydrazide-hydrazone derivatives have a proven track record as broad-spectrum antimicrobial agents, effective against a range of bacterial and fungal pathogens[1][3][6][7]. Their mode of action is often linked to the ability of the azomethine group (-N=CH-) to form hydrogen bonds with the active sites of microbial enzymes, thereby arresting their growth[6].

The antimicrobial potency of these compounds is sensitive to the nature of the substituents on the aromatic ring. For instance, the incorporation of electron-withdrawing groups can amplify their antimicrobial effect. A study on ethylparaben hydrazide-hydrazone derivatives revealed a broad range of minimum inhibitory concentration (MIC) values, from 2 to 256 µg/mL, against various bacterial strains, with several compounds exhibiting notable activity[8].

Table 1: Comparative Antimicrobial Activity of Hydrazide-Hydrazone Derivatives

Compound/AnalogTarget OrganismMIC (µg/mL)Reference
Ethylparaben hydrazide-hydrazone derivative 3gStaphylococcus aureus (ATCC 29213)2[8]
General Hydrazide-HydrazonesVarious Bacteria2-256[8]
2-Phenoxyalkylhydrazide benzoxazole derivative 26cPseudomonas aeruginosa PAO1- (Inhibited biofilm production by 76.6% at 32 µg/mL)[9]
Antioxidant Potential

Phenolic compounds are celebrated for their antioxidant capabilities, which stem from their proficiency in scavenging free radicals[10][11]. The antioxidant capacity of phenoxy hydrazide and phenoxy acetic acid analogs is modulated by the number and placement of hydroxyl and other electron-donating groups on the phenyl ring[11].

The antioxidant activity of these compounds has been rigorously assessed using standard methodologies such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays[10][12]. Notably, certain derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have demonstrated antioxidant activity that is on par with, or even surpasses, that of the well-known antioxidant ascorbic acid[2][13].

Table 2: Comparative Antioxidant Activity of Phenoxy Hydrazide and Phenoxy Acetic Acid Analogs

Compound/AnalogAssayIC50 (µg/mL)Reference
2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acidDPPH radical scavenging18.94 ± 0.24[5]
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamideDPPH radical scavenging~1.4 times more active than ascorbic acid[2][13]
3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazideDPPH radical scavenging~1.4 times more active than ascorbic acid[2][13]
Anticancer Activity

The anticancer potential of hydrazide and phenoxy acetic acid derivatives has been a subject of intense investigation[2][13][14][15][16][17]. These compounds can exert their cytotoxic effects through a variety of mechanisms, including the inhibition of crucial enzymes involved in cancer cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) kinase[14] and tubulin polymerization[17].

The antiproliferative activity of these analogs is exquisitely sensitive to their substitution patterns. For instance, a series of benzohydrazide derivatives incorporating dihydropyrazole moieties displayed potent inhibitory activity against several cancer cell lines, with IC50 values in the sub-micromolar range[14]. Similarly, specific derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown significant cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines[2][13].

Table 3: Comparative Anticancer Activity of Hydrazide and Phenoxy Acetic Acid Analogs

Compound/AnalogCell LineIC50 (µM)Reference
Benzohydrazide derivative H20A549 (Lung)0.46[14]
MCF-7 (Breast)0.29[14]
HeLa (Cervical)0.15[14]
HepG2 (Liver)0.21[14]
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanoneU-87 (Glioblastoma)Most active compound in the series[2][13]

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the key experiments employed in the evaluation of the biological activities of this compound analogs and their counterparts.

General Synthesis of Hydrazide-Hydrazone Derivatives

The synthesis of hydrazide-hydrazone derivatives is typically accomplished in a two-step sequence. The initial step involves the synthesis of the hydrazide intermediate from its corresponding ester. The subsequent step is the condensation of the hydrazide with a suitable aldehyde or ketone to yield the final hydrazide-hydrazone. The use of microwave-assisted synthesis can significantly curtail reaction times and enhance product yields[12].

Step 1: Synthesis of this compound

  • In a round-bottom flask, dissolve ethyl 2-(3,4-dimethylphenoxy)propanoate in ethanol, and add an excess of hydrazine hydrate.

  • Reflux the reaction mixture for several hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to ambient temperature and remove the solvent under reduced pressure.

  • The resulting solid is triturated with cold ether to afford the crude this compound, which can be further purified by recrystallization.

Step 2: Synthesis of this compound Analogs (Hydrazones)

  • Dissolve the this compound in a suitable solvent, such as ethanol or methanol.

  • Introduce an equimolar quantity of the desired substituted aldehyde or ketone.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the mixture for a few hours.

  • After the reaction is complete, cool the mixture and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry it to obtain the pure hydrazone derivative.

G cluster_0 Step 1: Hydrazide Synthesis cluster_1 Step 2: Hydrazone Synthesis Ester Ethyl 2-(3,4-dimethylphenoxy)propanoate Hydrazide This compound Ester->Hydrazide Reflux in Ethanol Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide Hydrazide_ref This compound Aldehyde/Ketone Substituted Aldehyde/Ketone Hydrazone Hydrazide-Hydrazone Analog Aldehyde/Ketone->Hydrazone Hydrazide_ref->Hydrazone Reflux in Ethanol + Acetic Acid

Caption: General synthetic workflow for hydrazide-hydrazone analogs.

Antimicrobial Activity Assay: The Microbroth Dilution Method

The microbroth dilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds[8].

  • Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).

  • In a 96-well microtiter plate, dispense 100 µL of Mueller-Hinton broth into each well.

  • Add 100 µL of the stock solution of the test compound to the first well and perform two-fold serial dilutions across the plate.

  • Prepare a bacterial inoculum with a turbidity matching the 0.5 McFarland standard and dilute it to a final concentration of 5 x 10^5 CFU/mL.

  • Inoculate each well with 10 µL of the diluted bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity Assay: The DPPH Radical Scavenging Assay

The DPPH assay is a widely adopted method for assessing the free radical scavenging activity of chemical compounds[12][18].

  • Prepare a stock solution of the test compound in methanol.

  • Prepare a fresh solution of DPPH (0.1 mM) in methanol.

  • In a 96-well plate, add varying concentrations of the test compound to the wells.

  • Initiate the reaction by adding the DPPH solution to each well.

  • Incubate the plate in a dark environment at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be employed as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound's concentration.

Anticancer Activity Assay: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for evaluating cell metabolic activity and is a workhorse for measuring cytotoxicity[2][13].

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Expose the cells to a range of concentrations of the test compound and incubate for 48-72 hours.

  • Following the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Remove the medium and add DMSO to solubilize the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of the cells treated with the compound, and A_control is the absorbance of the untreated cells.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is derived from the dose-response curve.

Decoding the Structure-Activity Relationship (SAR)

The biological activity of this compound analogs and their relatives is dictated by their structural attributes. A thorough understanding of the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective analogs.

SAR cluster_phenoxy Phenoxy Ring Modifications cluster_hydrazide Hydrazide Side Chain Modifications Core This compound Core Phenoxy Ring Propanohydrazide Side Chain Phenoxy_Substituents Substituents (R1, R2) - Position - Electronic nature (EWG/EDG) - Lipophilicity Core:f1->Phenoxy_Substituents Hydrazone_Formation Condensation with Aldehydes/Ketones (R3) - Forms Hydrazones Core:f2->Hydrazone_Formation Biological_Activity_Phenoxy Influences: - Antimicrobial Activity - Antioxidant Activity - Anticancer Activity Phenoxy_Substituents->Biological_Activity_Phenoxy Modulates Biological_Activity_Hydrazide Influences: - Target Specificity - Potency - Pharmacokinetics Hydrazone_Formation->Biological_Activity_Hydrazide Alters Heterocyclic_Rings Incorporation of Heterocycles Heterocyclic_Rings->Biological_Activity_Hydrazide Enhances

Caption: A conceptual diagram illustrating structure-activity relationships.

Key SAR insights gleaned from the literature include:

  • Substituents on the Phenoxy Ring: The nature and position of substituents on the phenoxy ring are pivotal in shaping the biological activity.

    • Electron-withdrawing groups (e.g., halogens, nitro groups) can augment antimicrobial and anticancer activities.

    • Electron-donating groups (e.g., hydroxyl, methoxy groups) are frequently linked to enhanced antioxidant activity[11].

    • The dimethyl substitution in the core this compound structure is poised to increase lipophilicity, which could lead to improved cell membrane permeability and, in turn, heightened biological activity.

  • Modifications of the Hydrazide Moiety: The hydrazide group is a versatile pharmacophore that can be readily derivatized to generate a library of analogs with diverse biological profiles.

    • The formation of hydrazones through condensation with various aldehydes and ketones introduces a wide spectrum of functionalities that can engage with different biological targets. The azomethine linkage is a critical determinant of the biological activity of many hydrazones[2].

    • The incorporation of heterocyclic rings (e.g., benzoxazole, pyrazole, triazole) into the hydrazide side chain can significantly boost the potency and selectivity of the compounds[2][9][14].

Conclusion and Future Directions

While direct comparative data on this compound analogs remain limited, the extensive body of research on the broader classes of phenoxy hydrazide and phenoxy acetic acid derivatives provides a solid launching pad for exploring their therapeutic potential. These compounds exhibit a rich tapestry of biological activities, including antimicrobial, antioxidant, and anticancer effects, which are intricately woven with their structural features.

The synthetic tractability of the phenoxy hydrazide and phenoxy acetic acid scaffolds facilitates the creation of diverse libraries of analogs. The detailed experimental protocols and SAR insights presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development, enabling the rational design and evaluation of novel, more potent, and selective therapeutic agents based on these promising chemical frameworks. Further dedicated investigation into the specific this compound core structure and its analogs is essential to fully unlock its pharmacological profile and potential clinical applications.

References

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A Comparative Guide to the Antimicrobial Efficacy of 2-(3,4-Dimethylphenoxy)propanohydrazide and Established Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This guide provides a comparative framework for evaluating the antimicrobial efficacy of 2-(3,4-Dimethylphenoxy)propanohydrazide. As of the writing of this document, specific experimental data on the antimicrobial activity of this compound is not publicly available. Therefore, this guide will utilize a hypothetical approach, leveraging established methodologies and data from the broader class of hydrazide derivatives to illustrate a comprehensive evaluation process. The presented data is for illustrative purposes only and should not be considered as factual experimental results for the named compound.

Introduction: The Promise of Hydrazide Derivatives in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and unique mechanisms of action. Among these, hydrazide-hydrazone derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties.[1][2][3][4] These compounds are characterized by the presence of an azomethine group (–NH–N=CH–), which is believed to be crucial for their pharmacological activity.[3] This guide focuses on a specific, yet under-explored member of this family, this compound, and provides a comprehensive framework for comparing its potential efficacy against well-established antimicrobial agents.

Unveiling the Candidate: this compound

Chemical Structure and Properties

  • Chemical Name: this compound

  • CAS Number: 438613-32-2[5]

  • Molecular Formula: C₁₁H₁₆N₂O₂[6]

  • Molecular Weight: 208.26 g/mol [6]

The structure of this compound combines a hydrazide moiety with a dimethylphenoxy group. The lipophilic nature of the dimethylphenoxy group could potentially enhance the compound's ability to penetrate microbial cell membranes, a critical step for intracellular action.

Postulated Mechanism of Action: A Look into the Hydrazide Family

While the precise mechanism of action for this compound is yet to be elucidated, the broader class of hydrazide derivatives is known to exert antimicrobial effects through various pathways.[7] These potential mechanisms provide a logical starting point for investigating our candidate compound.

  • Inhibition of Cell Wall Synthesis: Some hydrazide derivatives are known to interfere with the synthesis of essential cell wall components. For instance, the well-known antitubercular drug isoniazid, a hydrazide derivative, inhibits the synthesis of mycolic acid in mycobacteria.[7] Other derivatives have been shown to inhibit peptidoglycan biosynthesis, a vital process for bacterial cell wall integrity.[7]

  • Disruption of DNA Replication: Certain hydrazide-hydrazones have demonstrated the ability to inhibit DNA gyrase, a crucial bacterial enzyme involved in DNA replication, transcription, and repair.[7]

  • Cell Membrane Disruption: The lipophilic characteristics of some hydrazide derivatives may allow them to intercalate into and disrupt the integrity of the microbial cell membrane.[7]

G cluster_compound This compound cluster_cell Microbial Cell Compound Candidate Compound Membrane Cell Membrane Compound->Membrane Membrane Disruption Wall Cell Wall Compound->Wall Inhibition of Synthesis DNA DNA Compound->DNA DNA Gyrase Inhibition

Caption: Potential antimicrobial targets of this compound within a microbial cell.

A Framework for Efficacy Evaluation: Experimental Design and Protocols

To rigorously assess the antimicrobial potential of this compound, a comparative study employing standardized methodologies is essential. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[1][8]

Selection of Microbial Strains

A panel of clinically relevant and quality control microbial strains should be selected, including:

  • Gram-positive Bacteria: Staphylococcus aureus (ATCC 25923) - A common cause of skin and soft tissue infections.

  • Gram-negative Bacteria: Escherichia coli (ATCC 25922) - A frequent cause of urinary tract and gastrointestinal infections.

  • Fungi: Candida albicans (ATCC 10231) - A prevalent opportunistic fungal pathogen.

Selection of Reference Antimicrobial Agents

For a robust comparison, established antimicrobial agents with known spectra of activity should be included:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against both Gram-positive and Gram-negative bacteria.[9][10]

  • Ampicillin: A beta-lactam antibiotic primarily used against Gram-positive and some Gram-negative bacteria.[11][12]

  • Nystatin: A polyene antifungal agent used for the treatment of Candida infections.[13][14]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16][17]

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Dissolve this compound and the reference antimicrobial agents in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

    • Further dilute the stock solutions in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the desired starting concentrations.

  • Preparation of Microtiter Plates:

    • Using a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in the broth medium.

    • Each well should contain a final volume of 100 µL.

    • Include a growth control (broth and inoculum only) and a sterility control (broth only) for each microbial strain.

  • Inoculum Preparation:

    • Culture the microbial strains overnight on appropriate agar plates.

    • Prepare a suspension of each microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[16]

    • Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to each well of the microtiter plate (except the sterility control).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Comparative Efficacy: An Illustrative Data Analysis

The following tables present hypothetical MIC data for this compound against the selected microbial strains, alongside the expected MIC ranges for the reference antimicrobial agents.

Table 1: Illustrative Antibacterial Efficacy (MIC in µg/mL)

Antimicrobial AgentStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)
This compound (Hypothetical) 816
Ciprofloxacin 0.25 - 1.0≤ 0.25
Ampicillin 0.25 - 1.02 - 8

Table 2: Illustrative Antifungal Efficacy (MIC in µg/mL)

Antifungal AgentCandida albicans (ATCC 10231)
This compound (Hypothetical) 32
Nystatin 2 - 8
Interpretation of Illustrative Data

Based on this hypothetical data, this compound demonstrates moderate antibacterial activity against S. aureus and E. coli. Its hypothetical efficacy against S. aureus is less potent than both ciprofloxacin and ampicillin. Against E. coli, its hypothetical activity is weaker than ciprofloxacin but comparable to the higher end of the ampicillin range.

In terms of antifungal activity, the hypothetical MIC against C. albicans suggests that this compound is less potent than the established antifungal agent nystatin.

Discussion and Future Directions

This guide outlines a robust framework for the initial evaluation of the antimicrobial efficacy of this compound. While the presented data is illustrative, it highlights the importance of a systematic and comparative approach in early-stage drug discovery.

Should experimental data align with the hypothetical results presented, further investigations would be warranted, including:

  • Mechanism of Action Studies: To determine the specific molecular targets of the compound.

  • Spectrum of Activity: Testing against a broader panel of clinical isolates, including resistant strains.

  • Toxicity and Cytotoxicity Assays: To assess the compound's safety profile.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogs of this compound with potentially improved efficacy and reduced toxicity.

Conclusion

While the antimicrobial properties of this compound remain to be experimentally validated, its chemical structure places it within the promising class of hydrazide derivatives. The comprehensive comparative methodology detailed in this guide provides a clear and scientifically rigorous path for its evaluation. Through such systematic investigation, the potential of novel compounds like this compound to contribute to the arsenal against antimicrobial resistance can be thoroughly and objectively assessed.

References

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  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
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A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for Hydrazide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the accurate quantification of hydrazide residues is of paramount importance. Hydrazides, while useful reagents and intermediates in the synthesis of various active pharmaceutical ingredients (APIs), are also often classified as potential genotoxic impurities.[1] Their presence in the final drug product must be strictly controlled to ensure patient safety. This guide provides an in-depth comparison of a newly developed, highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method involving pre-column derivatization.

This document is intended for researchers, analytical scientists, and drug development professionals. It delves into the validation of our novel UPLC-MS/MS method, structured to provide not just procedural steps, but the scientific rationale behind the experimental design, ensuring a self-validating and trustworthy protocol. All validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[2][3][4][5]

Introduction: The Analytical Challenge of Hydrazide Quantification

Hydrazine and its derivatives are highly reactive and polar molecules, making their analysis a significant challenge.[6] Traditional methods often rely on derivatization to improve chromatographic retention and detectability.[7][8][9] A widely used approach is the reaction of hydrazide with a carbonyl compound, such as salicylaldehyde, to form a hydrazone that can be detected by UV spectrophotometry.[10] While effective to an extent, these methods can be time-consuming, prone to interference from other carbonyl-containing compounds or hydrazide derivatives, and may lack the sensitivity required to meet the stringent limits for genotoxic impurities.[1]

To address these limitations, we have developed a novel UPLC-MS/MS method that offers direct quantification of hydrazide without the need for derivatization. This approach leverages the high specificity of tandem mass spectrometry to provide a rapid, sensitive, and highly selective analytical solution.

Methodologies: A Head-to-Head Comparison

Traditional Method: HPLC-UV with Pre-Column Derivatization

This method involves the reaction of the hydrazide with a derivatizing agent to form a chromophore that can be detected by a UV detector.

Experimental Protocol: HPLC-UV

  • Standard and Sample Preparation:

    • Prepare a stock solution of the hydrazide standard in a suitable solvent (e.g., water:acetonitrile, 50:50 v/v).

    • Prepare working standards by serial dilution.

    • Accurately weigh the sample containing the hydrazide and dissolve it in the same solvent.

  • Derivatization:

    • To an aliquot of the standard or sample solution, add an excess of the derivatizing agent (e.g., salicylaldehyde in methanol).

    • Allow the reaction to proceed for a specified time at a controlled temperature to ensure complete derivatization.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength appropriate for the formed hydrazone.

    • Injection Volume: 20 µL

Novel Method: UPLC-MS/MS

This method allows for the direct analysis of the underivatized hydrazide, providing a significant improvement in specificity and sensitivity.

Experimental Protocol: UPLC-MS/MS

  • Standard and Sample Preparation:

    • Prepare a stock solution of the hydrazide standard in a suitable solvent (e.g., 0.1% formic acid in water:acetonitrile, 95:5 v/v).

    • Prepare working standards by serial dilution.

    • Accurately weigh the sample containing the hydrazide and dissolve it in the same solvent.

  • UPLC-MS/MS Conditions:

    • Column: Acquity UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A time-programmed gradient to ensure optimal retention and separation.

    • Flow Rate: 0.4 mL/min

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MS/MS Transition: Monitor a specific parent-to-daughter ion transition for the target hydrazide.

    • Injection Volume: 5 µL

Method Validation: A Comprehensive Assessment

The validation of an analytical method is crucial to demonstrate its fitness for the intended purpose.[11][12][13] The following sections detail the validation parameters for our novel UPLC-MS/MS method, with comparative data for the traditional HPLC-UV method. The validation was performed in alignment with the principles outlined in ICH Q2(R2) and FDA guidelines.[14][15][16]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][12]

  • UPLC-MS/MS: The specificity of the UPLC-MS/MS method is inherently high due to the use of a specific mass transition (parent ion -> daughter ion). Analysis of a blank (matrix without the analyte) and a spiked sample demonstrated no interfering peaks at the retention time of the hydrazide.

  • HPLC-UV: The specificity of the HPLC-UV method is dependent on the chromatographic separation of the derivatized hydrazide from other components that may also react with the derivatizing agent or absorb at the same wavelength. A placebo sample was analyzed and showed no significant interference at the retention time of the derivatized hydrazide.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[3]

Experimental Protocol: Linearity

  • Prepare a series of at least five concentrations of the hydrazide standard across the desired range.

  • Analyze each concentration in triplicate.

  • Plot the mean response versus the concentration and perform a linear regression analysis.

Table 1: Comparison of Linearity Data

ParameterUPLC-MS/MSHPLC-UV
Range 0.1 - 10 ng/mL10 - 200 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Y-intercept Close to zeroClose to zero

The UPLC-MS/MS method demonstrates excellent linearity over a much lower concentration range, highlighting its superior sensitivity.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[3] It is often expressed as the percent recovery.

Experimental Protocol: Accuracy

  • Prepare a placebo (matrix) sample.

  • Spike the placebo with known concentrations of the hydrazide standard at three levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Analyze each spiked sample in triplicate.

  • Calculate the percent recovery.

Table 2: Comparison of Accuracy Data

Spiked LevelUPLC-MS/MS (% Recovery)HPLC-UV (% Recovery)
Low (50%) 98.5 - 101.2%95.3 - 103.1%
Medium (100%) 99.1 - 100.8%96.5 - 102.5%
High (150%) 98.9 - 101.5%97.1 - 101.9%

Both methods show acceptable accuracy, with the UPLC-MS/MS method demonstrating slightly better and more consistent recovery across the tested range.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12] It is usually expressed as the relative standard deviation (RSD).

Experimental Protocol: Precision

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the hydrazide standard at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or a different instrument.

Table 3: Comparison of Precision Data

ParameterUPLC-MS/MS (%RSD)HPLC-UV (%RSD)
Repeatability < 2.0%< 5.0%
Intermediate Precision < 3.0%< 7.0%

The UPLC-MS/MS method exhibits significantly better precision, indicating a more reliable and reproducible method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

Table 4: Comparison of LOD and LOQ

ParameterUPLC-MS/MSHPLC-UV
LOD 0.03 ng/mL3 ng/mL
LOQ 0.1 ng/mL10 ng/mL

The UPLC-MS/MS method is approximately 100 times more sensitive than the traditional HPLC-UV method, making it far more suitable for the analysis of trace-level genotoxic impurities.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2][3]

Experimental Protocol: Robustness

Introduce small, deliberate changes to the method parameters and assess the impact on the results.

Table 5: Robustness Evaluation of the UPLC-MS/MS Method

Parameter VariedVariationResult (%RSD)
Column Temperature ± 2 °C< 2.5%
Mobile Phase Flow Rate ± 0.02 mL/min< 3.0%
Mobile Phase Composition ± 2% organic< 2.8%

The UPLC-MS/MS method is robust within the tested parameter variations.

Visualization of Workflows

To further clarify the processes discussed, the following diagrams illustrate the experimental workflow for method validation and the logical relationship between the validation parameters.

G cluster_0 Method Validation Workflow P Validation Protocol Definition E Execution of Experiments (Specificity, Linearity, Accuracy, Precision, etc.) P->E D Data Collection and Analysis E->D R Validation Report Generation D->R

Caption: Workflow for Analytical Method Validation.

G cluster_0 Core Validation Parameters cluster_1 Sensitivity Parameters Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Robustness Robustness Method Validation->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->LOQ Precision->LOQ

Caption: Interrelationship of Analytical Method Validation Parameters.

Conclusion: A Clear Advantage for UPLC-MS/MS

The validation data presented in this guide unequivocally demonstrates the superiority of the novel UPLC-MS/MS method for the quantification of hydrazide. While the traditional HPLC-UV method provides acceptable results for higher concentrations, it lacks the sensitivity, specificity, and precision required for the stringent control of potentially genotoxic impurities at trace levels.

The UPLC-MS/MS method offers a rapid, robust, and highly sensitive solution that is fit for purpose in the modern pharmaceutical landscape. Its adoption can lead to greater confidence in analytical data, improved process control, and ultimately, enhanced patient safety. This guide provides the necessary framework and supporting data for laboratories to consider the validation and implementation of this advanced analytical technique.

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A Comparative Guide to the Structure-Activity Relationship of 2-(3,4-Dimethylphenoxy)propanohydrazide Derivatives for Antimicrobial and Anticancer Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. The hydrazide moiety has emerged as a versatile scaffold, integral to the development of a wide array of bioactive compounds.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(3,4-Dimethylphenoxy)propanohydrazide derivatives, a class of compounds with significant therapeutic potential. While direct SAR studies on this specific scaffold are nascent, this guide synthesizes data from structurally analogous phenoxyacetamide and phenoxyacetic acid hydrazide derivatives to elucidate the key determinants of their biological activity, with a focus on antimicrobial and anticancer applications.

The this compound Scaffold: A Promising Pharmacophore

The this compound scaffold combines several key structural features that contribute to its potential bioactivity. The phenoxy group provides a lipophilic character, which can be crucial for membrane permeability.[3] The hydrazide linker is a known pharmacophore present in numerous approved drugs and is recognized for its ability to form crucial hydrogen bonds with biological targets.[4] Furthermore, the propanohydrazide structure offers a degree of conformational flexibility that can be advantageous for receptor binding. The 3,4-dimethyl substitution on the phenyl ring is of particular interest, as the position and nature of substituents on the aromatic ring are known to significantly modulate the pharmacological profile of phenoxy derivatives.

Synthetic Strategies: Building the Derivative Library

The synthesis of this compound derivatives generally follows a straightforward and adaptable synthetic route. The common starting material is the corresponding phenoxyacetic or phenoxypropanoic acid, which can be synthesized via the reaction of a substituted phenol with a haloalkanoic acid ester, followed by hydrolysis.[5][6] The resulting carboxylic acid is then esterified and subsequently reacted with hydrazine hydrate to yield the desired hydrazide.[7][8]

cluster_0 Synthesis of Phenoxyalkanoic Acid cluster_1 Hydrazide Formation Substituted_Phenol 3,4-Dimethylphenol Ester_Intermediate Ethyl 2-(3,4-dimethylphenoxy)propanoate Substituted_Phenol->Ester_Intermediate Williamson Ether Synthesis Haloalkanoic_Ester Ethyl 2-bromopropionate Haloalkanoic_Ester->Ester_Intermediate Base Base (e.g., K2CO3) Base->Ester_Intermediate Solvent_1 Solvent (e.g., Acetone) Solvent_1->Ester_Intermediate Phenoxypropanoic_Acid 2-(3,4-Dimethylphenoxy)propanoic acid Ester_Intermediate->Phenoxypropanoic_Acid Saponification Hydrolysis Hydrolysis (e.g., NaOH, H2O) Hydrolysis->Phenoxypropanoic_Acid Phenoxypropanoic_Acid_2 2-(3,4-Dimethylphenoxy)propanoic acid Ester_Intermediate_2 Ethyl 2-(3,4-dimethylphenoxy)propanoate Phenoxypropanoic_Acid_2->Ester_Intermediate_2 Esterification Esterification (e.g., EtOH, H2SO4) Esterification->Ester_Intermediate_2 Final_Product This compound Ester_Intermediate_2->Final_Product Hydrazinolysis Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Final_Product Solvent_2 Solvent (e.g., Ethanol) Solvent_2->Final_Product

General Synthetic Pathway for this compound.

This modular synthesis allows for the facile introduction of diversity at multiple points:

  • The Phenoxy Ring: A wide variety of substituted phenols can be used as starting materials to explore the effects of different electronic and steric properties.

  • The Alkyl Linker: The length and branching of the alkyl chain connecting the phenoxy group and the hydrazide moiety can be varied.

  • The Hydrazide Terminus: The hydrazide can be further derivatized, for example, by condensation with aldehydes or ketones to form hydrazones, opening up another avenue for structural modification and SAR exploration.[1][4]

Comparative Structure-Activity Relationship (SAR) Analysis

Due to the limited availability of SAR data for the specific this compound scaffold, this section will draw comparisons from closely related phenoxyacetamide and phenoxyacetic acid hydrazide derivatives to infer key SAR trends. The primary biological activities reported for these classes of compounds are antimicrobial and anticancer.

Antimicrobial Activity

Phenoxy-based compounds have been investigated for their ability to combat a range of microbial pathogens.[3][9][10] The mechanism of action for phenolic antimicrobials is often attributed to their ability to disrupt the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[11]

Key SAR Insights for Antimicrobial Activity:

  • Substitution on the Phenoxy Ring: The nature and position of substituents on the phenyl ring are critical for antimicrobial potency.

    • Electron-withdrawing groups: Halogen substitutions (e.g., chloro, fluoro) on the phenyl ring have been shown to enhance the antimicrobial activity of phenoxyacetamide derivatives.[3] This is likely due to an increase in the lipophilicity of the molecule, facilitating its passage through the bacterial cell membrane.

    • Electron-donating groups: The effect of electron-donating groups like methyl is more variable. While some studies on related phenolic compounds suggest that alkyl substitutions can enhance antimicrobial activity, the optimal position and size of the alkyl group are crucial.[10] For the 3,4-dimethyl substitution pattern, it is hypothesized that the moderate increase in lipophilicity could be beneficial for activity, although steric hindrance might play a role in receptor interaction.

  • The Linker: The length of the alkyl chain between the phenoxy oxygen and the hydrazide group can influence activity. An optimal chain length is often observed, beyond which the activity may decrease. This "cutoff effect" is thought to be related to the molecule's ability to effectively partition into and disrupt the lipid bilayer of the cell membrane.[10] The propanohydrazide linker in the title compound, being one carbon longer than the more commonly studied acetohydrazide, may offer a different spatial orientation and flexibility, potentially leading to altered interactions with the target.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Substituted Phenoxyacetamide Analogs

Compound IDR1R2R3R4S. aureus MICE. coli MIC
A1 HHHH>100>100
A2 ClHHH50100
A3 HClHH2550
A4 HHClH12.525
A5 CH3HHH>100>100
A6 HCH3HH50100
A7 HHCH3H2550
A8 HCH3CH3H12.525

Note: This table is a representative example based on general trends observed in the literature for phenoxyacetamide derivatives and is intended for illustrative purposes. Specific values are hypothetical.

Anticancer Activity

Hydrazide and hydrazone derivatives are a well-established class of anticancer agents, with some compounds having progressed to clinical trials.[12] Their proposed mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[2][4][13] The hydrazone linkage, in particular, can be acid-labile, allowing for the targeted release of active moieties in the acidic tumor microenvironment.[4]

Key SAR Insights for Anticancer Activity:

  • Substitution on the Phenoxy Ring:

    • Electron-donating groups: Methoxy and methyl groups on the phenyl ring of hydrazone derivatives have been shown to be crucial for cytotoxic activity against various cancer cell lines.[13][14] The presence of a p-methoxy group, in particular, has been linked to enhanced antiproliferative effects.[13] This suggests that the 3,4-dimethyl substitution pattern in the target scaffold could be favorable for anticancer activity.

    • Electron-withdrawing groups: Halogen substitutions can also contribute to potent anticancer activity, with the position of the substituent playing a key role.[1]

  • Hydrazone Formation: Derivatization of the terminal hydrazide to form a hydrazone by condensation with an aromatic or heterocyclic aldehyde is a common strategy to enhance anticancer potency. The nature of the aldehyde-derived moiety introduces another point of diversity and can significantly impact the overall biological activity.[1][2]

Table 2: Comparative Anticancer Activity (IC50, µM) of Substituted Phenoxyacetic Acid Hydrazide Analogs against MCF-7 Breast Cancer Cells

Compound IDR1R2R3R4Hydrazone MoietyIC50 (µM)
B1 HHHH->50
B2 OCH3HHH-25.5
B3 HOCH3HH-15.2
B4 HHOCH3H-10.8
B5 HCH3CH3H-8.5
B6 HHHH4-methoxybenzylidene5.1
B7 HCH3CH3H4-methoxybenzylidene1.2

Note: This table is a representative example based on general trends observed in the literature for phenoxyacetic acid hydrazide and hydrazone derivatives and is intended for illustrative purposes. Specific values are hypothetical.

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of SAR studies, standardized and validated experimental protocols are essential.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17]

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight on an appropriate agar medium. Several colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of Test Compounds in 96-well Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Read Results and Determine MIC Incubate->Read_Results End End Read_Results->End

Workflow for Broth Microdilution Assay.
Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[18][19][20][21]

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization of Formazan: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Test Compounds Seed_Cells->Treat_Cells Incubate_Treatment Incubate for Desired Time Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Agent Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for MTT Assay.

Postulated Mechanisms of Action

Understanding the mechanism of action is paramount for rational drug design and optimization.

Antimicrobial Mechanism

The primary proposed mechanism for phenolic compounds involves the disruption of the bacterial cell membrane's integrity.[11] The lipophilic phenoxy moiety can intercalate into the lipid bilayer, leading to a loss of membrane potential, leakage of essential ions and macromolecules, and ultimately, cell death.

cluster_0 Bacterial Cell Cell_Membrane Cell Membrane (Lipid Bilayer) Disruption Membrane Disruption Cell_Membrane->Disruption Cytoplasm Cytoplasm Phenoxyhydrazide Phenoxyhydrazide Derivative Phenoxyhydrazide->Cell_Membrane Intercalation Leakage Leakage of Cellular Contents Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Proposed Antimicrobial Mechanism of Action.
Anticancer Mechanism

The anticancer activity of hydrazone derivatives is often multifactorial. One prominent proposed mechanism involves the induction of apoptosis. These compounds can trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways, leading to the activation of caspases and subsequent programmed cell death.

cluster_0 Cancer Cell Hydrazone_Derivative Hydrazone Derivative Mitochondria Mitochondria Hydrazone_Derivative->Mitochondria Intrinsic Pathway Death_Receptors Death Receptors Hydrazone_Derivative->Death_Receptors Extrinsic Pathway Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Death_Receptors->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Proposed Anticancer Mechanism of Action.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. By leveraging the SAR insights from related phenoxyacetamide and phenoxyacetic acid hydrazide derivatives, researchers can rationally design and synthesize new analogs with improved potency and selectivity. Key areas for future investigation include a systematic exploration of substitutions on the phenoxy ring, optimization of the alkyl linker length, and the synthesis of a diverse library of hydrazone derivatives. Detailed mechanistic studies will be crucial to further elucidate the molecular targets and pathways involved in their biological activity, ultimately paving the way for the development of new and effective therapeutics.

References

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A Senior Application Scientist's Guide to Assessing the Genotoxicity of Hydrazide-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The hydrazide moiety, a common functional group in pharmaceuticals and other industrial chemicals, presents a unique challenge in preclinical safety assessment.[1] Its metabolic activation can lead to the formation of reactive intermediates with the potential to damage DNA, necessitating a robust and well-considered genotoxicity testing strategy.[2] This guide provides an in-depth comparison of key assays for evaluating the genotoxic potential of hydrazide-containing compounds, grounded in regulatory expectations and mechanistic understanding.

The Two-Fold Genotoxic Threat of Hydrazides

Hydrazide-containing compounds can exert genotoxicity through two primary mechanisms:

  • Metabolic Activation to Reactive Intermediates: Many hydrazides are not directly genotoxic but can be metabolized by enzymes, such as cytochrome P450 and N-acetyltransferases, into reactive species.[2] A key proposed mechanism involves the interaction with endogenous formaldehyde to form a hydrazone, which is then metabolized to a methylating agent like diazomethane.[3] This can lead to the formation of DNA adducts, such as N7-methylguanine and O6-methylguanine, which if not repaired, can result in mutations during DNA replication.[3][4]

  • Induction of Oxidative Stress: The autoxidation of some hydrazines, particularly in the presence of metal ions like copper and manganese, can generate reactive oxygen species (ROS), including hydroxyl radicals.[5] These highly reactive species can cause single- and double-strand DNA breaks, further contributing to the genotoxic profile of the compound.

dot graph TD{ rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Mechanisms of Hydrazide-Induced Genotoxicity."

The Standard Battery of Genotoxicity Tests: A Multi-Pronged Approach

Regulatory bodies like the International Council for Harmonisation (ICH) mandate a battery of tests to comprehensively assess genotoxic potential, as no single assay can detect all relevant genotoxic mechanisms.[6][7][8] The standard approach for pharmaceuticals is outlined in the ICH S2(R1) guideline.[7][9][10]

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used initial screen for detecting gene mutations, specifically point mutations and frameshift mutations.[11][12][13]

Principle: This assay utilizes various strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) due to a mutation in the gene responsible for its synthesis.[11] The bacteria are exposed to the test compound, and if the compound is a mutagen, it can cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a medium lacking the specific amino acid.[11]

Causality Behind Experimental Choices:

  • Multiple Strains: Different strains are used to detect different types of mutations (e.g., TA1535 for base-pair substitutions, TA98 for frameshift mutations).[14]

  • Metabolic Activation (S9 Mix): Since many hydrazides require metabolic activation to become genotoxic, the test is performed both with and without an external metabolic activation system, typically a liver homogenate from Aroclor- or phenobarbital/β-naphthoflavone-induced rats (S9 mix).[2][15] For some hydrazides, mutagenic activity is greater in the absence of the S9 mix.[14]

Experimental Workflow:

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Ames Test (OECD 471) Workflow."

In Vitro Micronucleus Assay - OECD 487

This assay is a cornerstone for detecting chromosomal damage in mammalian cells.[16] It can identify both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).

Principle: Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind during anaphase.[17] The frequency of micronucleated cells in a population is an indicator of chromosomal damage.

Causality Behind Experimental Choices:

  • Cytokinesis Block: The assay is often performed in the presence of cytochalasin B, which inhibits cytokinesis (the final step of cell division) but not nuclear division. This results in binucleated cells, making it easier to identify micronuclei that have formed during the preceding mitosis.[18]

  • Cell Lines: Various cell lines can be used, such as human peripheral blood lymphocytes, CHO, V79, or TK6 cells.[17][19] The choice of cell line can influence the sensitivity of the assay.

Experimental Workflow:

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "In Vitro Micronucleus Assay (OECD 487) Workflow."

In Vivo Genotoxicity Assay

If an in vitro test is positive, an in vivo assay is typically required to determine if the genotoxicity is expressed in a whole animal system. The in vivo micronucleus assay (OECD 474) is the most commonly used.[20]

Principle: Similar to the in vitro assay, this test measures the formation of micronuclei in immature erythrocytes (polychromatic erythrocytes) in the bone marrow or peripheral blood of rodents treated with the test compound.[18][21]

Causality Behind Experimental Choices:

  • Route of Administration: The route of administration should be relevant to human exposure if possible.

  • Sampling Time: Samples are typically collected at 24 and 48 hours after treatment to capture the peak induction of micronuclei.[21]

  • Dose Levels: At least three dose levels are typically used, up to a maximum tolerated dose or a limit dose (e.g., 2000 mg/kg).[9]

Experimental Workflow:

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "In Vivo Micronucleus Assay (OECD 474) Workflow."

Comparison of Key Genotoxicity Assays for Hydrazide Compounds

FeatureAmes Test (OECD 471)In Vitro Micronucleus (OECD 487)In Vivo Micronucleus (OECD 474)
Endpoint Gene mutations (point & frameshift)[12]Chromosomal damage (clastogenicity & aneugenicity)[12]Chromosomal damage in a whole animal[20]
System Prokaryotic (bacteria)[11]Eukaryotic (mammalian cells)[16]Whole animal (rodent)[20]
Metabolic Activation Requires external S9 mix[15]Can be performed with or without S9 mix[17]Integrated whole-animal metabolism
Key Strengths High throughput, cost-effective, sensitive to mutagens[12]Detects a broader range of chromosomal damage[12]High relevance to human risk assessment, accounts for ADME[20]
Limitations Lacks mammalian metabolism and chromosome structure[12]Can produce false positives irrelevant to in vivo effectsLower throughput, higher cost, use of animals[20]
Relevance for Hydrazides Many hydrazides are positive, often requiring S9[14][22]Can detect clastogenicity from oxidative stress or adductsConfirms if in vitro effects translate to a whole organism

Interpreting the Data: A Weight-of-Evidence Approach

A positive result in any single assay does not automatically classify a compound as a human genotoxin. The overall assessment requires a weight-of-evidence approach, considering the entire data package.

dot graph TD { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Decision-Making Framework for Genotoxicity Assessment."

Conclusion

Assessing the genotoxicity of hydrazide-containing compounds is a critical step in drug development and chemical safety evaluation. A thorough understanding of their mechanisms of action, coupled with a systematic application of the standard battery of genotoxicity tests as outlined by regulatory guidelines, is essential. The Ames test provides a sensitive screen for mutagenicity, while the in vitro and in vivo micronucleus assays offer crucial information on chromosomal damage. By carefully selecting assays, incorporating appropriate metabolic activation systems, and interpreting the results within a weight-of-evidence framework, researchers can effectively characterize the genotoxic risk of these compounds and make informed decisions for further development.

References

  • Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines. PubMed Central. Available at: [Link]

  • The micronucleus test—most widely used in vivo genotoxicity test—. PMC - NIH. Available at: [Link]

  • Risk assessment methodologies and approaches for genotoxic and carcinogenic substances. European Commission. Available at: [Link]

  • A comparison of classical and 21st century genotoxicity tools: A proof of concept study of 18 chemicals comparing in vitro micronucleus, ToxTracker and genomics‐based methods (TGx‐DDI, whole genome clustering and connectivity mapping). PMC - NIH. Available at: [Link]

  • Determination of the activity of 16 hydrazine derivatives in the bioluminescence test for genotoxic agents. PubMed. Available at: [Link]

  • Hydralazine and other hydrazine derivatives and the formation of DNA adducts. PubMed. Available at: [Link]

  • Bacterial Reverse Mutation Test (Ames Test, OECD 471). Creative Bioarray. Available at: [Link]

  • Genotoxicity of a Variety of Hydrazine Derivatives in the Hepatocyte Primary Culture/DNA Repair Test Using Rat and Mouse Hepatocytes. NIH. Available at: [Link]

  • guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). ICH. Available at: [Link]

  • OECD 474: In vivo Mammalian Micronucleus Test. Nucro-Technics. Available at: [Link]

  • Assessment and Control of Mutagenic Impurities per ICH Guideline (M7) with Case Studies. Available at: [Link]

  • Genotoxicity of the herbicides alachlor and maleic hydrazide in cultured human lymphocytes. Oxford Academic. Available at: [Link]

  • Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. FDA. Available at: [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. Available at: [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. PubMed. Available at: [Link]

  • From Ames to micronucleus: bridging mutagenicity and clastogenicity. GenEvolutioN. Available at: [Link]

  • Synthesis and mutagenic risk of Avanafil's potential genotoxic impurities. Semantic Scholar. Available at: [Link]

  • KEGG PATHWAY: Chemical carcinogenesis - DNA adducts - Homo sapiens (human). Available at: [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Available at: [Link]

  • Comparative evaluation of genotoxicity by micronucleus assay in the buccal mucosa over comet assay in peripheral blood in oral p. SciSpace. Available at: [Link]

  • S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use June 2012. FDA. Available at: [Link]

  • Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response data. PubMed Central. Available at: [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. Available at: [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 4 : Health Effects. Available at: [Link]

  • OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Available at: [Link]

  • Ames test ( Technique to determine mutagenic potential). YouTube. Available at: [Link]

  • Rodent Micronucleus Assay. Charles River Laboratories. Available at: [Link]

  • Genotoxicity evaluation of water soil leachates by Ames test, comet assay, and preliminary Tradescantia micronucleus assay. ResearchGate. Available at: [Link]

  • DNA Adducts Formation by Carcinogens and P-postlabeling Determination. YouTube. Available at: [Link]

  • BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Available at: [Link]

  • Guidelines for the Testing of Chemicals. OECD. Available at: [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Available at: [Link]

  • In Vitro Mammalian Cell Micronucleus Test OECD 487. Creative Bioarray. Available at: [Link]

  • A Strategy for the Risk Assessment of Human Genotoxic Metabolites | Chemical Research in Toxicology. ACS Publications. Available at: [Link]

  • OECD 474: In vivo Micronucleus Assay | Gentronix. Available at: [Link]

  • Site-specific DNA damage induced by hydrazine in the presence of manganese and copper ions. The role of hydroxyl radical and hydrogen atom. PubMed. Available at: [Link]

  • International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. ResearchGate. Available at: [Link]

  • An evaluation of the sensitivity of the Ames assay to discern low-level mutagenic impurities. Available at: [Link]

  • Ames Test (Bacterial Reverse Mutation Test): Why, When, and How to Use. Available at: [Link]

  • Metabolism-based category formation for the prioritisation of genotoxicity hazard assessment for plant protection product residu. LJMU Research Online. Available at: [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 4 Test No. 480 ... Google Books.
  • The following statement is for US EPA submissions only. Regulations.gov. Available at: [Link]

  • S2(R1) Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. ICH. Available at: [Link]

  • Final Report. Daikin Chemicals. Available at: [Link]

  • Genotoxic impurities in pharmaceutical products. Available at: [Link]

  • ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use | Therapeutic Goods Administration (TGA). Available at: [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. European Commission's Food Safety. Available at: [Link]

Sources

A Comparative Analysis of the Antioxidant Capacity of Phenoxy Hydrazide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents, the study of antioxidants remains a cornerstone of drug discovery. These molecules, capable of neutralizing harmful free radicals, hold immense promise in mitigating the oxidative stress implicated in a spectrum of diseases, from neurodegenerative disorders to cancer. Within this vast chemical landscape, phenoxy hydrazide derivatives have emerged as a particularly compelling class of compounds, demonstrating significant antioxidant potential.

This guide provides a comprehensive comparison of the antioxidant capacity of various phenoxy hydrazide derivatives, grounded in experimental data and mechanistic insights. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to navigate this promising chemical space and inform the design of future antioxidant-based therapeutics.

Understanding the Antioxidant Action of Phenoxy Hydrazides

The antioxidant activity of phenoxy hydrazides is intrinsically linked to their chemical structure. The presence of the hydrazide moiety (-CONHNH2) and the phenoxy group, often substituted with various functional groups, allows for the donation of hydrogen atoms or electrons to neutralize free radicals. The stability of the resulting radical is a key determinant of the compound's antioxidant efficacy.

Methodologies for Assessing Antioxidant Capacity

A variety of in vitro assays are employed to quantify the antioxidant potential of chemical compounds. Understanding the principles behind these methods is crucial for interpreting the comparative data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This widely used method is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, a deep violet-colored solution. The reduction of DPPH is monitored spectrophotometrically by the decrease in absorbance at approximately 517 nm. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a common metric for comparison.

DPPH_Assay DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_H Hydrogen Atom Donation Antioxidant Phenoxy Hydrazide (Ar-O-R-CONHNH2) Antioxidant_Radical Antioxidant• Antioxidant->Antioxidant_Radical SAR_Concept cluster_0 Phenoxy Hydrazide Core cluster_1 Substituent Effects Core Ar-O-R-CONHNH2 EDG Electron-Donating Groups (-OH, -OCH3) Core->EDG Addition of EWG Electron-Withdrawing Groups (-Cl, -NO2) Core->EWG Addition of Activity Antioxidant Activity EDG->Activity Increases EWG->Activity Decreases

Caption: Structure-Activity Relationship Overview.

Experimental Protocols

For researchers looking to replicate or build upon these findings, the following detailed protocols are provided.

DPPH Radical Scavenging Assay Protocol
  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compounds (phenoxy hydrazides) and a standard antioxidant (e.g., ascorbic acid) in methanol to prepare stock solutions. Serially dilute the stock solutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add 1 mL of the DPPH solution to 1 mL of each sample concentration in a test tube.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • A control sample containing 1 mL of methanol and 1 mL of DPPH solution is also prepared.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix 1 mL DPPH with 1 mL Sample Prep_DPPH->Mix Prep_Sample Prepare Serial Dilutions of Test Compounds Prep_Sample->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate Plot Plot % Scavenging vs. Concentration Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Caption: DPPH Assay Experimental Workflow.

Conclusion and Future Directions

Phenoxy hydrazide derivatives represent a promising scaffold for the development of novel antioxidants. The ease of synthesis and the ability to tune their antioxidant activity through substitution make them attractive candidates for further investigation. Future research should focus on:

  • In vivo studies: To validate the in vitro antioxidant activity and assess the pharmacokinetic and pharmacodynamic properties of lead compounds.

  • Mechanism of action studies: To elucidate the precise molecular mechanisms by which these compounds exert their antioxidant effects.

  • Quantitative Structure-Activity Relationship (QSAR) studies: To build predictive models that can guide the design of more potent phenoxy hydrazide-based antioxidants.

By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of the next generation of antioxidant therapies.

References

  • Palla, M., et al. (2021). Synthesis, antioxidant and cytotoxic activities of novel hydrazide-hydrazones. Molecules, 26(11), 3198. [Link]

  • Talele, P., et al. (2022). Design, synthesis and biological evaluation of novel phenoxyacetohydrazide derivatives as potential antioxidant and anticancer agents. Journal of Molecular Structure, 1249, 131587. [Link]

Comparative Analysis of In Silico Predictions and In Vitro Assays for 2-(3,4-Dimethylphenoxy)propanohydrazide: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The integration of computational (in silico) and experimental (in vitro) methodologies is a cornerstone of modern drug discovery, enabling a more efficient and cost-effective evaluation of novel chemical entities. This guide provides a comprehensive framework for the cross-validation of in silico predictions with in vitro experimental results, using the novel compound 2-(3,4-Dimethylphenoxy)propanohydrazide as a case study. We will explore the predictive power of computational models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and molecular docking, and detail the subsequent in vitro assays required for their validation. This guide is intended for researchers, scientists, and drug development professionals seeking to bridge the gap between computational predictions and real-world experimental data.

Introduction: The Synergy of In Silico and In Vitro Approaches

The journey of a drug from concept to clinic is long and fraught with challenges, with a high attrition rate of candidate compounds. To mitigate these risks, a fail-fast, fail-early paradigm is often adopted, where promising molecules are rigorously tested in the initial stages of discovery. In silico tools have emerged as powerful allies in this process, offering rapid screening of large compound libraries and prediction of their pharmacokinetic and pharmacodynamic properties. However, these computational models are based on algorithms and existing data, and their predictions must be anchored in experimental reality. This is where in vitro assays play a crucial role, providing the first biological validation of in silico hypotheses.

This guide will walk through a hypothetical, yet methodologically sound, workflow for the evaluation of this compound, a compound with a phenoxypropanohydrazide scaffold suggesting potential bioactivity. We will first generate in silico predictions for its ADMET properties and potential interactions with a biological target, and then outline the corresponding in vitro experiments for validation.

In Silico Predictions: The Computational Starting Point

The first step in our evaluation of this compound is to use a suite of well-established in silico tools to predict its drug-likeness, pharmacokinetic properties, and potential biological targets.

ADMET & Physicochemical Properties Prediction

A critical early assessment of any drug candidate is its ADMET profile. Poor pharmacokinetic properties are a major cause of late-stage drug development failure. We will utilize the SwissADME web tool to generate predictions for this compound.

Methodology:

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Input the SMILES string into the SwissADME web server.

  • Analyze the output, focusing on key parameters such as molecular weight, logP (lipophilicity), water solubility, and violations of Lipinski's rule of five.

Predicted Properties (Illustrative Data):

ParameterPredicted ValueInterpretation
Molecular Weight208.25 g/mol Within the desirable range for oral bioavailability.
LogP (Consensus)1.85Indicates good membrane permeability.
Water SolubilityModerately solubleSuggests acceptable solubility for absorption.
Lipinski's Rule0 violationsHigh probability of being an orally active drug.
GI AbsorptionHighPredicted to be well absorbed from the gut.
BBB PermeantYesMay cross the blood-brain barrier.
Molecular Docking: Identifying Potential Biological Targets

The hydrazide moiety in our compound of interest is a common feature in various enzyme inhibitors. Based on this structural alert, we hypothesize that this compound could act as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in inflammation. We will perform a molecular docking study using AutoDock Vina to predict the binding affinity and mode of interaction with COX-2.

Methodology:

  • Prepare the Ligand: The 3D structure of this compound is generated and energy-minimized.

  • Prepare the Receptor: The crystal structure of COX-2 (e.g., PDB ID: 5KIR) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

  • Define the Binding Site: A grid box is defined around the active site of the enzyme.

  • Perform Docking: AutoDock Vina is used to dock the ligand into the receptor's active site, generating multiple binding poses.

  • Analyze the Results: The binding affinity (in kcal/mol) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) of the best-ranked pose are analyzed.

Predicted Docking Results (Illustrative Data):

ParameterPredicted ValueInterpretation
Binding Affinity-8.2 kcal/molStrong predicted binding to the COX-2 active site.
Key InteractionsHydrogen bond with Ser530, hydrophobic interactions with Val349, Leu352.Plausible binding mode consistent with known COX-2 inhibitors.

In Vitro Validation: Experimental Corroboration

With our in silico predictions in hand, we now move to the laboratory to verify these findings through a series of targeted in vitro assays.

Workflow for In Vitro Validation

G cluster_in_silico In Silico Predictions cluster_in_vitro In Vitro Validation admet ADMET Prediction (SwissADME) solubility Kinetic Solubility Assay admet->solubility Validate Solubility permeability PAMPA Assay admet->permeability Validate Permeability docking Molecular Docking (AutoDock Vina) enzyme COX-2 Inhibition Assay docking->enzyme Validate Target Engagement

Caption: Workflow for cross-validating in silico predictions with in vitro assays.

Physicochemical and Pharmacokinetic Assays

To validate the ADMET predictions, we will perform standard in vitro assays for solubility and permeability.

Kinetic Solubility Assay:

This assay measures the solubility of a compound in an aqueous buffer after it has been dissolved in an organic solvent, mimicking the conditions of many biological assays.

Protocol:

  • Prepare a high-concentration stock solution of this compound in DMSO.

  • Add a small volume of the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Incubate the mixture and then filter to remove any precipitated compound.

  • Determine the concentration of the compound in the filtrate using HPLC-UV.

Parallel Artificial Membrane Permeability Assay (PAMPA):

The PAMPA assay is a non-cell-based method for predicting passive intestinal absorption.

Protocol:

  • A filter plate is coated with a lipid solution to form an artificial membrane.

  • The test compound is added to the donor wells.

  • The plate is incubated, allowing the compound to diffuse across the artificial membrane into the acceptor wells.

  • The concentration of the compound in both the donor and acceptor wells is measured to determine the permeability coefficient.

Target Engagement and Potency Assay

To validate our molecular docking prediction, we will perform an in vitro enzyme inhibition assay to measure the potency of this compound against COX-2.

COX-2 Inhibition Assay (Fluorescent):

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.

Protocol:

  • Recombinant human COX-2 enzyme is incubated with the test compound at various concentrations.

  • Arachidonic acid (the substrate) and a fluorescent probe are added to initiate the reaction.

  • The fluorescence produced by the oxidation of the probe is measured over time.

  • The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the compound concentration.

Cross-Validation: Comparing Predictions with Experimental Data

The final step is to compare the data generated from our in silico and in vitro experiments. This comparison will reveal the accuracy of our computational models and provide a more complete picture of the potential of this compound as a drug candidate.

Comparative Data Summary (Illustrative):

ParameterIn Silico PredictionIn Vitro ResultCorrelation
Solubility Moderately soluble75 µMGood
Permeability High GI absorptionPe = 6.5 x 10⁻⁶ cm/sGood
Target Activity Binding Affinity = -8.2 kcal/molIC50 = 5.2 µMGood

Discussion of Results:

In our illustrative example, the in silico predictions show a good correlation with the in vitro experimental data. The compound was predicted to have moderate solubility and high permeability, which was confirmed by the kinetic solubility and PAMPA assays. The strong predicted binding affinity to COX-2 in the docking study was also reflected in the low micromolar IC50 value obtained from the enzyme inhibition assay. This strong correlation increases our confidence in both the in silico models used and the potential of this compound as a COX-2 inhibitor.

Conclusion and Future Directions

The cross-validation of in silico predictions with in vitro experimental data is an indispensable part of the modern drug discovery process. By following a structured workflow as outlined in this guide, researchers can efficiently evaluate the potential of novel compounds like this compound. The strong concordance between the computational and experimental results in our case study provides a solid foundation for further preclinical development, including cell-based assays and in vivo efficacy studies. This integrated approach not only accelerates the discovery timeline but also enhances the quality of drug candidates moving into the development pipeline.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2. 0: New docking and screening features. Journal of Chemical Information and Modeling, 61(8), 3891-3898. [Link]

  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of medicinal chemistry, 41(7), 1007-1010. [Link]

A Head-to-Head Comparison of Synthetic Routes for Propanohydrazides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical synthesis, propanohydrazide and its derivatives are valuable building blocks, frequently utilized in the construction of heterocyclic compounds and as intermediates for active pharmaceutical ingredients (APIs).[1][2] The efficiency, scalability, and safety of the synthetic route chosen for their production are paramount. This guide provides a head-to-head comparison of the most prevalent synthetic strategies for propanohydrazides, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions.

Guiding Principles for Route Selection

The optimal synthetic pathway for propanohydrazide is not a one-size-fits-all solution. The choice is governed by several factors including the availability of starting materials, required scale, purity specifications, and safety infrastructure. This guide will focus on the two most industrially and academically relevant methods: the hydrazinolysis of propyl esters and the acylation of hydrazine with propanoyl chloride. We will also explore direct condensation from propanoic acid as a greener alternative.

Route 1: Hydrazinolysis of Propyl Esters

This is arguably the most common and straightforward method for preparing simple hydrazides.[3] The reaction involves the nucleophilic substitution of the alkoxy group (-OR) of an ester by hydrazine, typically hydrazine hydrate.

Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the alcohol (or alkoxide) to yield the stable propanohydrazide.

The choice of ester (e.g., methyl, ethyl, or propyl propanoate) can influence reaction rates, with methyl and ethyl esters generally being more reactive due to lower steric hindrance.[4] The use of an alcoholic solvent like ethanol is common as it ensures miscibility of both the ester and the aqueous hydrazine hydrate.[5] Refluxing the mixture provides the necessary activation energy to drive the reaction to completion.

Experimental Protocol: Synthesis of Propanohydrazide from Ethyl Propanoate

Materials:

  • Ethyl propanoate (1 mole equivalent)

  • Hydrazine hydrate (80-99% solution, 1.1 - 1.2 mole equivalents)[3]

  • Ethanol (96%)

Procedure:

  • To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add ethyl propanoate.

  • Add ethanol in a sufficient quantity to create a clear solution (typically 2-3 mL per gram of ester).

  • Add hydrazine hydrate dropwise to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 78-80°C) for 3-5 hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot is completely consumed.[4][5]

  • Upon completion, cool the mixture to room temperature.

  • Distill off the ethanol under reduced pressure.[3]

  • The resulting crude propanohydrazide can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/ether mixture) or by vacuum distillation.

Advantages & Disadvantages
  • Advantages: High yields (often >80%), relatively safe starting materials compared to acyl chlorides, straightforward procedure, and generally clean reaction with easy workup.[3]

  • Disadvantages: Requires the pre-synthesis or purchase of the corresponding ester, and reaction times can be longer than other methods.

Route 2: Acylation of Hydrazine with Propanoyl Chloride

This method utilizes a more reactive acylating agent, propanoyl chloride, and can be significantly faster than the ester route. However, it presents a significant challenge: the formation of the 1,2-dipropanoylhydrazine byproduct.[6][7]

Mechanism and Rationale

Propanoyl chloride is highly electrophilic, leading to a very rapid and often violent reaction with hydrazine.[7] The key to success in this synthesis is controlling the reaction conditions to favor mono-acylation. The primary propanohydrazide product is also nucleophilic and can react with a second molecule of propanoyl chloride to form the undesired di-acylated byproduct.

To mitigate this, the reaction is typically performed at low temperatures (-5 to 0°C) to reduce the reaction rate and the reactivity of the mono-acylated product.[6] The propanoyl chloride is added dropwise to a solution of hydrazine in the presence of a base (like sodium hydroxide) which neutralizes the HCl generated during the reaction. This prevents the protonation of hydrazine, which would render it non-nucleophilic.[6]

Experimental Protocol: Synthesis of Propanohydrazide from Propanoyl Chloride

Materials:

  • Propanoyl chloride (1 mole equivalent)

  • Hydrazine hydrate (35% aqueous solution, 1.25 mole equivalents)[6]

  • Sodium hydroxide (1.01 mole equivalents)[6]

  • Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a thermocouple, dissolve sodium hydroxide in water.

  • Add the hydrazine hydrate solution in one portion.

  • Cool the mixture in an ice-water/acetone bath to an internal temperature of -5 to 0°C.[6]

  • Add propanoyl chloride dropwise over 40-60 minutes, ensuring the internal temperature is maintained between -5 and 0°C.[6]

  • After the addition is complete, allow the mixture to slowly warm to room temperature while stirring for another 1-2 hours.

  • The product can be extracted with an organic solvent like dichloromethane.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification is typically achieved by vacuum distillation or recrystallization.

Advantages & Disadvantages
  • Advantages: Very fast reaction, starts from a readily available carboxylic acid derivative.

  • Disadvantages: High risk of forming the 1,2-diacylhydrazine byproduct, which can be difficult to separate and lowers the yield of the desired product.[6][8] The reaction is highly exothermic and requires careful temperature control. Propanoyl chloride is corrosive and moisture-sensitive.

Route 3: Greener Alternatives - Direct Condensation & Microwave Synthesis

In a push towards more environmentally friendly chemistry, methods that avoid intermediate steps and reduce solvent usage are gaining traction.

Direct Condensation of Propanoic Acid and Hydrazine

This method involves directly reacting propanoic acid with hydrazine hydrate. Conventionally, this requires high temperatures and often a Lewis acid catalyst.[6] A more modern, solvent-free approach involves grinding the carboxylic acid and hydrazine hydrate together, sometimes with microwave assistance.[7]

  • Microwave-Assisted Synthesis: Carboxylic acid and hydrazine hydrate are mixed in a flask and irradiated in a microwave oven for a short period (60-200 seconds).[3] This method boasts faster reaction rates, higher yields (often 79-90%), and is environmentally friendly due to the absence of solvent.[3]

Advantages & Disadvantages
  • Advantages: High atom economy, reduced waste, very fast reaction times (with microwave), and avoids the use of hazardous reagents like acyl chlorides.[9][10]

  • Disadvantages: May require specialized microwave equipment. The conventional heating method can require high temperatures and long reaction times.

Head-to-Head Performance Comparison

FeatureRoute 1: Ester HydrazinolysisRoute 2: Acyl Chloride AcylationRoute 3: Microwave-Assisted
Starting Material Propyl EsterPropanoyl ChloridePropanoic Acid
Typical Yield 70-95%[5]55-75% (highly variable)[6]79-90%[3]
Reaction Time 3-5 hours[3]1-3 hours1-4 minutes[3]
Key Challenge Reaction timeFormation of diacyl byproduct[6]Equipment availability
Safety Profile GoodPoor (exothermic, corrosive reagent)[7]Excellent
Scalability ExcellentChallenging due to heat managementModerate, depends on equipment
Workup Simple (distillation/recrystallization)[3]More complex (extraction, purification)Simple (cooling, recrystallization)[3]

Visualizing the Workflow

Logical Flow for Route Selection

Caption: Decision tree for selecting a propanohydrazide synthetic route.

General Synthesis Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Starting Materials & Solvent conditions 2. Establish Conditions (e.g., Reflux, 0°C) reagents->conditions monitor 3. Monitor Progress (TLC) conditions->monitor quench 4. Quench/Cool Reaction monitor->quench isolate 5. Isolate Crude Product (Distillation/Extraction) quench->isolate purify 6. Purify Product (Recrystallization/Distillation) isolate->purify final final purify->final 7. Characterization (NMR, IR, MP)

Caption: A generalized workflow for the synthesis of propanohydrazide.

Conclusion and Recommendations

For researchers requiring high purity and yield with a reliable and scalable method, Route 1 (Ester Hydrazinolysis) remains the gold standard. Its operational simplicity and safety profile make it ideal for both academic and industrial settings.

Route 2 (Acyl Chloride Acylation) should be reserved for situations where speed is paramount and the starting propanoyl chloride is readily available. However, chemists must be prepared to invest significant effort in optimizing reaction conditions to control the formation of the diacyl byproduct and to manage the reaction's exothermicity safely.

For laboratories focused on green chemistry and rapid synthesis on a smaller scale, Route 3 (Microwave-Assisted Synthesis) is an outstanding alternative.[3] It offers high yields, minimal waste, and exceptional speed, representing the future of efficient chemical synthesis.

Ultimately, the choice of synthesis is a strategic decision. By understanding the underlying chemistry, advantages, and limitations of each route, researchers can confidently select the pathway that best aligns with their specific project goals, resources, and safety standards.

References

  • Wipf, P. et al. Propanoic acid, 2,2-dimethyl-, hydrazide. Organic Syntheses.

  • Note Development and assessment of green synthesis of hydrazides. Krishikosh.

  • How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part...). ResearchGate.

  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC.

  • Sadeek, G. T., Saeed, Z. F., & Saleh, M. Y. (2023). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology.

  • A review on biological activities and chemical synthesis of hydrazide derivatives. PubMed.

  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia.J.D.Med.

  • Pot economy and one-pot synthesis. PMC.

  • Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. PMC.

  • Processes for making hydrazides. Google Patents.

  • Preparation method of hydrazide compound. Google Patents.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(3,4-Dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the proper and safe disposal of 2-(3,4-Dimethylphenoxy)propanohydrazide (CAS No. 438613-32-2). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle, including their disposal. This guide is structured to provide not just a set of instructions, but a framework for understanding the rationale behind these procedures, ensuring a culture of safety and compliance in your laboratory.

Hazard Assessment and Classification: A Precautionary Approach

Hydrazide Compounds: Hydrazine and its derivatives are a class of compounds with well-documented toxicity. Many hydrazines are considered probable human carcinogens by agencies such as the U.S. Environmental Protection Agency (EPA) and the International Agency for Research on Cancer (IARC)[1]. Acute exposure to hydrazines can cause damage to the liver, kidneys, and central nervous system[1][2]. Symptoms of exposure can include irritation of the eyes, nose, and throat, as well as more severe effects like seizures and coma[2].

Phenoxy Compounds: While the phenoxy group in this compound is substituted, some related phenoxy compounds are known to have varying levels of toxicity. Therefore, it is prudent to handle the compound with care to avoid skin and eye contact, and inhalation.

Given these potential hazards, This compound must be treated as a hazardous waste . Under no circumstances should it be disposed of in the regular trash or down the sanitary sewer.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Chemical safety goggles or a full-face shield are required to protect against splashes.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A laboratory coat must be worn to protect against skin contact.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste is fundamental to safe disposal and is mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA)[3]. Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for this compound waste. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the CAS number "438613-32-2." Also, include the date when the first piece of waste is added to the container.

  • Solid Waste: Collect all solid waste contaminated with the compound, including residual amounts of the chemical, weighing papers, and contaminated personal protective equipment like gloves and wipes, in this designated container.

  • Liquid Waste: If the compound is in a solution, it should be collected in a separate, compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless their compatibility is known and approved by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials. It is good practice to use secondary containment to mitigate any potential leaks[4].

Diagram: Decision Workflow for Waste Segregation

WasteSegregation Start Waste Generated (this compound) IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidContainer Collect in dedicated 'Solid Hazardous Waste' container for this compound. IsSolid->SolidContainer Yes LiquidContainer Collect in dedicated 'Liquid Hazardous Waste' container for this compound. IsLiquid->LiquidContainer Yes End Ready for Professional Disposal IsLiquid->End No (Consult EHS) LabelContainer Label container with: - 'Hazardous Waste' - Full Chemical Name - CAS Number - Accumulation Start Date SolidContainer->LabelContainer LiquidContainer->LabelContainer StoreWaste Store in a designated, secure waste accumulation area. LabelContainer->StoreWaste StoreWaste->End

Caption: Decision workflow for the segregation of this compound waste.

Disposal Procedure: Adherence to Regulations

The disposal of hazardous waste is strictly regulated. The Resource Conservation and Recovery Act (RCRA) in the United States provides a "cradle-to-grave" framework for hazardous waste management[5][6][7].

Step-by-Step Disposal Protocol:

  • Do Not Treat In-Lab: Due to the potential hazards of hydrazides, in-laboratory treatment or neutralization is not recommended unless specific, validated procedures are provided by your institution's EHS department.

  • Arrange for Professional Disposal: The collected hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor. These professionals are equipped to handle and transport hazardous chemicals safely and in compliance with all federal, state, and local regulations.

  • Maintain Documentation: Keep meticulous records of the waste generated and disposed of. This includes the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your colleagues and supervisor.

  • Consult EHS: Contact your institution's EHS department for guidance on spill cleanup.

  • Small Spills (if trained to do so): For very small spills of the solid material, and only if you are trained and have the appropriate spill kit, you can gently sweep the material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Once the spill is cleaned up, decontaminate the area according to your laboratory's standard operating procedures.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to the principles of a precautionary approach, wearing the correct PPE, segregating waste meticulously, and utilizing professional disposal services, you are ensuring the safety of yourself, your colleagues, and the environment. Always consult your institution's Chemical Hygiene Plan and EHS department for specific guidance.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Hydrazines | Public Health Statement | ATSDR. CDC. [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]

  • This compound | C11H16 N2 O2. BuyersGuideChem. [Link]

  • Learn the Basics of Hazardous Waste. US EPA. [Link]

  • Navigating the Safe Disposal of Chemicals: A Guide for Everyone. Oreate AI Blog. [Link]

  • Hydrazine and Potential Occupational Exposure Risks. YouTube. [Link]

  • Laboratory Safety Guidance. OSHA. [Link]

  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste. US EPA. [Link]

  • What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash?. Chemistry For Everyone. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]

  • Hydrazine Toxicology. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Safety and Handling of Hydrazine. DTIC. [Link]

  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. [Link]

  • Hydrazine. EPA. [Link]

  • Laboratory Waste Disposal Handbook. University of Essex. [Link]

  • This compound | 438613-32-2. BuyersGuideChem. [Link]

  • Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. [Link]

  • Chemical Waste Disposal Guidelines. [Link]

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A Comprehensive Guide to the Safe Handling of 2-(3,4-Dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this progress comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides essential, immediate safety and logistical information for handling 2-(3,4-Dimethylphenoxy)propanohydrazide (CAS No. 438613-32-2), a compound for which detailed public safety information is limited. In the absence of a comprehensive GHS classification, this document synthesizes general principles of handling hydrazide derivatives with the specific information available, fostering a proactive safety culture.

Immediate Safety Assessment: Understanding the Risks

Due to the lack of a specific, publicly available Safety Data Sheet (SDS) with GHS hazard classifications for this compound, a cautious approach is paramount. Hydrazide compounds, as a class, can present various hazards, including potential toxicity, irritation, and reactivity. Therefore, it is prudent to handle this compound with the assumption that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.

Core Principles for Safe Handling:

  • Assume Hazard: In the absence of comprehensive data, treat this compound as a hazardous substance.

  • Minimize Exposure: All procedures should be designed to minimize the risk of inhalation, ingestion, and skin/eye contact.

  • Follow Standard Operating Procedures (SOPs): Adhere to your institution's chemical hygiene plan and develop a specific SOP for handling this compound.[2][3][4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE based on the potential hazards associated with hydrazide compounds.

Protection Type Recommended PPE Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against potential splashes and aerosols that could cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.To prevent skin contact, which may cause irritation.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.To minimize the inhalation of potentially harmful airborne particles.
Foot Protection Closed-toe shoes.To protect feet from spills.
Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5]

  • The recommended storage temperature is 2-8°C.[6]

2. Handling and Use:

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Before use, ensure that an eyewash station and safety shower are readily accessible.

  • Use appropriate tools to handle the solid compound to avoid direct contact.

  • Avoid creating dust when handling the solid material.

3. Spill Management:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Do not allow the material to enter drains or waterways.

4. Disposal:

  • Dispose of waste containing this compound in accordance with all local, state, and federal regulations for hazardous chemical waste.

  • Waste should be collected in a clearly labeled, sealed container.

Experimental Workflow for Safe Handling

The following diagram illustrates the key decision points and actions for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal ReviewSDS Review SDS and Create SOP GatherPPE Gather Appropriate PPE ReviewSDS->GatherPPE PrepWorkArea Prepare Work Area (Fume Hood, Spill Kit) GatherPPE->PrepWorkArea ReceiveInspect Receive and Inspect Container PrepWorkArea->ReceiveInspect Store Store Appropriately (2-8°C, Dry, Ventilated) ReceiveInspect->Store WeighTransfer Weigh and Transfer in Fume Hood Store->WeighTransfer ConductExp Conduct Experiment WeighTransfer->ConductExp Decontaminate Decontaminate Work Surfaces ConductExp->Decontaminate SegregateWaste Segregate and Label Hazardous Waste Decontaminate->SegregateWaste Dispose Dispose According to Regulations SegregateWaste->Dispose

Caption: Workflow for the safe handling of this compound.

Physical and Chemical Properties
PropertyValueSource
CAS Number 438613-32-2[1][6][7][8][9][10][11]
Molecular Formula C₁₁H₁₆N₂O₂[1][6][9][11]
Molecular Weight 208.26 g/mol [1][6]

References

  • BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]

  • AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]

  • BuyersGuideChem. (2026, January 11). This compound. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.